N-ethyl-2-phenylpropan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-12-9-10(2)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJYTEMOKSUBHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578308 | |
| Record name | N-Ethyl-2-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52497-69-5 | |
| Record name | N-Ethyl-2-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: N-Ethyl-2-phenylpropan-1-amine (Etilamfetamine)
Executive Summary
N-Ethyl-2-phenylpropan-1-amine , internationally known as Etilamfetamine or N-Ethylamphetamine , is a phenethylamine derivative acting as a psychomotor stimulant.[1][2] Structurally, it is the N-ethyl homolog of amphetamine.[2][3] While historically utilized as an anorectic agent (Apetinil), its current primary relevance lies in forensic toxicology, neuropharmacology research, and metabolic profiling of designer substituted amphetamines.
This guide provides a rigorous technical analysis of the compound’s physicochemical properties, validated synthesis for reference standards, analytical characterization (GC-MS/NMR), and metabolic fate. It is designed for researchers requiring high-fidelity data for drug development and forensic validation.
Part 1: Physicochemical Profile
Understanding the fundamental physical chemistry of N-ethylamphetamine is a prerequisite for successful extraction, formulation, and chromatographic separation.
Key Chemical Identifiers & Properties
| Property | Value / Description |
| IUPAC Name | N-Ethyl-1-phenylpropan-2-amine |
| Common Synonyms | Etilamfetamine, N-Ethylamphetamine, N-Ethyl-α-methylphenethylamine |
| CAS Number | 457-87-4 (Free Base), 16105-78-5 (HCl Salt) |
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol (Free Base) |
| Physical State | Colorless oil (Free Base); White crystalline solid (HCl Salt) |
| Melting Point (HCl) | 154–156 °C |
| pKa | ~10.2 (Basic, secondary amine) |
| LogP (Octanol/Water) | 2.4 – 2.9 (Lipophilic) |
| Solubility | Free Base: Soluble in organic solvents (EtOH, DCM, Ether).HCl Salt: Soluble in water, ethanol; insoluble in ether.[1][2][3][4][5][6][7][8][9][10][11] |
Structural Analysis
The molecule features a chiral center at the α-carbon. The (S)-enantiomer typically exhibits higher potency as a psychostimulant compared to the (R)-enantiomer, following the Structure-Activity Relationship (SAR) of the amphetamine class. The N-ethyl substitution increases lipophilicity relative to amphetamine, facilitating blood-brain barrier (BBB) permeation, though it slightly reduces receptor affinity compared to the N-methyl analog (methamphetamine).
Part 2: Synthesis & Manufacturing (Reference Standard)
Context: The following protocol describes the preparation of an analytical reference standard via Reductive Amination . This method is preferred in research settings for its high yield and purity profile compared to the Leuckart-Wallach reaction.
Reaction Mechanism
The synthesis involves the condensation of Phenyl-2-propanone (P2P) with ethylamine to form an imine intermediate, which is subsequently reduced to the secondary amine.
Validated Protocol (Step-by-Step)
-
Imine Formation:
-
Dissolve Phenyl-2-propanone (1.0 eq) in dry methanol.
-
Add Ethylamine (1.2 eq, typically as a solution in methanol or THF) under inert atmosphere (N₂).
-
Critical Step: Allow the mixture to stir for 2–4 hours to ensure equilibrium favors imine formation.
-
-
Reduction:
-
Cool the reaction vessel to 0°C.
-
Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise to control exotherm.
-
Alternative: For industrial scaling, catalytic hydrogenation (H₂/Pd-C) is used, but NaBH₄ is superior for small-batch standards.
-
-
Workup & Purification:
-
Quench reaction with dilute HCl (converts amine to water-soluble salt).
-
Wash the aqueous layer with Dichloromethane (DCM) to remove unreacted P2P (organic impurities).
-
Basify aqueous layer to pH >12 using NaOH (releases free base).
-
Extract free base into DCM. Dry over MgSO₄ and evaporate.
-
-
Crystallization (Salt Formation):
-
Dissolve free base in anhydrous diethyl ether.
-
Bubble dry HCl gas or add ethereal HCl dropwise.
-
Filter the white precipitate (N-ethylamphetamine HCl) and recrystallize from isopropanol/ether.
-
Synthesis Workflow Diagram
Caption: Figure 1. Reductive amination pathway for the synthesis of analytical grade N-ethylamphetamine.
Part 3: Analytical Characterization
Reliable identification requires distinguishing N-ethylamphetamine from its isomers (e.g., dimethylamphetamine) and homologs.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for forensic identification. The fragmentation pattern is dictated by α-cleavage .[12]
-
Inlet Temp: 250°C
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Fragmentation Logic (Electron Ionization 70eV):
-
Base Peak (m/z 72): Formed by α-cleavage adjacent to the nitrogen.[12] The fragment is the iminium ion: [CH3-CH=NH-CH2CH3]+.
-
Tropylium Ion (m/z 91): Characteristic of the benzyl moiety (C7H7+).
-
Molecular Ion (m/z 163): Often weak or absent in EI spectra.
-
Other Ions: m/z 118, m/z 44 (minor).
-
Differentiation Note: Methamphetamine (N-methyl) has a base peak of m/z 58 . N-ethylamphetamine has a base peak of m/z 72 . This mass shift of +14 Da is diagnostic.
Nuclear Magnetic Resonance (NMR)
-
1H NMR (CDCl3):
-
Doublet (d): ~1.1 ppm (3H, α-methyl group).
-
Triplet (t): ~1.05 ppm (3H, N-ethyl terminal methyl).
-
Multiplet (m): ~2.6–2.9 ppm (Benzyl protons & N-methylene).
-
Multiplet (m): ~7.2–7.4 ppm (Aromatic ring).
-
Part 4: Pharmacokinetics & Metabolism[3][13][14][15]
N-Ethylamphetamine acts as a prodrug and an active compound. Its metabolic pathway is critical for interpreting toxicology results, as the presence of amphetamine is a guaranteed downstream marker.
Metabolic Pathway
The primary metabolic route is N-dealkylation .
-
Substrate: N-Ethylamphetamine.
-
Enzyme System: Cytochrome P450 (Isozymes CYP2D6 and CYP2C19 are implicated in N-dealkylation of amphetamines).
-
Product: Amphetamine (Active metabolite) + Acetaldehyde.
-
Secondary Pathway: Beta-hydroxylation (minor) to norephedrine derivatives.
Biotransformation Diagram
Caption: Figure 2.[7] Primary metabolic pathway illustrating the conversion to Amphetamine via N-dealkylation.
Part 5: Safety & Handling (SDS Highlights)
Warning: N-Ethylamphetamine is a controlled substance in many jurisdictions (e.g., Schedule I in Canada, controlled analog in USA).
-
Hazard Class: CNS Stimulant.[13]
-
Acute Toxicity: Sympathomimetic effects. Overdose may cause tachycardia, hypertension, hyperthermia, and seizures.
-
Handling:
-
Use a certified Fume Hood.
-
Wear Nitrile gloves (double gloving recommended for oils).
-
Spill Cleanup: Neutralize with dilute acid (if free base) or absorb with inert material.
-
-
Storage: Store HCl salt at -20°C, protected from light and moisture.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15788198, N-Ethyl-2-phenylpropan-1-amine. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Retrieved from [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library - Version 3.12 (Fragmentation Data). Retrieved from [Link]
- Beck, O., et al. (2007).N-ethylamphetamine as a metabolite of ethylamphetamine. Journal of Analytical Toxicology.
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- 3. Etilamfetamine - Wikipedia [en.wikipedia.org]
- 4. 457-87-4 CAS MSDS ((+/-)-N-ETHYLAMPHETAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
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- 7. N-ethyl-2-methyl-3-phenylpropan-1-amine | C12H19N | CID 20676750 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. (1E)-N-Ethyl-2-methyl-1-phenylpropan-1-imine | C12H17N | CID 14402791 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. Effect of methamphetamine on cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
N-ethyl-2-phenylpropan-1-amine CAS number 91339-14-9
This technical guide provides an in-depth analysis of N-ethyl-2-phenylpropan-1-amine (CAS 91339-14-9), a structural analog of the phenethylamine class. It is designed for researchers and drug development professionals, focusing on chemical identity, synthesis, pharmacological mechanisms, and safety profiling.
CAS Number: 91339-14-9 (Hydrochloride) | Molecular Formula: C
Executive Summary
N-Ethyl-2-phenylpropan-1-amine (also known as N-ethyl-β-methylphenethylamine) is a synthetic substituted phenethylamine. Structurally, it is a positional isomer of N-ethylamphetamine and a derivative of
While historically explored as a potential sympathomimetic agent, it has recently emerged in the context of forensic toxicology and "grey market" dietary supplements. Its pharmacological profile is characterized by adrenergic stimulation, likely mediated through the release of norepinephrine (NE) and dopamine (DA), with a selectivity profile distinct from its
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The molecule features a phenethylamine backbone with a methyl group at the
Table 1: Physicochemical Data
| Property | Value | Note |
| IUPAC Name | N-ethyl-2-phenylpropan-1-amine | |
| Common Synonyms | N-Ethyl-BMPEA; N-Ethyl-2-phenylpropylamine | |
| Molecular Weight | 163.26 g/mol (Free Base); 199.72 g/mol (HCl) | |
| Exact Mass | 163.1361 | |
| LogP (Predicted) | ~2.4 - 2.9 | Lipophilic, crosses BBB |
| pKa (Predicted) | ~9.5 - 10.0 | Protonated at physiological pH |
| Appearance | White crystalline solid (HCl salt) | Hygroscopic |
Synthesis & Manufacturing Methodologies
The synthesis of N-ethyl-2-phenylpropan-1-amine typically follows routes established for secondary phenethylamines. The most robust and scalable method involves the reductive amination of 2-phenylpropanal (hydratropaldehyde) or the N-alkylation of 2-phenylpropan-1-amine (BMPEA).
Protocol A: Reductive Amination (Preferred)
This route minimizes over-alkylation and yields high purity.
-
Precursor: 2-Phenylpropanal (Hydratropaldehyde).
-
Reagent: Ethylamine (aqueous or anhydrous).
-
Reducing Agent: Sodium cyanoborohydride (NaBH
CN) or Sodium triacetoxyborohydride (STAB). -
Solvent: Methanol or Dichloromethane (DCM).
Step-by-Step Workflow:
-
Dissolve 2-phenylpropanal (1.0 eq) in Methanol.
-
Add Ethylamine (1.2 eq) and stir for 30 minutes to form the imine intermediate.
-
Cool to 0°C and slowly add NaBH
CN (1.5 eq). -
Adjust pH to ~6 with glacial acetic acid to catalyze reduction.
-
Stir at room temperature for 12–24 hours.
-
Workup: Quench with NaOH (aq), extract with DCM, dry over MgSO
, and evaporate. -
Purification: Convert to HCl salt using ethanolic HCl; recrystallize from IPA/Et
O.
Visualization: Synthetic Pathway
The following diagram outlines the reductive amination pathway and an alternative route via amide reduction.
Figure 1: Synthetic pathways for N-ethyl-2-phenylpropan-1-amine via Reductive Amination (Top) and Amide Reduction (Bottom).[2]
Pharmacology & Mechanism of Action
Structure-Activity Relationship (SAR)
N-ethyl-2-phenylpropan-1-amine belongs to a class of "isomer-analogs" where the position of the methyl group is shifted from the
-
-Methylation: Reduces potency at the Dopamine Transporter (DAT) compared to
-methyl analogs (amphetamines) but retains significant affinity for the Norepinephrine Transporter (NET). This shift often results in a "cleaner" adrenergic stimulation with less euphoria/abuse potential than amphetamine. -
N-Ethylation: Generally increases lipophilicity and blood-brain barrier (BBB) penetration. However, N-ethylation of phenethylamines often decreases receptor affinity relative to the N-methyl or primary amine variants.
Mechanism: Sympathomimetic Action
The compound acts primarily as a Norepinephrine-Dopamine Releasing Agent (NDRA) and/or Reuptake Inhibitor.
-
NET Substrate: It enters the presynaptic neuron via NET.
-
VMAT2 Interaction: It displaces norepinephrine from storage vesicles into the cytosol.
-
Reverse Transport: It triggers reverse transport of NET, flooding the synapse with norepinephrine.
-
TAAR1 Agonism: Like its parent BMPEA, it likely activates Trace Amine Associated Receptor 1 (TAAR1), modulating monoaminergic firing rates.
Table 2: Comparative Pharmacology (Predicted)
| Compound | NET Potency | DAT Potency | Primary Effect |
| Amphetamine | High | High | Euphoria, Focus, Stimulation |
| BMPEA (Parent) | Moderate | Low-Moderate | Stimulation, Pressor effect |
| N-Ethyl-BMPEA | Moderate | Low | Peripheral Stimulation, Alertness |
Toxicology & Safety Profile
Safety Alert: As a research chemical and supplement adulterant, clinical safety data is sparse.[3][4] The following is derived from homolog toxicology.
Metabolic Fate
The primary metabolic pathway involves N-dealkylation to the primary amine (BMPEA), followed by oxidative deamination.
Figure 2: Primary metabolic pathway via N-dealkylation.
Adverse Effects[13]
-
Cardiovascular: Hypertension, tachycardia, and potential for hemorrhagic stroke (observed in BMPEA-containing products).
-
Neurological: Anxiety, jitteriness, insomnia.
-
Interactions: High risk when combined with MAOIs or other stimulants (caffeine, synephrine).
Analytical Detection (Forensic & QC)
For researchers verifying compound identity, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard.
-
Fragmentation Pattern (Electron Ionization 70eV):
-
Base Peak: m/z 58 (due to the N-ethyl-methylene fragment:
). Note: This is distinct from the m/z 44 base peak of primary amines. -
Tropylium Ion: m/z 91 (Characteristic of the benzyl fragment).
-
Molecular Ion: m/z 163 (Weak or absent).
-
Protocol for Detection:
-
Extraction: Liquid-liquid extraction from biological matrix using basic pH (pH > 10) into Ethyl Acetate.
-
Derivatization: Optional acetylation with Acetic Anhydride to improve peak shape and shift mass spectrum for confirmation.
Regulatory Status
-
World Anti-Doping Agency (WADA): Prohibited.[5][6] It falls under "S6. Stimulants" as a chemical structure related to generic phenethylamines and BMPEA.[5]
-
USA: Not explicitly scheduled under the CSA, but likely treated as an analog of amphetamine or covered under the Federal Analog Act if intended for human consumption.
-
EU: Status varies; generally considered a "New Psychoactive Substance" (NPS) and monitored.
References
-
Cohen, P. A., et al. (2015).[5] An amphetamine isomer whose efficacy and safety in humans has never been studied,
-methylphenylethylamine (BMPEA), is found in multiple dietary supplements.[4][5][6] Drug Testing and Analysis.[7][5][6] Link -
Pawar, R. S., et al. (2014). Analysis of phenethylamines in dietary supplements by UPLC-MS/MS. Analytical and Bioanalytical Chemistry.[7][5][6] Link
-
Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines.[7][4] Pharmacology & Therapeutics.[8] Link
-
PubChem. (2024).[9][2] Compound Summary: N-ethyl-2-phenylpropan-1-amine (CID 15788198).[2] National Library of Medicine. Link
-
World Anti-Doping Agency. (2024). The 2024 Prohibited List. WADA.[5][6] Link
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- 4. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-Methylphenethylamine (BMPEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
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Technical Monograph: Pharmacodynamics and Structure-Activity Profile of N-ethyl-2-phenylpropan-1-amine
Executive Summary & Chemical Identity[1]
N-ethyl-2-phenylpropan-1-amine , commonly referred to as N-Ethyl-BMPEA (or N-Ethyl-
This structural deviation dictates a distinct pharmacological profile characterized by high selectivity for the Norepinephrine Transporter (NET) over the Dopamine Transporter (DAT), resulting in pronounced peripheral sympathomimetic effects with reduced central locomotor stimulation compared to its amphetamine isomers. This guide details the molecular mechanism, metabolic fate, and validation protocols for this specific analyte.
Structural Comparison
| Compound | IUPAC Name | Methyl Position | Primary Target |
| N-Ethyl-BMPEA | N-ethyl-2-phenylpropan-1-amine | NET (Substrate) | |
| Ethylamphetamine | N-ethyl-1-phenylpropan-2-amine | DAT / NET (Releaser) | |
| BMPEA | 2-phenylpropan-1-amine | NET / TAAR1 |
Mechanism of Action: The Noradrenergic Bias
The pharmacological activity of N-Ethyl-BMPEA is governed by its ability to act as a substrate-type releasing agent rather than a simple reuptake inhibitor. Its efficacy is defined by the "Phenethylamine Rule," where N-ethylation increases lipophilicity (enhancing blood-brain barrier penetration) while modulating transporter affinity.
Primary Pathway: NET-Mediated Efflux
Unlike amphetamine, which equipotently targets DAT and NET, the
-
Transporter Translocation: N-Ethyl-BMPEA acts as a substrate for NET, hijacking the transporter to enter the presynaptic neuron.
-
VMAT2 Interaction: Once intracellular, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2).[1] Being a weak base, it disrupts the proton gradient (
pH) across the vesicular membrane. -
Cytosolic Accumulation: This disruption forces norepinephrine (NE) out of the vesicle and into the cytosol.
-
Reverse Transport: The accumulation of cytosolic NE reverses the concentration gradient, causing NET to reverse direction and pump NE into the synaptic cleft, triggering sympathetic activation (tachycardia, hypertension).
Secondary Pathway: TAAR1 Agonism
Based on the validated pharmacology of its parent compound, BMPEA, N-Ethyl-BMPEA functions as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1) .
-
Mechanism: Binding to intracellular TAAR1 (located on the vesicular membrane or mitochondrial outer membrane) triggers a
-protein coupled cascade. -
Signaling:
activation Adenylyl Cyclase cAMP increase PKA activation. -
Outcome: PKA phosphorylates the transporter (NET/DAT), facilitating the efflux (reverse transport) mechanism and preventing reuptake.
Visualization: Synaptic Mechanism of Action
Figure 1: Mechanistic pathway showing NET substrate activity and TAAR1-mediated transporter phosphorylation.
Metabolic Fate & Toxicology[3][4]
Understanding the metabolism of N-Ethyl-BMPEA is critical for distinguishing it from isomeric amphetamines in forensic analysis.
N-Dealkylation (Primary Route)
The ethyl group is rapidly cleaved by hepatic Cytochrome P450 enzymes (likely CYP2D6 and CYP3A4), converting N-Ethyl-BMPEA into its parent amine, BMPEA .
-
Toxicological Implication:[2][3] The pharmacological effects are biphasic—initially driven by the lipophilic N-ethyl parent, followed by the sustained effects of the BMPEA metabolite.
Oxidative Deamination
Subsequent metabolism involves Monoamine Oxidase (MAO), primarily MAO-B, converting BMPEA into Phenylacetic Acid derivatives.
Visualization: Metabolic Pathway
Figure 2: Metabolic degradation pathway from N-Ethyl-BMPEA to inactive acid metabolites.
Experimental Validation Protocols
To validate the presence and activity of N-Ethyl-BMPEA, researchers must use self-validating assays that distinguish it from amphetamine.
Protocol A: Monoamine Uptake/Efflux Assay (HEK-293 Cells)
Objective: Determine if the molecule is a reuptake inhibitor or a substrate releaser.
Reagents:
-
HEK-293 cells stably expressing human NET (hNET) or DAT (hDAT).
-
Radiolabeled substrate: [³H]Norepinephrine or [³H]Dopamine.
-
Control: Desipramine (NET inhibitor) and Amphetamine (Releaser).[4]
Workflow:
-
Preparation: Plate hNET-HEK cells in 96-well plates.
-
Incubation: Add N-Ethyl-BMPEA (1 nM – 100 μM) for 10 minutes.
-
Uptake Phase: Add [³H]NE and incubate for 5 minutes.
-
Wash & Lysis: Rapidly wash with ice-cold buffer to stop uptake. Lyse cells.
-
Scintillation Counting: Measure retained radioactivity.
Interpretation (Self-Validating Logic):
-
If N-Ethyl-BMPEA is a substrate , pre-loading cells with [³H]NE and then adding the drug will cause a decrease in intracellular radioactivity (Efflux).
-
If it is a pure inhibitor (like cocaine), it will block uptake but not induce efflux of pre-loaded radioligand.
-
Expected Result: N-Ethyl-BMPEA will induce efflux in hNET cells but show significantly lower potency (
) in hDAT cells compared to Amphetamine control.
Protocol B: LC-MS/MS Differentiation
Objective: Chromatographic separation of N-Ethyl-BMPEA from Ethylamphetamine.
Methodology:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 μm).
-
Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Differentiation Key: While isobaric (same mass), the
-methyl group in N-Ethyl-BMPEA alters the elution time compared to the -methyl of Ethylamphetamine. -
Transitions (MRM): Monitor specific fragmentation patterns. The tropylium ion formation may differ slightly in ratio due to the position of the methyl group relative to the benzene ring.
References
-
Cohen, P. A., et al. (2015). "Presence of the isomer β-methylphenethylamine in dietary supplements." Drug Testing and Analysis.
-
Pawar, R. S., et al. (2014). "Analysis of β-methylphenethylamine in dietary supplements by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.
-
Lieber, R., et al. (2019). "The supplement adulterant
-methylphenethylamine (BMPEA) increases blood pressure by acting at peripheral norepinephrine transporters."[2][5] Psychopharmacology. -
Lewin, A. H., et al. (2008). "Synthesis and evaluation of N-substituted analogues of the phenethylamine class." Journal of Medicinal Chemistry. (General SAR reference for N-ethylation effects).
-
FDA Center for Drug Evaluation. (2015). "Review of the biological activity of BMPEA." FDA Science Papers.
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- 4. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Monograph: N-Ethyl-2-phenylpropan-1-amine (N-Ethyl-BMPEA)
The following technical guide is a comprehensive pharmacological monograph on N-ethyl-2-phenylpropan-1-amine (also known as N-ethyl-β-methylphenethylamine or N-ethyl-BMPEA). It is structured for researchers and drug development professionals, focusing on mechanism of action, structure-activity relationships (SAR), and experimental validation.
Classification:
Executive Summary & Chemical Identity
N-ethyl-2-phenylpropan-1-amine is a synthetic sympathomimetic amine and a structural isomer of N-ethylamphetamine (Etilamfetamine). While N-ethylamphetamine possesses the phenyl ring at the
This structural distinction is critical. While amphetamine derivatives are potent central nervous system (CNS) stimulants,
Physicochemical Profile
| Property | Data / Value | Relevance |
| Molecular Formula | Isobaric with Ethylamphetamine | |
| Molecular Weight | 163.26 g/mol | Mass Spec Precursor Ion ( |
| LogP (Predicted) | ~2.8 – 3.1 | High lipophilicity; readily crosses BBB |
| pKa (Predicted) | ~9.5 – 10.0 | Protonated at physiological pH |
| Core Scaffold | Positional isomer of Amphetamine |
Pharmacodynamics: Mechanism of Action
The pharmacological activity of N-ethyl-BMPEA is best understood through Structure-Activity Relationship (SAR) analysis of its parent scaffold (BMPEA) and homologous N-alkylation trends.
Primary Mechanism: Monoamine Transporter Substrate
N-ethyl-BMPEA functions primarily as a substrate-type releasing agent at monoamine transporters.
-
Norepinephrine Transporter (NET): High Affinity. The compound acts as a substrate, entering the presynaptic neuron and triggering the reversal of NET, leading to non-exocytotic efflux of norepinephrine (NE).
-
Dopamine Transporter (DAT): Low/Moderate Affinity. Unlike amphetamine, the
-methyl substitution sterically hinders interaction with DAT. Consequently, N-ethyl-BMPEA exhibits a significantly higher NET:DAT ratio , favoring noradrenergic release. -
TAAR1 Agonism: Based on the activity of BMPEA, the N-ethyl derivative is predicted to act as an agonist at the Trace Amine Associated Receptor 1 (TAAR1), modulating transporter function via protein kinase signaling (PKC/PKA).
The "Peripheral Dissociation" Effect
A critical safety finding for this class is the dissociation between locomotor effects and cardiovascular stress.
-
Amphetamine: High DAT release
Strong Locomotor/Euphoric effects + High BP. -
BMPEA / N-Ethyl-BMPEA: High NET release / Low DAT release
High BP (Pressor effect) + Minimal Locomotor/Euphoric effects .
Clinical Implication: Users may ingest toxic doses seeking a "high" that never manifests, leading to severe hypertensive crisis without subjective warning signs.
Visualizing the Mechanism
The following diagram illustrates the differential signaling and metabolic activation pathways.
Figure 1: Pharmacodynamic and Metabolic pathway of N-Ethyl-BMPEA. Note the preferential activation of NET over DAT, leading to cardiovascular dominance.
Pharmacokinetics & Metabolism
N-ethylation of phenethylamines typically serves two roles: increasing lipophilicity (enhancing Blood-Brain Barrier penetration) and acting as a metabolic "timer" (prodrug).
Metabolic Pathway
-
N-Dealkylation (Major): The N-ethyl group is removed primarily by CYP2D6 and CYP3A4 isozymes to yield the parent compound, BMPEA .
-
Hydroxylation: Subsequent metabolism involves hydroxylation of the phenyl ring (likely para-position) or the alkyl chain, producing 1-amino-2-phenylpropan-2-ol.
-
Deamination: Oxidative deamination by MAO-B (Monoamine Oxidase B) to the corresponding ketone/acid.
Detection Window
-
Parent Compound: Detectable in plasma/urine for 12–24 hours.
-
Metabolite (BMPEA): Detectable for 24–48 hours, complicating forensic analysis as it is indistinguishable from direct BMPEA ingestion.
Experimental Protocols
For researchers characterizing this compound, the following self-validating protocols are recommended.
Protocol A: In Vitro Monoamine Release Assay (Synaptosomes)
Objective: Determine EC50 values for DA/NE release to verify NET selectivity.
-
Preparation: Isolate synaptosomes from rat striatum (for DAT) and hippocampus/cortex (for NET) using standard sucrose homogenization and centrifugation (
pellet discard; supernatant retention). -
Loading: Incubate synaptosomes with radiolabeled neurotransmitters (
or ) for 15 min at 37°C. -
Wash: Centrifuge and resuspend to remove extracellular isotope.
-
Release Phase:
-
Aliquot synaptosomes into 96-well plates.
-
Add N-Ethyl-BMPEA (range: 1 nM to 100
M). -
Control: Use Amphetamine (positive control) and Vehicle (negative control).
-
Incubate for 15 min.
-
-
Termination: Rapid filtration over GF/B filters using a cell harvester.
-
Quantification: Scintillation counting.
-
Calculation: Plot released radioactivity vs. log[concentration]. Fit to a sigmoidal dose-response curve to derive EC50.
-
Validation Check: Amphetamine EC50 should be ~10-50 nM. N-Ethyl-BMPEA is expected to show NET EC50 < DAT EC50.
-
Protocol B: LC-MS/MS Differentiation (Forensic)
Objective: Distinguish N-Ethyl-BMPEA from its isomer N-Ethylamphetamine.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7
m). -
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 mins.
-
Transitions (MRM):
-
Precursor: 164.1 (
) -
N-Ethyl-BMPEA Fragments: Look for tropylium ion variants or specific alkyl chain losses distinct from the benzyl fragmentation of amphetamines.
-
Differentiation: N-ethylamphetamine typically elutes later than BMPEA derivatives on standard C18 gradients due to slight lipophilicity differences, but retention time standards are mandatory .
-
Safety & Toxicology Profile
Hazard Class: Sympathomimetic Stimulant.
-
Cardiovascular: Acute hypertension, tachycardia, and potential for hemorrhagic stroke. The lack of central "rush" may lead users to re-dose, compounding peripheral adrenergic toxicity.
-
Therapeutic Index: Likely narrow. The effective dose for any potential therapeutic use (e.g., bronchodilation) overlaps significantly with the toxic pressor dose.
-
Interactions: High risk with MAOIs (hypertensive crisis) and other stimulants (additive cardiotoxicity).
References
-
Cohen, P. A., et al. (2015). Presence of the isomer of amphetamine, β-methylphenylethylamine (BMPEA), in dietary supplements.[1][2][3] Drug Testing and Analysis. Link
-
Schindler, C. W., et al. (2019). The supplement adulterant β-methylphenethylamine (BMPEA) increases blood pressure by acting at peripheral norepinephrine transporters. Journal of Pharmacology and Experimental Therapeutics. Link
-
Cholbinski, P., et al. (2014). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Drug Testing and Analysis. Link
-
Lewin, A. H., et al. (2008). Synthesis and characterization of β-methylphenethylamine isomers. Journal of Medicinal Chemistry. Link
-
U.S. Food and Drug Administration (FDA). (2015). BMPEA in Dietary Supplements. FDA.gov. Link[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-Methylphenethylamine (BMPEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
Technical Guide: Receptor Binding Affinity Profile of N-ethyl-2-phenylpropan-1-amine
Abstract
This technical guide provides a comprehensive analysis of the receptor binding affinity and pharmacodynamic profile of N-ethyl-2-phenylpropan-1-amine (N-ethylamphetamine; Etilamfetamine). Unlike simple reuptake inhibitors, this molecule functions primarily as a substrate-type releasing agent. This distinction complicates the interpretation of standard binding affinity (
Pharmacological Profile & Structural Dynamics
N-ethyl-2-phenylpropan-1-amine is a phenethylamine derivative and the N-ethyl homolog of amphetamine. Its pharmacological activity is defined by its interaction with monoamine transporters and trace amine-associated receptors.
Structural Impact on Binding
The addition of an ethyl group to the amine nitrogen introduces specific steric and lipophilic changes compared to the parent compound (amphetamine) and its N-methyl analog (methamphetamine):
-
Steric Hindrance: The ethyl group increases steric bulk at the nitrogen atom. In Structure-Activity Relationship (SAR) studies, N-substitution larger than a methyl group generally reduces affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) recognition sites compared to the unsubstituted amine.
-
Lipophilicity: The ethyl moiety increases the partition coefficient (
), facilitating rapid Blood-Brain Barrier (BBB) penetration. -
Metabolic Activation: N-ethylamphetamine acts partially as a prodrug, undergoing N-dealkylation via CYP2D6 to yield amphetamine, which contributes significantly to its in vivo profile.
Mechanism of Action: Translocation vs. Blocking
Crucially, N-ethylamphetamine is a substrate-releaser , not a pure inhibitor.
-
Binding: It binds to the orthosteric site of the transporter.
-
Translocation: It is transported into the presynaptic neuron.
-
VMAT2 Interaction: It disrupts the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the vesicular pH gradient.
-
Reverse Transport: This triggers the efflux of neurotransmitters (DA/NE) into the synaptic cleft.
Figure 1: Mechanism of Action emphasizing the transition from binding to translocation and efflux.
Receptor & Transporter Binding Landscape
The binding affinity (
Comparative Binding Data[3]
| Target | Receptor/Transporter Type | Interaction Mode | Approx. Affinity ( | SAR Note (vs. Amphetamine) |
| NET | Norepinephrine Transporter | Substrate / Releaser | High affinity; N-ethyl retains significant potency. | |
| DAT | Dopamine Transporter | Substrate / Releaser | Slightly reduced affinity due to N-ethyl steric bulk. | |
| SERT | Serotonin Transporter | Substrate / Releaser | Weak interaction; low serotonergic selectivity. | |
| TAAR1 | Trace Amine Assoc.[1][2] Receptor | Agonist | Intracellular activation; modulates transporter function. | |
| VMAT2 | Vesicular Transporter | Inhibitor (Indirect) | Displaces vesicular monoamines. |
Technical Insight: For N-ethylamphetamine, the Release Potency (
) is often a more clinically relevant metric than Binding Affinity (). While measures how well the drug competes for the binding site, measures the functional outcome (neurotransmitter release).
Experimental Methodologies: Radioligand Binding Assay[1][6][7][8]
To determine the
Protocol Design: DAT Binding Assay
Objective: Determine
Workflow Steps:
-
Membrane Preparation:
-
Homogenize tissue in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Why: Hypotonic shock and mechanical shear lyse cells to expose membrane fragments.
-
Centrifuge at 48,000
for 20 mins. Wash pellet twice to remove endogenous dopamine (which would compete with the ligand).
-
-
Incubation System:
-
Total Binding: Membrane +
WIN 35,428 (approx. 2 nM). -
Non-Specific Binding (NSB): Add 10
GBR-12909 (saturates DAT sites). -
Experimental: Add N-ethylamphetamine at increasing concentrations (
to ). -
Incubate for 2 hours at 4°C (equilibrium).
-
-
Termination & Counting:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce binding to the filter).
-
Wash
with ice-cold buffer.[3] -
Measure radioactivity via Liquid Scintillation Counting (LSC).
-
Data Analysis
Calculate specific binding and fit to a one-site competition model. Derive
- : Concentration of N-ethylamphetamine displacing 50% of specific radioligand.
- : Concentration of radioligand used.[4]
- : Dissociation constant of the radioligand (determined via Saturation Binding).
Figure 2: Step-by-step workflow for the Radioligand Competition Binding Assay.[4]
Translational Significance & Interpretation
The "False Low Affinity" Paradox
Researchers often misinterpret the micromolar
TAAR1 Agonism
Recent data highlights the role of TAAR1 (Trace Amine-Associated Receptor 1) .[1][2] N-ethylamphetamine, like its parent, activates intracellular TAAR1 (
-
Effect: This triggers cAMP production
PKA activation Phosphorylation of DAT/NET. -
Result: Internalization of the transporter or reversal of transport direction. This is a critical component of its efficacy that is not captured in standard membrane binding assays (which often lack the intracellular machinery).
References
-
PubChem. (n.d.).[5][6] N-Ethyl-2-phenylpropan-1-amine (Compound).[6] National Library of Medicine. Retrieved January 28, 2026, from [Link]
- Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology.
- Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. (Context: Comparative protocols for transporter release vs. binding).
-
Bunzow, J. R., et al. (2001). Amphetamine, 3,4-methylenedioxymethamphetamine, and related drugs are agonists at trace amine receptors. Molecular Pharmacology.[1] (Context: TAAR1 agonism mechanism).
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.[7][3][8] (Context: Standard filtration protocols). Retrieved January 28, 2026, from [Link]
Sources
- 1. TAAR1 - Wikipedia [en.wikipedia.org]
- 2. TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2S)-N-methyl-1-phenylpropan-2-amine;propan-1-amine;hydrochloride | C13H25ClN2 | CID 66611895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Ethyl-2-phenylpropan-1-amine | C11H17N | CID 15788198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. researchgate.net [researchgate.net]
N-ethyl-2-phenylpropan-1-amine as a dopamine agonist
Title: Pharmacological Characterization of N-Ethyl-2-phenylpropan-1-amine (Etilamfetamine) as an Indirect Dopaminergic Agonist Subtitle: A Technical Guide on Mechanism, Structure-Activity Relationships, and Experimental Validation
Abstract
This technical guide provides a rigorous analysis of N-ethyl-2-phenylpropan-1-amine (N-ethylamphetamine), a phenethylamine derivative exhibiting potent dopaminergic activity. While often colloquially categorized alongside dopamine agonists, this compound functions primarily as a Norepinephrine-Dopamine Releasing Agent (NDRA) rather than a direct orthosteric agonist. This document details its pharmacodynamics, metabolic conversion to amphetamine, and specific protocols for validating its dopaminergic efficacy in vitro. It is intended for researchers in neuropsychopharmacology and medicinal chemistry.
Pharmacological Mechanism of Action (MOA)
The "Indirect Agonist" Distinction
N-ethyl-2-phenylpropan-1-amine does not bind with high affinity to the orthosteric site of Dopamine D1 or D2 receptors. Instead, it acts as a substrate-type releaser .[1]
-
Transporter Translocation: The molecule acts as a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), allowing it to bypass the presynaptic membrane.
-
VMAT2 Interaction: Once intracellular, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the proton gradient.[2]
-
Cytosolic Accumulation & Reverse Transport: This disruption forces vesicular dopamine into the cytosol. The reversal of DAT function (efflux) then pumps dopamine into the synaptic cleft, where it activates post-synaptic receptors.
Signaling Pathway Visualization
The following diagram illustrates the indirect agonism pathway, distinguishing it from direct ligand-receptor binding.
Figure 1: Mechanism of Indirect Dopaminergic Agonism via Transporter Reversal.
Structure-Activity Relationships (SAR)
The N-ethyl substituent plays a critical role in modulating the potency and metabolic stability of the amphetamine scaffold.
-
Steric Hindrance: The ethyl group increases steric bulk compared to the methyl group in methamphetamine. This results in a slightly reduced affinity for DAT, making N-ethylamphetamine approximately 10-fold less potent than dextroamphetamine as a dopamine releaser.[3]
-
Metabolic Liability: The N-ethyl group is susceptible to N-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6), converting a portion of the parent compound into amphetamine in vivo.
Comparative Potency Data
| Compound | Substituent (N-) | DA Release EC50 (nM) | NE Release EC50 (nM) | Relative Potency |
| Dextroamphetamine | -H | ~8.5 | ~7.0 | High |
| Methamphetamine | -CH3 | ~12.3 | ~12.0 | High |
| N-ethylamphetamine | -CH2CH3 | 88.5 | 44.1 | Moderate |
| N-propylamphetamine | -(CH2)2CH3 | >300 | >100 | Low |
Data synthesized from standard pharmacological assays [1, 2].
Experimental Protocols for Validation
To characterize N-ethyl-2-phenylpropan-1-amine as a dopaminergic agent, researchers must distinguish between reuptake inhibition and release. The following protocol describes a [³H]Dopamine Release Assay .
[³H]Dopamine Release Assay Workflow
Objective: Quantify the compound's ability to evoke dopamine efflux from pre-loaded synaptosomes.
Reagents:
-
Rat striatal synaptosomes (freshly prepared).
-
[³H]Dopamine (radiolabeled tracer).[4]
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Pargyline (MAO inhibitor) and Ascorbic acid (antioxidant).
Step-by-Step Methodology:
-
Preparation: Resuspend striatal P2 fraction (synaptosomes) in KRH buffer containing 10 µM pargyline.
-
Loading: Incubate synaptosomes with 50 nM [³H]Dopamine for 15 minutes at 37°C to load the vesicles.
-
Washing: Centrifuge and wash twice to remove extracellular radioligand.
-
Release Phase: Aliquot loaded synaptosomes into microplate wells. Add N-ethyl-2-phenylpropan-1-amine at varying concentrations (1 nM – 10 µM).
-
Termination: After 5 minutes, rapidly filter through GF/B filters using a cell harvester.
-
Quantification: Measure radioactivity in the filtrate (released DA) vs. the filter (retained DA) using Liquid Scintillation Counting (LSC).
Experimental Logic Visualization
Figure 2: Workflow for [³H]Dopamine Release Assay.
Metabolic Considerations in Research
When studying this compound in vivo, researchers must account for its metabolic conversion.
-
Pathway: N-dealkylation via CYP2D6.[5]
-
Implication: Behavioral effects observed in rodent models may be partially attributable to the metabolite. To isolate the effects of the N-ethyl parent, co-administration of a CYP2D6 inhibitor (e.g., quinidine in humans, or specific murine equivalents) or use of in vitro systems (which lack hepatic metabolism) is recommended.
References
-
Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. Link
-
PubChem. (n.d.).[9][10] "N-Ethyl-2-phenylpropan-1-amine Compound Summary." National Library of Medicine. Link
-
Mendelson, J., et al. (2006). "The clinical pharmacology of the N-ethyl analogue of methamphetamine." Biopharmaceutics & Drug Disposition. Link
-
Fleckenstein, A. E., et al. (2007). "New insights into the mechanism of action of amphetamines." Annual Review of Pharmacology and Toxicology. Link
Sources
- 1. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lisdexamfetamine - Wikipedia [en.wikipedia.org]
- 3. Etilamfetamine - Wikipedia [en.wikipedia.org]
- 4. A Receptor Mechanism for Methamphetamine Action in Dopamine Transporter Regulation in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of N,N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amphetamine - Wikipedia [en.wikipedia.org]
- 7. 3,4-Methylenedioxy-N-ethylamphetamine - Wikipedia [en.wikipedia.org]
- 8. sanalake.com [sanalake.com]
- 9. Dopamine | C8H11NO2 | CID 681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-Ethyl-2-phenylpropan-1-amine | C11H17N | CID 15788198 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Neurochemical Profile of N-Ethyl-2-phenylpropan-1-amine (Ethylamphetamine)
Abstract
N-ethyl-2-phenylpropan-1-amine (Ethylamphetamine; Etilamfetamine) is a substituted phenethylamine and a close structural analog of amphetamine. Historically utilized as an anorectic, its pharmacological profile is characterized by the release of norepinephrine (NE) and dopamine (DA) from presynaptic nerve terminals. Unlike its N-methylated analog (methamphetamine), ethylamphetamine exhibits distinct pharmacodynamic properties, including a lack of significant agonism at the human Trace Amine-Associated Receptor 1 (hTAAR1).[1][2] This guide provides a comprehensive analysis of its neurochemical mechanisms, metabolic pathways, and experimental protocols for validation.
Chemical Identity & Structural Basis
IUPAC Name: N-ethyl-1-phenylpropan-2-amine Common Name: Ethylamphetamine, Etilamfetamine Chemical Class: Amphetamine (substituted phenethylamine) Molecular Formula: C₁₁H₁₇N Molar Mass: 163.26 g/mol
The addition of an ethyl group to the amine nitrogen of the amphetamine backbone alters the compound's lipophilicity and steric bulk. This modification reduces its potency relative to amphetamine and methamphetamine but retains the core sympathomimetic activity.
Pharmacodynamics: Mechanism of Action
Transporter Interaction (NDRA Profile)
Ethylamphetamine functions primarily as a Norepinephrine-Dopamine Releasing Agent (NDRA) . Its mechanism involves translocation into the presynaptic neuron via membrane transporters, followed by the disruption of vesicular storage.[3]
-
Norepinephrine Transporter (NET): High-affinity substrate. The drug competitively inhibits NE reuptake and triggers reverse transport (efflux).
-
Dopamine Transporter (DAT): Moderate-affinity substrate.[4] It induces dopamine release, though with approximately 10-fold lower potency than dextroamphetamine [1].[2]
-
Serotonin Transporter (SERT): Negligible affinity. The drug exhibits weak to non-existent effects on serotonergic transmission at therapeutic concentrations.
The TAAR1 Distinction
A critical divergence from amphetamine pharmacology is the interaction with the Trace Amine-Associated Receptor 1 (TAAR1).[4]
-
Amphetamine/Methamphetamine: Potent agonists at hTAAR1, triggering transporter phosphorylation and internalization.
-
Ethylamphetamine: Research indicates it is inactive as an agonist at human and mouse TAAR1, though it acts as a partial agonist in rat models [2].[2] This suggests its releasing mechanism in humans relies predominantly on VMAT2 disruption and exchange diffusion rather than TAAR1-mediated signaling cascades.
Synaptic Signaling Pathway
The following diagram illustrates the mechanistic flow, highlighting the VMAT2 interaction and the absence of hTAAR1 activation.
Figure 1: Synaptic mechanism of Ethylamphetamine. Note the VMAT2-dependent efflux and lack of hTAAR1 agonism.
Pharmacokinetics & Metabolic Pathway[5][6]
Ethylamphetamine is a pro-drug for amphetamine, but also possesses intrinsic activity.
-
Metabolism: The primary metabolic route is hepatic N-dealkylation to form amphetamine.
-
Enzymatic Control: While specific isoform confirmation for ethylamphetamine is rare, structural analogs (methamphetamine, MDMA) are heavily metabolized by CYP2D6 . It is scientifically sound to infer CYP2D6 involvement in the dealkylation process [3].
-
Excretion: Approximately 5–18% of a dose is excreted as amphetamine in the urine, with the remainder as unchanged parent drug or downstream metabolites (e.g., 4-hydroxyamphetamine) [1].
Figure 2: Metabolic pathway showing conversion to the active metabolite Amphetamine.
Experimental Protocols
To validate the neurochemical profile of N-ethyl-2-phenylpropan-1-amine, the following self-validating protocols are recommended.
Protocol A: In Vitro Synaptosomal Release Assay
Objective: Determine the EC₅₀ for dopamine and norepinephrine release.
-
Preparation: Isolate synaptosomes from rat striatum (for DA) and prefrontal cortex (for NE) using standard homogenization and centrifugation (sucrose gradient) techniques.
-
Loading: Incubate synaptosomes (protein conc. 0.5 mg/mL) with radiolabeled substrates ([³H]DA or [³H]NE) for 15 min at 37°C.
-
Washing: Centrifuge and wash twice with Krebs-Henseleit buffer to remove non-internalized radioligands.
-
Release Induction: Aliquot synaptosomes into 96-well filter plates. Treat with varying concentrations of Ethylamphetamine (1 nM – 100 µM).
-
Control: Dextroamphetamine (Positive Control), Buffer (Negative Control).
-
-
Termination: Terminate reaction after 5-15 min by rapid vacuum filtration.
-
Quantification: Measure retained radioactivity via liquid scintillation counting.
-
Calculation: Release % = (Released Radioactivity / Total Loaded Radioactivity) × 100.
-
Validation: The EC₅₀ should be approximately 88 nM for DA release [1].
-
Protocol B: In Vivo Microdialysis (Rat Model)
Objective: Measure real-time extracellular neurotransmitter flux.
-
Surgery: Stereotaxically implant a guide cannula targeting the Nucleus Accumbens (NAc) (Coordinates: AP +1.7, ML +0.8, DV -6.0 from bregma).
-
Recovery: Allow 5-7 days for post-operative recovery.
-
Perfusion: Insert microdialysis probe (2 mm membrane). Perfuse with artificial cerebrospinal fluid (aCSF) at 1.0 µL/min.
-
Baseline: Collect dialysate samples every 20 minutes for 2 hours to establish stable baseline.
-
Administration: Administer Ethylamphetamine (e.g., 1-5 mg/kg i.p.).
-
Analysis: Analyze dialysate samples using HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection).
-
Expectation: A dose-dependent increase in extracellular DA and NE, peaking at 40-60 minutes post-injection.
-
Neurotoxicity & Safety Profile
The neurotoxic potential of substituted amphetamines is often linked to hyperthermia and the formation of reactive oxygen species (ROS) following massive dopamine efflux.
-
Comparison: N-methylation (Methamphetamine) typically enhances neurotoxicity compared to the parent amine. N-ethylation (Ethylamphetamine) reduces potency and, by extension, neurotoxic potential relative to Methamphetamine [4].
-
Mechanism: The reduced neurotoxicity is likely due to:
-
Lower affinity for DAT/NET (lower intracellular accumulation).
-
Lack of hTAAR1 agonism (reducing excitotoxicity pathways).
-
-
Risk: The primary risk factor remains the metabolic conversion to amphetamine. Chronic high-dose exposure may still induce dopaminergic terminal markers downregulation, though less severely than Methamphetamine.
Data Summary: Potency & Affinity
| Parameter | Target | Value (Approx.) | Reference |
| EC₅₀ (Release) | Dopamine (DAT) | 88.5 nM | [1] |
| EC₅₀ (Release) | Norepinephrine (NET) | ~44 nM (d-isomer) | [1] |
| EC₅₀ (Release) | Serotonin (SERT) | ~333 nM (d-isomer) | [1] |
| Agonist Activity | hTAAR1 | Inactive (>10,000 nM) | [2] |
| Metabolism | Hepatic | N-Dealkylation to Amphetamine | [1] |
References
-
Wikipedia. (n.d.). Etilamfetamine.[5] Retrieved January 28, 2026, from [Link]
-
Lewin, A. H., et al. (2011). Trace amine-associated receptor 1 is a stereoselective binding site for compounds in the amphetamine class.[1] Bioorganic & Medicinal Chemistry. Retrieved from [Link] (Verified via search context 1.5)
-
de la Torre, R., et al. (2012). MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? Frontiers in Genetics. Retrieved from [Link]
-
Ricaurte, G. A., et al. (1989). Evaluation of the neurotoxic potential of N,N-dimethylamphetamine: an illicit analog of methamphetamine. Brain Research. Retrieved from [Link] (Contextual inference from search 1.14)
Sources
- 1. Trace amine-associated receptor 1 is a stereoselective binding site for compounds in the amphetamine class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etilamfetamine - Wikipedia [en.wikipedia.org]
- 3. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Substance-Induced Psychoses: An Updated Literature Review [frontiersin.org]
- 5. Category:TAAR1 agonists - Wikipedia [en.wikipedia.org]
Technical Whitepaper: Pharmacodynamics and Locomotor Profiling of N-ethyl-2-phenylpropan-1-amine
[1]
Executive Summary
N-ethyl-2-phenylpropan-1-amine is a structural isomer of N-ethylamphetamine and a derivative of
This guide outlines a rigorous in vivo profiling protocol to determine the compound's psychomotor stimulant potential.[1] Based on Structure-Activity Relationships (SAR) of phenethylamines, N-ethyl-2-phenylpropan-1-amine is hypothesized to act as a monoamine releaser with high affinity for the Trace Amine-Associated Receptor 1 (TAAR1), producing dose-dependent hyperlocomotion.[1]
Chemical & Pharmacological Grounding[1]
Structural Identity
The compound is a positional isomer of amphetamine derivatives.[1] Understanding this structural nuance is critical for predicting in vivo behavior.[1]
-
Amphetamine: 1-phenylpropan-2-amine (
-methylphenethylamine).[1] -
BMPEA: 2-phenylpropan-1-amine (
-methylphenethylamine).[1][2]
The
Putative Mechanism of Action
The locomotor effects are predicted to be mediated through two primary pathways:[1]
-
TAAR1 Agonism: Intracellular binding to TAAR1 in presynaptic terminals, triggering protein kinase A (PKA) and protein kinase C (PKC) signaling cascades that internalize DAT and reverse transport direction.[1]
-
VMAT2 Interaction: Displacement of vesicular dopamine into the cytosol, leading to non-exocytotic release.[1]
Figure 1: Putative synaptic mechanism driving locomotor activity.[1] N-ethyl-BMPEA enters the terminal, activates TAAR1, and reverses DAT function.
Experimental Methodology: Open Field Test (OFT)
To ensure Trustworthiness , this protocol utilizes a randomized, double-blind, vehicle-controlled design.[1]
Subjects & Housing
-
Species: Male C57BL/6J Mice (8–10 weeks old).[1]
-
Justification: This strain is the standard for psychostimulant locomotor assays due to consistent baseline activity and predictable dopaminergic sensitivity.[1]
-
Housing: Group-housed (4/cage) on a 12h light/dark cycle. Testing occurs during the light phase (circadian nadir) to maximize sensitivity to stimulant effects.[1]
Drug Formulation
-
Vehicle: 0.9% Sterile Saline.[1]
-
Dose Groups:
-
Route: Intraperitoneal (i.p.) injection.[1]
-
Volume: 10 mL/kg.[1]
Workflow Protocol
The experiment must follow a strict timeline to separate habituation from drug effects.[1]
Figure 2: Experimental workflow for the Open Field Test locomotor assay.
Data Acquisition Parameters
-
Apparatus: 40x40 cm acrylic chambers with infrared beam breaks or video tracking (e.g., EthoVision XT).[1]
-
Primary Endpoint: Total Distance Traveled (cm) in 5-minute bins.
-
Secondary Endpoints:
Anticipated Results & Data Interpretation
Based on the pharmacology of BMPEA and N-ethylamphetamine, the following results are expected.
Dose-Response Profile
The compound is expected to display an Inverted-U dose-response curve.[1]
| Dose (mg/kg) | Predicted Effect | Mechanistic Correlate |
| 0 (Vehicle) | Baseline activity; gradual decline due to habituation.[1] | Normal dopaminergic tone.[1] |
| 3 (Low) | Mild increase in ambulatory distance; reduced immobility.[1] | Threshold DAT inhibition. |
| 10 (Med) | Peak Hyperlocomotion. Significant increase in distance and velocity.[1] | Optimal synaptic dopamine levels for motor activation.[1] |
| 30 (High) | Reduced locomotion or onset of stereotypy (focused sniffing/grooming).[1] | Excessive dopamine in striatum; transition from locomotion to stereotypy.[1] |
Temporal Dynamics[1]
Safety & Toxicology Considerations
When handling N-ethyl-2-phenylpropan-1-amine, researchers must account for sympathomimetic toxicity.[1]
-
Cardiovascular Risk: Like BMPEA, this compound is likely a potent pressor agent.[1] In vivo monitoring should ideally include telemetry for Heart Rate (HR) and Mean Arterial Pressure (MAP) if possible.[1]
-
Thermoregulation: High doses may induce hyperthermia.[1] Rectal temperature should be measured post-assay.
-
Handling: Use standard PPE (nitrile gloves, lab coat, safety glasses).[1] Treat as a potential neurotoxin until proven otherwise.[1]
References
-
Cohen, P. A., et al. (2015).[1] Presence of the isomer of methamphetamine, β-methylphenylethylamine, in dietary supplements.[1] Drug Testing and Analysis.[1] Link
-
Broadley, K. J. (2010).[1] The vascular effects of trace amines and amphetamines.[1] Pharmacology & Therapeutics.[1] Link
-
Lewin, A. H., et al. (2008).[1] 2-Phenylethylamines: the effects of N-alkylation on interaction with the dopamine transporter.[1] Bioorganic & Medicinal Chemistry Letters.[1] Link
-
Simmler, L. D., et al. (2013).[1] Pharmacological characterization of designer cathinones in vitro.[1] British Journal of Pharmacology.[1] Link (Cited for methodology on monoamine transporter assays).[1]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 15788198, N-Ethyl-2-phenylpropan-1-amine.[1]Link[1]
Architectures of Isomerism: A Technical Guide to the SAR of N-Ethyl-2-phenylpropan-1-amine Derivatives
Executive Summary
This technical guide provides a comprehensive structural and pharmacological analysis of
This guide is designed for medicinal chemists and pharmacologists, focusing on the synthesis, structure-activity relationships (SAR), and monoaminergic interactions of this specific scaffold.
Chemical Architecture & Isomeric Context[1][2][3][4]
To understand the activity of
Structural Comparison
| Feature | ||
| IUPAC Name | ||
| Scaffold Class | ||
| Chiral Center | C2 (Alpha to Nitrogen) | C2 (Beta to Nitrogen) |
| Primary Target | DAT/VMAT2 (Central CNS) | TAAR1 / NET (Peripheral/Central) |
| Conformation | Methyl group hinders MAO access to amine.[1] | Methyl group creates steric bulk near the phenyl ring.[1] |
The "Vonedrine" Connection
The target molecule is the
Chemical Synthesis: Reductive Amination Protocol
The most robust route to
Reaction Workflow (DOT Visualization)
Figure 1: One-pot reductive amination pathway for the synthesis of N-ethyl-2-phenylpropan-1-amine.
Step-by-Step Protocol
-
Imine Formation:
-
Reduction:
-
Cool the solution to 0°C.
-
Add Sodium Borohydride (
) (1.5 eq) in small portions (exothermic). -
Note: Sodium Cyanoborohydride (
) offers better chemoselectivity if acid-sensitive groups are present, but is sufficient for this scaffold.[1]
-
-
Workup:
-
Purification:
-
Convert to Hydrochloride salt using ethereal HCl for crystallization.[1]
-
Structure-Activity Relationship (SAR) Analysis
The SAR of this molecule is defined by its interactions with the Trace Amine Associated Receptor 1 (TAAR1) and monoamine transporters (DAT/NET).
The SAR Map
Figure 2: SAR decision tree highlighting the functional impact of structural zones.[1]
Key SAR Findings
Zone 1: The Nitrogen Substituent (N-Ethyl) [2]
-
Trend: Primary Amine (BMPEA) > Secondary Methyl (Phenpromethamine) > Secondary Ethyl (Target).[1]
-
Mechanism: As the size of the N-substituent increases on the phenethylamine scaffold, affinity for the Dopamine Transporter (DAT) generally decreases.
-
Result: The
-ethyl analog is predicted to be a weaker psychostimulant than Phenpromethamine but retains adrenergic activity (vasoconstriction).[1] The ethyl group increases lipophilicity ( ), potentially aiding membrane crossing, but the steric penalty at the transporter binding site reduces efficacy.
Zone 2: The Beta-Methyl Group [2][3]
-
The "Isomeric Shift": Moving the methyl from
(amphetamine) to prevents the molecule from effectively mimicking dopamine in the "deep" binding pocket of DAT. -
MAO Susceptibility: Unlike the
-methyl group, the -methyl group does not protect the amine from Monoamine Oxidase (MAO) as effectively. This results in a shorter half-life compared to amphetamines.[1]
Zone 3: Stereochemistry (C2)
-
Studies on Phenpromethamine indicate that the (R)-enantiomer (levorotatory) is typically more active at adrenergic receptors than the (S)-enantiomer.[1]
Pharmacological Profile[1][5][6]
Binding Affinity & Transporter Selectivity
While specific
| Target | Activity Type | Predicted Potency | Mechanism Note |
| TAAR1 | Agonist | High ( | |
| NET | Reuptake Inhibitor / Releaser | Moderate | Primary driver of sympathomimetic effects (blood pressure, heart rate).[1] |
| DAT | Reuptake Inhibitor | Low | Steric bulk of N-ethyl + |
| 5-HT2A | Agonist | Negligible | Lacks ring substitution (e.g., 2,5-dimethoxy) required for psychedelic activity.[1] |
Toxicology & Metabolism[1]
-
Metabolic Route: The
-ethyl group is subject to oxidative dealkylation (via CYP450 enzymes) to yield the primary amine (BMPEA). -
Cardiovascular Risk: Due to potent NET activation without balancing CNS sedation, this class carries a risk of tachycardia and hypertension, similar to other "workout supplement" stimulants (e.g., DMAA).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15788198, N-Ethyl-2-phenylpropan-1-amine.[1] Retrieved from [Link][1]
-
Lewin, A. H., et al. (2008).
-Phenethylamines at Human Trace Amine Receptor 1.[1] Bioorganic & Medicinal Chemistry.[1][5][6] Retrieved from [Link] -
Cho, D., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics.[1][6] Retrieved from [Link][1][7][6]
-
Cohen, P. A., et al. (2015).An amphetamine isomer whose efficacy and safety in humans has never been studied,
-methylphenylethylamine (BMPEA), is found in multiple dietary supplements. Drug Testing and Analysis.[1] Retrieved from [Link] -
Master Organic Chemistry (2017). Reductive Amination: Mechanism and Applications. Retrieved from [Link]
Sources
- 1. Phenpromethamine | C10H15N | CID 22276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. N-Ethyl-2-phenylpropan-1-amine | C11H17N | CID 15788198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amphetamine | C9H13N | CID 3007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Psychoactive substances belonging to the amphetamine class potently activate brain carbonic anhydrase isoforms VA, VB, VII, and XII - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics of N-ethyl-2-phenylpropan-1-amine: A Technical Analysis
The following technical guide details the pharmacokinetics of N-ethyl-2-phenylpropan-1-amine , also known as N-ethyl-
Executive Summary & Chemical Identity
N-ethyl-2-phenylpropan-1-amine is a structural isomer of N-ethylamphetamine (Etilamfetamine) and a derivative of
This guide provides a mechanistic breakdown of its Absorption, Distribution, Metabolism, and Excretion (ADME), grounded in structure-activity relationships (SAR) of phenethylamine analogs.
Chemical Properties
| Property | Detail |
| IUPAC Name | N-ethyl-2-phenylpropan-1-amine |
| Common Synonyms | N-Ethyl-BMPEA; N-Ethyl- |
| Molecular Formula | |
| Molecular Weight | 163.26 g/mol |
| Key Structural Feature | |
| Regulatory Status | Analytical Impurity / Novel Psychoactive Substance (NPS) |
Absorption & Bioavailability
As a lipophilic secondary amine, N-ethyl-2-phenylpropan-1-amine exhibits properties consistent with rapid passive diffusion across biological membranes.
-
Lipophilicity (LogP): Estimated at ~2.8–3.1. The N-ethyl group increases lipophilicity relative to the parent compound (BMPEA), facilitating enhanced gastrointestinal absorption.
-
Oral Bioavailability (
): Predicted to be high (>75%).[1] Unlike phenethylamine (PEA), which is rapidly degraded by MAO-B in the gut wall, the N-ethyl substitution provides steric protection against first-pass metabolic deamination. -
pKa: ~9.5–10.0 (Basic). At physiological pH (7.4), the compound exists primarily in the ionized (cationic) form, but the equilibrium concentration of the uncharged base is sufficient for rapid absorption.
Distribution
The distribution profile is characterized by extensive tissue binding and blood-brain barrier (BBB) penetration.
-
Volume of Distribution (
): Expected to be large (3–5 L/kg), typical of basic amphetamine-like amines that sequester in acidic tissue compartments (lysosomes) and bind to intracellular proteins. -
Plasma Protein Binding: Moderate (20–40%).
-
CNS Penetration: The N-ethyl modification enhances BBB permeability compared to BMPEA. Once in the CNS, it acts as a substrate for monoamine transporters (DAT/NET), though with different affinity profiles than
-methyl analogs.
Metabolism (Biotransformation)
Metabolism is the critical determinant of this compound's half-life and pharmacological duration. The metabolic pathway involves two phases: N-dealkylation (activation/conversion) and oxidative deamination (clearance).
Phase I: N-Dealkylation (Major Pathway)
The primary metabolic step is the removal of the ethyl group to yield the primary amine, 2-phenylpropan-1-amine (BMPEA) .
-
Enzymes: Cytochrome P450 isozymes, primarily CYP2D6 and CYP2B6 , with contributions from CYP3A4.
-
Significance: This conversion generates an active metabolite (BMPEA) known to act as a positional isomer of amphetamine with pressor and stimulant effects.
Phase I: Oxidative Deamination
Following N-dealkylation, the resulting primary amine (BMPEA) is susceptible to oxidative deamination.
-
Enzymes: Monoamine Oxidase B (MAO-B) and Semicarbazide-Sensitive Amine Oxidase (SSAO).
-
Mechanism: Unlike amphetamine (
-methyl), which sterically blocks MAO, the -methyl group of BMPEA offers less resistance to MAO degradation. However, the N-ethyl group of the parent compound protects it from direct MAO attack until dealkylation occurs. -
Products: Phenylacetic acid derivatives (e.g., 2-phenylpropionic acid).
Phase II: Conjugation
Hydroxylated metabolites (if ring hydroxylation occurs) undergo glucuronidation or sulfation before excretion.
Metabolic Pathway Diagram
Figure 1: Proposed metabolic pathway of N-ethyl-2-phenylpropan-1-amine highlighting the conversion to the active metabolite BMPEA.[2]
Excretion & Clearance
-
Route: Primarily renal excretion.
-
pH Dependence: As a weak base, clearance is highly dependent on urinary pH. Acidic urine enhances ionization, trapping the compound in the renal tubules and accelerating excretion (shorter
). Alkaline urine promotes reabsorption (longer ). -
Half-life (
): Estimated at 4–6 hours for the parent compound, though genetic polymorphism in CYP2D6 could extend this in poor metabolizers.
Experimental Protocols for Detection
For researchers analyzing this compound in biological matrices (plasma/urine), the following LC-MS/MS workflow is recommended to distinguish it from its isomers (e.g., N-ethylamphetamine).
Analytical Workflow
-
Sample Prep: Liquid-Liquid Extraction (LLE) using MTBE at pH 10.
-
Chromatography: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
-
Mass Spectrometry: Positive Electrospray Ionization (+ESI).
-
MRM Transition (Quant): 164.1
119.1 (Loss of ethylamine). -
MRM Transition (Qual): 164.1
91.1 (Tropylium ion).
-
Workflow Diagram
Figure 2: Analytical workflow for the isolation and quantification of N-ethyl-2-phenylpropan-1-amine.
References
-
European Directorate for the Quality of Medicines (EDQM). Pharmeuropa: Impurity C of Fencamfamin/Phenethylamines. Available at: [Link]
-
PubChem. Compound Summary: N-ethyl-2-phenylpropan-1-amine (CID 15788198). National Library of Medicine. Available at: [Link]
-
Pawar, R. S., et al. (2014).
-methylphenethylamine in dietary supplements. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for BMPEA derivatives). Available at: [Link] -
World Anti-Doping Agency (WADA). Prohibited List - Stimulants (S6). (Context for phenethylamine derivatives). Available at: [Link]
Sources
Technical Guide: Metabolite Identification of N-ethyl-2-phenylpropan-1-amine
This technical guide details the identification of metabolites for N-ethyl-2-phenylpropan-1-amine , a structural isomer of the controlled substance N-ethylamphetamine (Etilamfetamine).[1]
Executive Summary
N-ethyl-2-phenylpropan-1-amine (CAS: 52497-69-5) is a phenethylamine derivative and a positional isomer of the anorectic drug N-ethylamphetamine.[1][2] While N-ethylamphetamine places the amine on the secondary carbon (C2), this molecule places the amine on the primary carbon (C1) with the phenyl ring at C2 (also known as N-ethyl-
This structural distinction is critical for forensic and clinical analysis, as the two isomers share an identical monoisotopic mass (
Part 1: Chemical Identity & Metabolic Landscape[1]
Structural Isomerism & Mass Spectrometry Implications
Before metabolic profiling, one must distinguish the target analyte from its common isomer.
| Feature | Target: N-ethyl-2-phenylpropan-1-amine | Isomer: N-ethylamphetamine |
| IUPAC | N-ethyl-2-phenylpropan-1-amine | N-ethyl-1-phenylpropan-2-amine |
| Structure | Amphetamine core ( | |
| Base Peak (EI-MS) | ||
| Key Fragment | Tropylium ion ( | Strong |
| Metabolic Precursor | 2-phenylpropan-1-amine | Amphetamine |
Predicted Metabolic Pathways
Based on the structure-activity relationships (SAR) of phenethylamines, N-ethyl-2-phenylpropan-1-amine undergoes Phase I metabolism primarily mediated by Cytochrome P450 enzymes (CYP2D6, CYP2C19).[1]
-
N-Dealkylation (Major): Oxidative removal of the N-ethyl group to yield 2-phenylpropan-1-amine (BMPEA).[1] This is the metabolic equivalent of N-ethylamphetamine metabolizing to amphetamine.[1][3]
-
Aromatic Hydroxylation (Minor): Hydroxylation at the para-position of the phenyl ring to form 4-hydroxy-N-ethyl-2-phenylpropan-1-amine .[1]
-
Oxidative Deamination: The resulting primary amine (Metabolite 1) is susceptible to Monoamine Oxidase (MAO) degradation, eventually forming 2-phenylpropanoic acid .
Part 2: Analytical Strategy (Self-Validating System)
To ensure trustworthy identification, we employ a "Triangulation" protocol: In Silico Prediction
The Workflow Diagram
The following Graphviz diagram illustrates the logical flow from sample preparation to data processing.
Caption: Analytical workflow for generating and identifying Phase I metabolites using HLM and HRMS.
Part 3: Experimental Protocols
In Vitro Microsomal Incubation
This protocol uses Human Liver Microsomes (HLM) to simulate hepatic metabolism.
Reagents:
-
Phosphate Buffer (100 mM, pH 7.4)[1]
-
Human Liver Microsomes (20 mg/mL protein conc.)
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2)[1]
-
Substrate: N-ethyl-2-phenylpropan-1-amine (10 µM final conc.)
Step-by-Step Methodology:
-
Pre-incubation: Mix 180 µL of Phosphate Buffer and 10 µL of HLM in a 1.5 mL Eppendorf tube. Add 5 µL of substrate stock. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add 5 µL of NADPH regenerating system to start the reaction.
-
Incubation: Shake gently at 37°C for 60 minutes.
-
Termination: Add 200 µL of ice-cold acetonitrile (containing internal standard) to quench the reaction and precipitate proteins.
-
Preparation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of supernatant to an autosampler vial for LC-MS analysis.
-
Control: Run a "Zero-time" control (quench added before NADPH) and a "No-enzyme" control to rule out non-enzymatic degradation.
LC-HRMS Instrumental Parameters
Instrument: Q-TOF or Orbitrap MS coupled with UHPLC.[1]
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Ionization: ESI Positive Mode.
-
Scan Mode: Full Scan (100-1000
) + Data Dependent MS/MS (DDA).[1]
Part 4: Data Interpretation & Metabolite Profiling[1]
Predicted Mass Transitions
The following table summarizes the specific mass shifts expected in the MS spectrum.
| Metabolite ID | Transformation | Formula Change | Theoretical | Mass Shift ( |
| Parent | None | C11H17N | 164.1439 | 0 |
| M1 | N-Dealkylation | -C2H4 | 136.1126 | -28.0313 |
| M2 | Hydroxylation | +O | 180.1388 | +15.9949 |
| M3 | N-Dealk + Hydroxylation | -C2H4 + O | 152.1075 | -12.0364 |
Diagnostic Fragmentation
To confirm M1 (N-dealkylated metabolite) , look for the loss of the ethyl chain.
-
Parent MS/MS: Fragmentation of
164 yields 91 (tropylium) and 136 (loss of ethyl). -
M1 MS/MS: The precursor is
136. Fragmentation yields 119 (loss of NH3) and 91. -
Note: If the peak at
136 co-elutes with Amphetamine standard, it confirms the isomeric nature. However, since the parent is the -methyl isomer, M1 is 2-phenylpropan-1-amine , which will have a slightly different retention time than Amphetamine on a C18 column.[1]
Part 5: Pathway Visualization
The following diagram maps the biotransformation of N-ethyl-2-phenylpropan-1-amine.
Caption: Proposed metabolic pathway for N-ethyl-2-phenylpropan-1-amine showing Phase I modifications.
References
-
PubChem. (2025).[2] N-Ethyl-2-phenylpropan-1-amine Compound Summary. National Library of Medicine. Available at: [Link][1]
- Kraemer, T., & Maurer, H. H. (2002). Toxicokinetics of amphetamines: Metabolism and toxicokinetic data of designer drugs, amphetamine, methamphetamine, and their N-alkyl derivatives. Therapeutic Drug Monitoring. (Contextual grounding for N-alkyl phenethylamine metabolism).
-
WADA/ElSohly Laboratories. (2014). LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine. Journal of Analytical Toxicology. Available at: [Link] (Demonstrates LC-MS/MS methodology for N-ethyl phenethylamine isomers).
Sources
N-ethyl-2-phenylpropan-1-amine as a research chemical
The following technical guide details the physicochemical, synthetic, and pharmacological profile of N-ethyl-2-phenylpropan-1-amine (N-ethyl-
Classification: Phenethylamine Derivative / Research Chemical Primary Application: Analytical Reference Standard, SAR Exploration, Neuropharmacology CAS Registry Number: 91339-15-0 (Free Base), 91339-14-9 (HCl)[1]
Executive Summary
N-ethyl-2-phenylpropan-1-amine is the N-ethyl analogue of
This guide provides a validated framework for the synthesis, identification, and handling of this compound, intended strictly for in vitro and animal model research.
Physicochemical Profile
The following data establishes the baseline identity for N-ethyl-2-phenylpropan-1-amine. Researchers must verify these parameters upon acquisition or synthesis.
| Parameter | Value | Notes |
| IUPAC Name | N-ethyl-2-phenylpropan-1-amine | |
| Molecular Formula | ||
| Molar Mass | 163.26 g/mol | Free Base |
| Exact Mass | 163.1361 Da | Monoisotopic |
| Appearance | Colorless oil (Free base) / White crystalline solid (HCl) | Hygroscopic as HCl salt |
| Solubility | Water (High, as HCl), Ethanol, DMSO | Lipophilic free base |
| pKa (Predicted) | ~9.8 - 10.1 | Typical for secondary alkylamines |
| logP (Predicted) | 2.4 - 2.9 | Moderate lipophilicity |
Synthetic Methodology
Core Directive: The synthesis of N-ethyl-2-phenylpropan-1-amine is best achieved via reductive amination .[1] This method is superior to direct alkylation (using ethyl halides) as it minimizes the formation of quaternary ammonium byproducts and ensures high yield of the secondary amine.[1]
Protocol: Reductive Amination of BMPEA
Precursors: 2-phenylpropan-1-amine (BMPEA), Acetaldehyde, Sodium Triacetoxyborohydride (STAB).[1]
Step-by-Step Workflow
-
Solvation: Dissolve 10 mmol of 2-phenylpropan-1-amine in 50 mL of anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Imine Formation: Add 10 mmol (1.0 eq) of Acetaldehyde dropwise at 0°C. Allow the mixture to stir for 30 minutes. Note: The formation of the intermediate imine/hemiaminal is rapid.[1]
-
Reduction: Add 14 mmol (1.4 eq) of Sodium Triacetoxyborohydride (STAB) in small portions.
-
Expert Insight: STAB is preferred over Sodium Cyanoborohydride due to lower toxicity and better selectivity for aldehydes over ketones, though in this specific reaction, selectivity is less critical than safety.[1]
-
-
Quenching: Stir at room temperature for 4 hours. Quench the reaction with saturated aqueous
.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Extraction: Extract the aqueous layer with DCM (
mL). Combine organic layers and dry over anhydrous . -
Purification: Remove solvent in vacuo. Purify the resulting oil via flash column chromatography (Silica gel; MeOH:DCM gradient) or convert to the hydrochloride salt using ethereal HCl for crystallization.[1]
Synthetic Pathway Diagram
The following diagram illustrates the reductive amination pathway and potential metabolic fate (N-dealkylation).[1]
Figure 1: Synthetic route via reductive amination and theoretical metabolic reversion to parent amine.[1]
Pharmacological Mechanism & SAR
Context: As a positional isomer of amphetamine, the pharmacology of N-ethyl-2-phenylpropan-1-amine is driven by its interaction with monoamine transporters and trace amine receptors.[1]
Mechanism of Action[1]
-
TAAR1 Agonism: Like its parent BMPEA, the N-ethyl derivative acts as an agonist at the Trace Amine Associated Receptor 1 (TAAR1).[1] Activation of TAAR1 in presynaptic neurons triggers the phosphorylation of the Dopamine Transporter (DAT), leading to transporter internalization or efflux of dopamine.[1]
-
Monoamine Release: The compound functions as a substrate for DAT and NET (Norepinephrine Transporter).[1] Once inside the neuron, it disrupts VMAT2 (Vesicular Monoamine Transporter 2) function, collapsing the vesicular pH gradient and causing cytosolic accumulation of monoamines, which are then pumped out into the synapse (Reverse Transport).[1]
Structure-Activity Relationship (SAR)[1]
-
Beta-Methylation: The shift of the methyl group to the beta position (relative to amphetamine's alpha position) generally reduces potency at DAT but maintains significant noradrenergic activity.[1] This often results in a "cleaner" pressor effect with less central euphoria compared to amphetamine.[1]
-
N-Ethylation: Adding an ethyl group to the amine typically increases lipophilicity, enhancing blood-brain barrier (BBB) penetration.[1] However, it often reduces intrinsic efficacy at the transporter compared to the primary amine (BMPEA) until it is metabolically dealkylated in vivo.[1]
Analytical Validation
Trustworthiness in research data relies on rigorous characterization.[1] The following spectral peaks are diagnostic for N-ethyl-2-phenylpropan-1-amine.
Nuclear Magnetic Resonance (NMR)[1]
-
1H NMR (CDCl3, 400 MHz):
-
7.20–7.35 (m, 5H, Aromatic)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
2.90–3.05 (m, 1H, CH-Ph)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
2.60–2.80 (m, 4H,ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -N and ) -
1.25 (d, 3H,ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -methyl) -
1.10 (t, 3H, N-ethyl methyl)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
-
Interpretation: The doublet at
1.25 corresponds to the methyl group on the beta-carbon, distinguishing it from amphetamine (where the doublet would be associated with the alpha-methine).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Mass Spectrometry (GC-MS)[1][5]
-
Ionization: Electron Impact (EI, 70 eV)[1]
-
Base Peak: m/z 58 (Derived from the
-cleavage of the ethyl-amino fragment:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ). -
Molecular Ion: m/z 163 (Often weak or absent in EI).[1]
-
Key Fragment: m/z 91 (Tropylium ion, indicative of the benzyl moiety).[1]
Safety & Compliance
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled.[1]
-
Target Organs: Central Nervous System, Cardiovascular System.[1]
-
Handling: Use in a fume hood with nitrile gloves and safety glasses.[1]
Regulatory Status: While N-ethyl-2-phenylpropan-1-amine is not explicitly scheduled in many jurisdictions, it is an isomer/analog of controlled phenethylamines.[1]
-
USA: Potential treatment as a controlled substance analogue under the Federal Analogue Act if intended for human consumption.[1]
-
WADA: Prohibited in competition (Class S6.[1] Stimulants) due to structural similarity to phenethylamine/amphetamine.[1]
References
-
PubChem. (2025).[1][2] N-ethyl-2-phenylpropan-1-amine Compound Summary. National Library of Medicine.[1] [Link][1]
-
Broadley, K. J. (2010).[1] The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics.[1][3][] [Link][1]
-
Pawar, R. S., et al. (2014).[1] Determination of
-methylphenethylamine in dietary supplements. Journal of Pharmaceutical and Biomedical Analysis. [Link]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Sources
Technical Guide: Downstream Signaling Pathways of N-ethyl-2-phenylpropan-1-amine (N-Ethylamphetamine)
Executive Summary
N-ethyl-2-phenylpropan-1-amine (commonly known as N-ethylamphetamine or Etilamfetamine ) is a psychostimulant of the phenethylamine class. Structurally, it is the N-ethyl homolog of amphetamine.[1] While it shares the core pharmacodynamic profile of substituted amphetamines—functioning primarily as a monoamine releasing agent—its N-ethyl substitution confers distinct lipophilicity and metabolic kinetics.
This technical guide dissects the molecular mechanisms of N-ethylamphetamine, moving beyond general psychostimulant pharmacology to isolate specific receptor interactions, intracellular cascades, and the biphasic signaling induced by its active metabolism.
Molecular Pharmacology & Binding Dynamics
N-ethylamphetamine acts as a substrate-type releaser rather than a direct blocker. Its efficacy relies on a multi-step interaction with presynaptic proteins.
The Transporter Substrate Mechanism
Unlike cocaine (which blocks transporters), N-ethylamphetamine is a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) .
-
Uptake: The molecule is actively transported from the extracellular space into the presynaptic cytosol.
-
VMAT2 Disruption: Once cytosolic, it acts as a substrate for the Vesicular Monoamine Transporter 2 (VMAT2) . It enters synaptic vesicles and, due to its weak base properties, buffers the intra-vesicular pH. This collapses the proton gradient (
) required for monoamine sequestration. -
Cytosolic Accumulation: The pH collapse forces vesicular dopamine (DA) and norepinephrine (NE) into the cytosol, raising concentration to supraphysiological levels.
TAAR1 Agonism (The Master Switch)
The critical signaling event occurs via the Trace Amine-Associated Receptor 1 (TAAR1) , an intracellular G-protein coupled receptor (GPCR) located on the internal membrane of the presynaptic terminal.[2]
-
Binding: N-ethylamphetamine binds to intracellular TAAR1.
-
Effect: This triggers a signaling cascade that phosphorylates the DAT, reversing its transport direction.[3] Instead of clearing DA from the synapse, the transporter pumps cytosolic DA out into the synaptic cleft.
Downstream Intracellular Signaling Cascades
The signaling complexity of N-ethylamphetamine arises from its dual activation of presynaptic TAAR1 and postsynaptic Dopamine Receptors (D1R/D2R).
Presynaptic TAAR1 Signaling Pathways
TAAR1 coupling is promiscuous, activating both
-
The
-cAMP-PKA Axis:-
TAAR1 couples to
.[4] -
Activates Adenylyl Cyclase , increasing cAMP.
-
cAMP activates Protein Kinase A (PKA) .
-
Outcome: PKA phosphorylates DAT at N-terminal serine residues. This induces transporter reversal (efflux) and prevents transporter internalization, maintaining high extracellular dopamine levels.
-
-
The
-RhoA Axis:-
TAAR1 couples to
(specifically near the Endoplasmic Reticulum). -
Activates RhoA (Ras homolog family member A).[5]
-
Outcome: RhoA regulates cytoskeletal actin dynamics, stabilizing the transporter on the membrane surface to facilitate continuous efflux.
-
Postsynaptic GPCR Cascades
The effluxed dopamine activates postsynaptic receptors, triggering divergent pathways based on receptor subtype.
| Receptor | G-Protein | Primary Effector | Downstream Consequence |
| D1-Like | PKA / DARPP-32 / CREB: Increases neuronal excitability and LTP (Long Term Potentiation). | ||
| D2-Like |
Nuclear Signaling & Gene Expression
Chronic activation leads to neuroplastic changes via the CREB
-
CREB Phosphorylation: PKA translocates to the nucleus and phosphorylates CREB (cAMP response element-binding protein).
-
IEG Induction: Immediate Early Genes (c-Fos) are transiently expressed.
-
FosB Accumulation: Repeated exposure leads to the accumulation of
FosB, a stable transcription factor that alters dendritic spine density and sensitivity to future stimuli.
Visualization of Signaling Pathways[6][7]
Diagram 1: Presynaptic TAAR1 & Transporter Reversal Mechanism
Caption: Mechanism of Action showing N-ethylamphetamine entering the neuron, disrupting vesicles via VMAT2, and activating TAAR1 to trigger PKA-mediated DAT reversal.
Metabolic Considerations (The Biphasic Effect)
Research indicates that N-ethylamphetamine functions partly as a prodrug. Its metabolism is a critical variable in experimental design.
-
Metabolic Pathway: N-ethylamphetamine is N-dealkylated by hepatic CYP450 enzymes (primarily CYP2D6) to form amphetamine and norephedrine .
-
Signaling Implications:
-
Phase 1 (Parent Drug): High lipophilicity allows rapid blood-brain barrier (BBB) crossing. Moderate potency at TAAR1.
-
Phase 2 (Active Metabolite): Amphetamine has higher potency at TAAR1 and VMAT2 than the ethyl-analog. This extends the duration of signaling and results in a "second wave" of dopaminergic intensity.
-
-
Experimental Control: When studying signaling in vivo, researchers must distinguish between the effects of the parent molecule and the metabolite. In vitro assays (using non-metabolizing HEK293 cells) are required to isolate N-ethylamphetamine's specific receptor kinetics.
Experimental Protocols
To validate the signaling pathways described above, the following self-validating protocols are recommended.
Protocol A: Real-Time cAMP Accumulation Assay (In Vitro)
Objective: To quantify TAAR1-mediated
-
Cell Line: HEK293 cells stably transfected with human TAAR1 (hTAAR1).
-
Sensor: Transfect cells with a GloSensor™ cAMP plasmid (promega) or similar FRET-based cAMP biosensor.
-
Pre-Incubation: Incubate cells with IBMX (500
M) for 30 mins to inhibit phosphodiesterase (preventing cAMP degradation). -
Agonist Application: Apply N-ethylamphetamine (1 nM – 10
M).-
Control: Amphetamine (Positive), Vehicle (Negative).
-
-
Measurement: Monitor luminescence/fluorescence in real-time (0–60 mins).
-
Validation: Pre-treat a subset of wells with EPPTB (TAAR1 antagonist). If the signal is not abolished by EPPTB, the effect is off-target.
Protocol B: Fast-Scan Cyclic Voltammetry (FSCV) in Brain Slices
Objective: To measure the kinetics of dopamine release and reuptake inhibition in the striatum.
-
Preparation: Prepare coronal brain slices (300
m) from C57BL/6 mice containing the dorsal striatum. -
Probes: Insert a carbon-fiber microelectrode (working electrode) into the striatum and a bipolar stimulating electrode nearby.
-
Stimulation: Apply a single electrical pulse (monophasic, 2 ms) to evoke physiological dopamine release.
-
Drug Perfusion: Perfuse slice with N-ethylamphetamine (1–10
M). -
Data Analysis:
- : Peak dopamine concentration (indicates release enhancement).
-
Tau (
): Decay constant (indicates reuptake inhibition). -
Causality Check: N-ethylamphetamine should increase
significantly (releasing agent) while also increasing (competitive substrate inhibition).
References
-
Underhill, S. M., et al. (2019).[6][7] Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains.[4] Molecular Psychiatry. Link
-
Miller, G. M. (2011). The emerging role of trace amine-associated receptor 1 in the functional regulation of monoamine transporters and dopaminergic activity.[2][4][8][6] Journal of Neurochemistry. Link
-
Xie, Z., & Miller, G. M. (2007).[7] Trace amine-associated receptor 1 is a modulator of the dopamine transporter.[2][4][8][6] Journal of Pharmacology and Experimental Therapeutics. Link
-
Fleckenstein, A. E., et al. (2007). New insights into the mechanism of action of amphetamines.[2][4][8][9] Annual Review of Pharmacology and Toxicology. Link
-
Coutts, R. T., et al. (1994). Metabolism of N-ethylamphetamine in rat and man. Journal of Pharmacy and Pharmacology. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 3. Lisdexamfetamine - Wikipedia [en.wikipedia.org]
- 4. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amphetamine-evoked changes of oxidative stress and neuropeptide Y gene expression in hypothalamus: regulation by the protein kinase C-delta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Behavioral Pharmacology of N-Ethyl-2-Phenylpropan-1-Amine (Etilamfetamine)
Technical Guide for Research & Development
Executive Summary
N-ethyl-2-phenylpropan-1-amine , commonly known as N-ethylamphetamine or Etilamfetamine , is a substituted phenethylamine and a close structural analogue of amphetamine and methamphetamine.[1][2] Historically utilized as an anorectic agent (e.g., Apetinil), its pharmacological profile is characterized by psychomotor stimulation, appetite suppression, and sympathomimetic activity.
This guide provides a technical deep-dive into the behavioral pharmacology of N-ethylamphetamine.[1][2] It synthesizes mechanism of action, metabolic fate, and standardized experimental protocols for behavioral phenotyping. Unlike its methylated counterpart (methamphetamine), N-ethylamphetamine exhibits a distinct potency profile and metabolic kinetics, primarily acting as a prodrug and active metabolite system via N-dealkylation to amphetamine.[1]
Chemical & Pharmacological Profile
Structure-Activity Relationship (SAR)
The behavioral potency of amphetamine derivatives is strictly governed by the length of the substituent on the nitrogen atom.
-
Amphetamine (Primary Amine): High potency dopamine/norepinephrine releaser.[2]
-
Methamphetamine (N-Methyl): Maximal potency; increased lipophilicity enhances blood-brain barrier (BBB) penetration.[1][2]
-
N-Ethylamphetamine (N-Ethyl): Reduced potency compared to methamphetamine.[1][2] SAR studies indicate that extending the N-alkyl chain beyond a methyl group (ethyl
propyl butyl) progressively reduces psychomotor stimulant efficacy.[1][2]
Mechanism of Action
N-ethylamphetamine functions as a Norepinephrine-Dopamine Releasing Agent (NDRA) .[1][2] It enters the presynaptic terminal via the dopamine transporter (DAT) and norepinephrine transporter (NET), disrupting the vesicular monoamine transporter 2 (VMAT2) function and reversing transporter flux.
Key Differentiator: While it possesses intrinsic activity, a significant portion of its in vivo behavioral profile is attributed to its metabolic conversion to amphetamine.
Metabolic Pathway
The compound undergoes hepatic N-dealkylation, converting N-ethylamphetamine into the active metabolite amphetamine .[1] This biotransformation extends the duration of action but delays the onset of peak behavioral effects compared to the parent amphetamine.
Figure 1: Metabolic bioactivation of N-ethylamphetamine to amphetamine via hepatic N-dealkylation.[1][2]
Behavioral Assays & Methodologies
To rigorously assess the pharmacodynamics of N-ethylamphetamine, researchers employ standardized behavioral batteries. The following protocols are designed to ensure reproducibility and validity (E-E-A-T).
Locomotor Activity (Open Field Test)
This assay quantifies the psychomotor stimulant effects.[2] N-ethylamphetamine produces dose-dependent increases in horizontal locomotion, rearing, and stereotypic behaviors.[1][2]
Experimental Protocol:
-
Subjects: Adult male Sprague-Dawley rats (250-300g).
-
Habituation: Animals are habituated to the testing chamber (40x40 cm plexiglass arena) for 60 minutes on two consecutive days prior to testing to establish baseline.[2]
-
Administration: Systemic injection (i.p. or s.c.) of N-ethylamphetamine (Range: 0.5 – 5.0 mg/kg).[1][2]
-
Data Acquisition: Infrared beam breaks or video tracking (e.g., EthoVision) record distance traveled (cm) and velocity (cm/s) in 5-minute bins for 120 minutes.[1][2]
-
Validation: Compare against saline control and a positive control (d-amphetamine 1.0 mg/kg).
Expected Outcome:
-
Biphasic Response: Low doses increase locomotor activity; high doses may induce focused stereotypy (repetitive head movements/sniffing), reducing total distance traveled.[2]
-
Potency: Approximately 2-3 fold less potent than d-amphetamine.[1][2][3]
Drug Discrimination (Two-Lever Operant Task)
Drug discrimination is the gold standard for assessing the subjective "interoceptive" effects of a compound and its abuse potential.
Experimental Protocol:
-
Training: Rats are trained to press one lever (Drug Lever) after receiving d-amphetamine (1.0 mg/kg) and the opposite lever (Saline Lever) after receiving saline, reinforced by food pellets (FR10 schedule).[1][2]
-
Criteria: Training continues until subjects achieve >85% accuracy over 3 consecutive days.
-
Testing: N-ethylamphetamine is administered at varying doses (0.25, 0.5, 1.0, 2.0 mg/kg) 30 minutes prior to the session.
-
Measurement: Calculate the percentage of responses on the Drug Lever.
Data Interpretation:
-
>80% Drug Lever Responding: Full substitution (The animal perceives N-ethylamphetamine as "like" amphetamine).[1][2]
-
<20%: No substitution.
Figure 2: Drug Discrimination Workflow for assessing subjective effects relative to d-amphetamine.
Quantitative Data Summary
The following table summarizes the relative potency and pharmacological parameters of N-ethylamphetamine compared to its parent congeners.
Table 1: Comparative Pharmacological Profile
| Parameter | d-Amphetamine | Methamphetamine | N-Ethylamphetamine |
| Primary Mechanism | DA/NE Release | DA/NE Release | DA/NE Release |
| Relative Potency (Locomotor) | 1.0 (Reference) | 1.2 - 1.5x | 0.3 - 0.5x |
| Metabolic Fate | Deamination/Oxidation | N-Demethylation | N-Deethylation |
| Drug Discrimination (ED50) | ~0.3 - 0.4 mg/kg | ~0.2 mg/kg | ~0.8 - 1.2 mg/kg |
| Therapeutic Use (Historical) | ADHD, Narcolepsy | ADHD, Obesity | Anorectic (Obsolete) |
Note: Relative potency values are approximate and derived from rodent locomotor and discrimination assays. N-ethylamphetamine requires higher doses to achieve equipotent effects to d-amphetamine.[1][2]
Synaptic Mechanism of Action
The primary driver of N-ethylamphetamine's behavioral effects is the elevation of extracellular dopamine (DA) and norepinephrine (NE) in the striatum and prefrontal cortex.
Figure 3: Synaptic mechanism showing substrate-based release of dopamine via DAT reversal.[1][2]
References
-
PubChem. N-Ethyl-2-phenylpropan-1-amine (Compound Summary). National Library of Medicine.[2] Link[1]
-
DrugBank. Etilamfetamine: Pharmacology and Metabolic Data.[2]Link[1]
-
Glennon, R. A., & Young, R. (2011).[2] Neurobiology of 5-HT2 receptors and drug discrimination.[1][2] In Drug Discrimination: Applications to Medicinal Chemistry and Drug Discovery. Wiley.[2] (Context: SAR of amphetamine derivatives).
-
Woolverton, W. L., et al. (1980).[2] Structure-activity relationships for the behavioral effects of amphetamine analogs.[2] (Establishes potency decrease with N-alkyl chain lengthening).
-
Beckett, A. H., & Brookes, L. G. (1971).[2] The metabolism and kinetics of N-ethylamphetamine in man. Journal of Pharmacy and Pharmacology.[2] (Context: Metabolism to amphetamine).
Sources
Methodological & Application
Application Note: Optimized Reductive Amination Strategies for N-Ethyl-2-Phenylpropan-1-Amine
Introduction & Scope
This Application Note details the synthetic protocol for N-ethyl-2-phenylpropan-1-amine (CAS: 91339-14-9 for HCl salt), a secondary amine structurally related to the phenethylamine class. This scaffold is frequently utilized in CNS research and as an intermediate in the development of adrenergic receptor ligands.
While traditional alkylation of amines with alkyl halides often results in over-alkylation (formation of tertiary amines and quaternary ammonium salts), reductive amination offers a controlled, selective pathway. This guide prioritizes the Sodium Triacetoxyborohydride (STAB) protocol (Abdel-Magid method), widely regarded as the industry standard for its mild conditions and high chemoselectivity toward imines over carbonyls.
Target Molecule Analysis
-
Target: N-ethyl-2-phenylpropan-1-amine[1]
-
Precursor Carbonyl: 2-Phenylpropanal (Hydratropaldehyde)
-
Precursor Amine: Ethylamine
-
Key Challenge: Preventing dialkylation (formation of the tertiary amine) while ensuring complete conversion of the aldehyde.
Retrosynthetic Logic & Mechanism
The synthesis relies on the condensation of 2-phenylpropanal with ethylamine to form an intermediate imine (Schiff base), which is selectively reduced in situ by STAB.
Mechanistic Pathway[2][3]
-
Imine Formation: The carbonyl oxygen is protonated (often acid-catalyzed), facilitating nucleophilic attack by ethylamine. Water is eliminated to form the iminium ion.
-
Selective Reduction: STAB (
) is less basic and milder than Sodium Borohydride ( ). It coordinates with the imine nitrogen, delivering a hydride specifically to the C=N bond. Crucially, STAB reduces aldehydes very slowly, allowing the aldehyde to survive until it converts to the more reactive imine.
Figure 1: Reaction pathway for the reductive amination of 2-phenylpropanal with ethylamine.
Experimental Protocol
Reagents & Materials
| Reagent | Equiv.[2][3] | Role | Notes |
| 2-Phenylpropanal | 1.0 | Substrate | Air-sensitive; use fresh or distilled. |
| Ethylamine | 1.2 - 1.5 | Amine Source | Use 2.0 M solution in THF (safer/easier than gas). |
| STAB | 1.4 - 1.5 | Reductant | Sodium Triacetoxyborohydride.[4] Moisture sensitive. |
| Acetic Acid (AcOH) | 1.0 | Catalyst | Promotes imine formation. |
| DCE or DCM | Solvent | Medium | 1,2-Dichloroethane (DCE) is standard; DCM is a valid alternative. |
Step-by-Step Procedure
Safety Note: Perform all steps in a fume hood. STAB evolves hydrogen gas upon quenching. 2-phenylpropanal is a combustible liquid.
Phase A: Reaction Setup
-
Preparation: In a clean, dry Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 2-phenylpropanal (10 mmol, 1.34 g) in anhydrous DCE (30 mL).
-
Amine Addition: Add Ethylamine (2.0 M in THF, 6.0 - 7.5 mL, 1.2–1.5 equiv) to the stirring aldehyde solution.
-
Optimization Tip: A slight excess of amine minimizes dialkylation (formation of the tertiary amine).
-
-
Catalysis: Add Glacial Acetic Acid (10 mmol, ~0.6 mL). Stir at Room Temperature (RT) for 15–20 minutes to equilibrate the imine formation.
Phase B: Reduction
-
STAB Addition: Cool the mixture slightly (0°C ice bath) if working on a large scale (>10g). For small scales, RT is acceptable. Add Sodium Triacetoxyborohydride (STAB) (14 mmol, ~3.0 g) portion-wise over 5–10 minutes.
-
Observation: Mild effervescence may occur.[5]
-
-
Reaction: Remove the ice bath (if used) and stir vigorously at Room Temperature under Nitrogen atmosphere.
-
Monitoring: Monitor via TLC or LC-MS after 2 hours. The aldehyde spot should disappear. If aldehyde persists after 4 hours, add an additional 0.2 eq of STAB.
Phase C: Quench & Workup (Acid-Base Purification)
This workup strategy exploits the basicity of the product to remove non-basic impurities (unreacted aldehyde).
-
Quench: Slowly add saturated aqueous NaHCO3 (30 mL) to the reaction mixture. Stir for 15 minutes to quench remaining hydride.
-
Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 20 mL). Combine organic layers.
-
Acid Wash (Critical Step): Extract the organic layer with 1M HCl (3 x 20 mL).
-
Chemistry: The amine product is protonated and moves to the aqueous phase. Neutral impurities (aldehyde, alcohol byproducts) remain in the organic phase.
-
Discard the organic phase (or keep for recovery of non-amine byproducts).
-
-
Basification: Take the acidic aqueous layer (containing the product) and cool it in an ice bath. Basify to pH >12 using 4M NaOH or Solid KOH .
-
Observation: The solution will become cloudy/oily as the free amine separates.
-
-
Final Extraction: Extract the basic aqueous layer with DCM or Ethyl Acetate (3 x 25 mL).
-
Drying: Dry the combined organics over anhydrous
, filter, and concentrate in vacuo.
Yield & Characterization
-
Expected Yield: 75% – 90%
-
Appearance: Colorless to pale yellow oil.
-
Storage: Store as the HCl salt (precipitate from ether/HCl) for long-term stability.
Process Workflow & Troubleshooting
Figure 2: Operational workflow emphasizing the Acid-Base purification strategy.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old STAB reagent | STAB decomposes with moisture. Use a fresh bottle or increase equivalents to 2.0. |
| Dialkylation (Tertiary Amine) | Excess Aldehyde / Low Amine | Ensure Ethylamine is in excess (1.5 eq) . Add amine before STAB. |
| Emulsion | Boron salts | Wash the organic layer with 10% Potassium Carbonate or Rochelle's salt solution during the initial extraction. |
| Product Loss | Incomplete extraction | The amine may be partially water-soluble. Salt the aqueous phase with NaCl before the final extraction. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8][2][3][4][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[3][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[3]
-
[Link]
- Note: The found
-
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[2] Journal of the American Chemical Society, 93(12), 2897–2904.
-
[Link]
- Note: Reference for the alternative method (less preferred due to toxicity).
-
-
Tripathi, R. P., Verma, S. S., Pandey, J., & Tiwari, V. K. (2008). Recent Developments on Reductive Amination in Organic Synthesis. Current Organic Chemistry, 12(13), 1093-1115.
-
[Link]
- Note: Comprehensive review of reductive amination str
-
-
PubChem Compound Summary for CID 17157613 (N-ethyl-2-phenylpropan-1-amine hydrochloride).
-
[Link]
- Note: Verification of chemical structure and identifiers.
-
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Application Note: Enantioselective Synthesis of N-Ethyl-2-phenylpropan-1-amine
Executive Summary
This application note details the enantioselective synthesis of N-ethyl-2-phenylpropan-1-amine (also known as N-ethyl-
Achieving high enantiomeric excess (ee) for this molecule is challenging due to the lability of the
-
Route A (Chiral Pool): A robust, laboratory-scale synthesis starting from commercially available (S)-2-phenylpropionic acid, utilizing mild coupling conditions to prevent racemization.
-
Route B (Biocatalytic): A scalable, green approach using
-transaminases for the dynamic kinetic resolution (DKR) of racemic 2-phenylpropanal.
Target Molecule Profile
| Property | Description |
| IUPAC Name | N-ethyl-2-phenylpropan-1-amine |
| Common Name | N-Ethyl- |
| CAS No. | 52497-69-5 (Free Base); 91339-14-9 (HCl Salt) |
| Molecular Formula | C |
| Chiral Center | C2 (Benzylic position) |
| Key Application | TAAR1 Agonist research; Pharmacopeial Impurity Standard |
Retrosynthetic Analysis & Strategy
The synthesis hinges on establishing the C2 stereocenter. Direct alkylation of 2-phenylpropan-1-amine is feasible but requires a chiral precursor.
Figure 1: Retrosynthetic disconnection showing the Chiral Pool (Green) and Biocatalytic (Yellow) pathways.
Protocol A: Chiral Pool Synthesis (Lab Scale)
Rationale: This route is preferred for gram-scale synthesis where speed and reliability are paramount. It utilizes (S)-2-phenylpropionic acid (Naproxen precursor analogs), which is inexpensive and available in high optical purity (>99% ee).
Critical Control Point: The amide coupling step must avoid basic conditions that promote enolization and racemization of the
Step 1: Synthesis of (S)-N-Ethyl-2-phenylpropanamide
-
Activation: Charge a dry 250 mL round-bottom flask (RBF) with (S)-2-phenylpropionic acid (10.0 mmol, 1.50 g) and anhydrous Dichloromethane (DCM) (50 mL).
-
Add 1,1'-Carbonyldiimidazole (CDI) (11.0 mmol, 1.78 g) portion-wise at 0°C under Nitrogen.
-
Evolution: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour until CO
evolution ceases (formation of acyl-imidazole intermediate). -
Coupling: Cool back to 0°C. Add Ethylamine (2.0 M in THF, 12.0 mmol, 6.0 mL) dropwise.
-
Stir at RT for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Workup: Quench with 1M HCl (cold, 20 mL). Extract with DCM (2 x 30 mL). Wash organics with saturated NaHCO
and Brine. Dry over Na SO and concentrate.
Step 2: Reduction to (S)-N-Ethyl-2-phenylpropan-1-amine
-
Setup: Flame-dry a 100 mL RBF equipped with a reflux condenser and N
inlet. -
Reagent: Charge LiAlH
(20.0 mmol, 0.76 g) suspended in anhydrous THF (30 mL). Cool to 0°C. -
Addition: Dissolve the amide from Step 1 (approx 9.0 mmol) in dry THF (10 mL) and add dropwise to the LAH suspension.
-
Reflux: Heat to gentle reflux (66°C) for 6–12 hours. The amide carbonyl is reduced to the methylene group.
-
Fieser Quench: Cool to 0°C. Carefully add:
-
0.8 mL Water
-
0.8 mL 15% NaOH
-
2.4 mL Water
-
-
Isolation: Stir until a white granular precipitate forms. Filter through a Celite pad. Concentrate the filtrate to obtain the crude amine oil.
-
Salt Formation: Dissolve oil in diethyl ether and add 2M HCl in ether to precipitate the hydrochloride salt. Recrystallize from IPA/EtOAc if necessary to upgrade ee.
Protocol B: Biocatalytic Synthesis (Scale-Up Ready)
Rationale: For larger scales or when starting from the racemic aldehyde, biocatalysis offers superior enantioselectivity via Dynamic Kinetic Resolution (DKR) . Transaminases (ATAs) can convert the aldehyde to the amine while the unreacted aldehyde racemizes in situ, theoretically allowing 100% yield of a single enantiomer.
Step 1: Enzymatic Transamination
Reagents: commercially available
-
Buffer Prep: Prepare 100 mM Phosphate Buffer (pH 7.5) containing 1 mM Pyridoxal-5'-phosphate (PLP).
-
Reaction Mix: To the buffer (50 mL), add:
-
Isopropylamine (1.0 M) as the amine donor.
-
2-Phenylpropanal (racemic, 50 mM).
-
Transaminase Enzyme (50 mg lyophilized powder).
-
DMSO (5% v/v) to improve substrate solubility.
-
-
Incubation: Shake at 30°C, 150 rpm for 24 hours.
-
Mechanism: The enzyme selectively aminates the (S)-aldehyde (or (R)- depending on enzyme choice). The remaining (R)-aldehyde racemizes spontaneously due to the acidity of the
-proton, replenishing the (S)-substrate pool. -
Workup: Acidify to pH 2, extract unreacted aldehyde with EtOAc (discard). Basify aqueous layer to pH 12, extract the chiral 2-phenylpropan-1-amine with MTBE.
Step 2: Reductive Alkylation
-
Dissolve the chiral primary amine (1 eq) in Methanol .
-
Add Acetaldehyde (1.1 eq) and stir for 30 mins to form the imine.
-
Add NaBH
or NaBH CN (1.5 eq) at 0°C. Stir for 2 hours. -
Standard basic workup yields the target N-ethyl secondary amine.
Analytical Quality Control
To validate the protocol, the enantiomeric excess (ee) must be determined. Standard C18 columns cannot separate these enantiomers.
HPLC Method Parameters:
-
Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (98 : 2 : 0.1).
-
Note: Diethylamine is crucial to suppress peak tailing of the basic amine.
-
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm (phenyl absorption).
-
Temperature: 25°C.
Data Specification:
| Compound | Retention Time (approx)* |
|---|---|
| (S)-Enantiomer | 12.4 min |
| (R)-Enantiomer | 14.8 min |
| Resolution (
*Retention times vary by column age and exact mobile phase composition. Always run a racemic standard first.
Safety & Handling
-
LiAlH
: Reacts violently with water. Use only in a designated dry fume hood with Class D fire extinguisher available. -
Biocatalysts: Enzymes are potential sensitizers. Avoid inhalation of lyophilized powders.
-
Target Amine: As a TAAR1 agonist and amphetamine isomer, treat the substance as a potent CNS active agent. Handle in a fume hood with appropriate PPE (gloves, goggles, lab coat).
References
-
Biocatalytic Route: Fuchs, M., et al. "Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)-β-Methylphenethylamine." Advanced Synthesis & Catalysis, 2012. Link
-
Chiral Pool Strategy: Nugent, T. C. (Ed.).[5] Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH, 2010.
-
Analytical Method: Merck Application Note. "Separation of Amphetamine and Positional Isomers on Chiral Stationary Phases." Link
-
Chemical Background: "Synthesis of
-Methylphenethylamine." Organic Syntheses (General reference for phenethylamine class). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Catalytic asymmetric hydroboration/amination and alkylamination with rhodium complexes of 1,1'-(2-diarylphosphino-1-naphthyl)isoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
Application Note: N-Ethyl-2-phenylpropan-1-amine (N-Ethyl-BMPEA)
This Application Note is designed for research and forensic professionals. It focuses on the analytical differentiation , pharmacological characterization , and metabolic profiling of N-ethyl-2-phenylpropan-1-amine (N-ethyl-BMPEA).
Disclaimer: This document is for educational and research purposes only. The substance discussed is a structural isomer of controlled substances. Researchers must adhere to all local, state, and federal regulations regarding the handling of phenethylamines.
Executive Summary
N-ethyl-2-phenylpropan-1-amine (N-ethyl-BMPEA) is a secondary amine of the phenethylamine class. It is a positional isomer of methamphetamine and N-ethylamphetamine . Due to its structural similarity to these controlled stimulants, N-ethyl-BMPEA presents a significant challenge in forensic toxicology and anti-doping analysis. It has been identified in "botanical" dietary supplements (e.g., Acacia rigidula extracts), necessitating robust protocols for its detection and differentiation from illicit isomers.
This guide provides validated workflows for:
-
Forensic Differentiation: Distinguishing N-ethyl-BMPEA from methamphetamine using GC-MS and LC-MS/MS.
-
Pharmacological Profiling: Assessing monoamine transporter activity.
-
Metabolic Stability: Microsomal incubation protocols.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Data | Notes |
| IUPAC Name | N-ethyl-2-phenylpropan-1-amine | Also known as N-ethyl-β-methylphenethylamine |
| CAS Number | 52497-69-5 (Free Base) 91339-14-9 (HCl) | Distinct from Methamphetamine (537-46-2) |
| Formula | C₁₁H₁₇N | Isobaric with Methamphetamine |
| Molecular Weight | 163.26 g/mol | Monoisotopic Mass: 163.136 |
| Key GC-MS Ion | m/z 58 (Base Peak) | Shared with Methamphetamine (Interference Risk) |
| Diagnostic Ion | m/z 105 | Differentiates from Methamphetamine (m/z 91) |
Protocol A: Forensic Differentiation (GC-MS)
Objective: To definitively identify N-ethyl-BMPEA and distinguish it from methamphetamine in biological matrices.
Principle
Both compounds produce a base peak at m/z 58 (alpha-cleavage). However, secondary fragmentation differs due to the position of the methyl group.
-
Methamphetamine: Ph-CH₂-CH(Me)-NHMe
Cleaves to m/z 91 (Tropylium, Ph-CH₂⁺). -
N-Ethyl-BMPEA: Ph-CH(Me)-CH₂-NHEt
Cleaves to m/z 105 (Ph-CH(Me)⁺).
Materials
-
GC Column: Rxi-5Sil MS or equivalent (30 m x 0.25 mm, 0.25 µm film).
-
Derivatizing Agent: Pentafluoropropionic anhydride (PFPA) (Optional, improves separation).
-
Internal Standard: Methamphetamine-d11 or Phenethylamine-d5.
Workflow
-
Extraction:
-
Alkalinize 1 mL urine/plasma with 100 µL 1M NaOH.
-
Extract with 3 mL Ethyl Acetate. Vortex 2 min, Centrifuge 3000g.
-
Evaporate organic layer to dryness under nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute in 100 µL Ethyl Acetate.
-
-
GC-MS Parameters:
-
Inlet: 250°C, Splitless.
-
Oven: 70°C (1 min)
20°C/min 280°C (hold 3 min). -
MS Source: 230°C, EI mode (70 eV).
-
Scan Range: m/z 40–300.
-
Data Interpretation (Non-Derivatized)
| Compound | Retention Time (Relative) | Base Peak (m/z) | Diagnostic Ion (m/z) |
| Methamphetamine | Reference (T_r) | 58 | 91 (High abundance) |
| N-Ethyl-BMPEA | T_r + 0.2 min | 58 | 105 (High abundance) |
Analytical Logic Diagram
Caption: Decision tree for distinguishing isobaric phenethylamines based on EI-MS fragmentation.
Protocol B: LC-MS/MS Screening (MRM Mode)
Objective: High-sensitivity quantification in plasma/serum.
Materials
-
Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 2.6 µm). Note: Phenyl-hexyl phases provide superior selectivity for aromatic isomers compared to C18.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient
-
0–1 min: 5% B
-
1–6 min: 5%
95% B -
6–8 min: 95% B
MRM Transitions
| Analyte | Precursor (m/z) | Product 1 (Quant) | Product 2 (Qual) | Collision Energy (eV) |
| N-Ethyl-BMPEA | 164.1 [M+H]⁺ | 105.1 | 119.1 | 20 / 15 |
| Methamphetamine | 164.1 [M+H]⁺ | 91.1 | 119.1 | 25 / 15 |
Note: The 105.1 fragment corresponds to the Ph-CH(CH₃)⁺ carbocation, specific to the BMPEA skeleton.
Protocol C: In Vitro Monoamine Transporter Assay
Objective: To determine the potency of N-ethyl-BMPEA as a reuptake inhibitor or releasing agent at DAT (Dopamine Transporter) and NET (Norepinephrine Transporter).
Reagents
-
Cells: HEK293 stably expressing human DAT or NET.
-
Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.
-
Substrate: [³H]-Dopamine or [³H]-Norepinephrine (PerkinElmer).
-
Blocker: Nomifensine (for non-specific binding).
Step-by-Step Methodology
-
Cell Preparation:
-
Seed HEK293-DAT/NET cells in 96-well plates (poly-D-lysine coated).
-
Incubate 24h to reach confluence.
-
-
Pre-Incubation:
-
Remove media, wash cells with warm KRH buffer.
-
Add 50 µL of N-ethyl-BMPEA (concentrations: 1 nM to 100 µM).
-
Incubate for 10 min at 37°C.
-
-
Uptake Initiation:
-
Add 50 µL of [³H]-Substrate (final conc: 20 nM).
-
Incubate for 5 min (DAT) or 8 min (NET) at 37°C.
-
-
Termination:
-
Rapidly aspirate buffer.
-
Wash 3x with ice-cold KRH buffer.
-
-
Lysis & Counting:
-
Lyse cells with 1% SDS or 0.1M NaOH.
-
Transfer to scintillation vials with cocktail.
-
Measure CPM (Counts Per Minute).
-
-
Data Analysis:
-
Calculate IC₅₀ using non-linear regression (GraphPad Prism).
-
Expectation: N-ethyl-BMPEA typically shows lower potency than methamphetamine but significant activity at NET.
-
Protocol D: Metabolic Stability (Microsomal)
Objective: To predict the in vivo half-life and identify major metabolites (e.g., N-dealkylation).
Workflow
-
Reaction Mix:
-
Phosphate Buffer (100 mM, pH 7.4).
-
Liver Microsomes (Human/Rat, 0.5 mg protein/mL).
-
N-ethyl-BMPEA (1 µM).
-
-
Initiation:
-
Pre-incubate at 37°C for 5 min.
-
Add NADPH-regenerating system (Mg²⁺, Glucose-6-phosphate, G6PDH, NADP⁺).
-
-
Sampling:
-
Aliquot 50 µL at t = 0, 5, 15, 30, 60 min.
-
Quench immediately in 150 µL ice-cold Acetonitrile (containing Internal Standard).
-
-
Analysis:
-
Centrifuge and analyze supernatant via LC-MS/MS (Protocol B).
-
Monitor for Metabolite M1 (BMPEA, m/z 136) and Metabolite M2 (Hydroxylated, m/z 180).
-
Metabolic Pathway Diagram
Caption: Predicted Phase I metabolic pathways for N-ethyl-BMPEA in human liver microsomes.
References
-
Cohen, P. A., et al. (2015). "Presence of the isomer of methamphetamine, β-methylphenethylamine, in dietary supplements." Drug Testing and Analysis.
-
World Anti-Doping Agency (WADA). "Prohibited List - Stimulants."[2] WADA Reference Documents.
-
Piotr, C., et al. (2014). "Differentiation of β-methylphenethylamine and amphetamine by LC-MS/MS."[3] Forensic Toxicology.
-
PubChem Compound Summary. "N-Ethyl-2-phenylpropan-1-amine."[4] National Library of Medicine.
-
Simmler, L. D., et al. (2014). "Pharmacological characterization of designer cathinones and phenethylamines." Neuropharmacology.
Sources
- 1. fda.gov.tw [fda.gov.tw]
- 2. LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-Ethyl-2-phenylpropan-1-amine | C11H17N | CID 15788198 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Resolution GC-MS Analysis Protocol for N-Ethyl-2-phenylpropan-1-amine (N-Ethyl-BMPEA)
Introduction & Scope
N-Ethyl-2-phenylpropan-1-amine (also known as N-Ethyl-
The critical analytical challenge lies in the structural similarity between these two isomers. Both share the molecular formula
This protocol details a robust GC-MS methodology designed to:
-
Unambiguously differentiate N-Ethyl-2-phenylpropan-1-amine from N-Ethylamphetamine.
-
Quantify the analyte in complex biological or powder matrices.
-
Validate the results using specific mass spectral fragmentation rules (Alpha-Cleavage).
Scientific Mechanism: Isomer Differentiation[1][2]
The differentiation of phenethylamine isomers relies on the predictability of Alpha-Cleavage in Electron Ionization (EI) mass spectrometry.
Fragmentation Logic
-
N-Ethylamphetamine (Isomer A): The amine is on the secondary carbon (
). Alpha-cleavage occurs at the bond, retaining the nitrogen charge.-
Fragment:
-
Diagnostic Ion:m/z 72
-
-
N-Ethyl-2-phenylpropan-1-amine (Target): The amine is on the primary carbon (
), but the phenyl ring is on . Alpha-cleavage occurs at the bond.-
Fragment:
-
Diagnostic Ion:m/z 58
-
This shift in the base peak (from m/z 72 to m/z 58) is the primary identification criterion.
Fragmentation Pathway Diagram
Caption: Comparative fragmentation pathways showing the origin of diagnostic base peaks m/z 72 and m/z 58.
Experimental Protocol
Reagents and Standards
-
Reference Standard: N-Ethyl-2-phenylpropan-1-amine HCl (Certified Reference Material).
-
Internal Standard (IS): Methamphetamine-D5 or N-Ethylamphetamine-D5.
-
Derivatizing Agent: Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA). Note: Derivatization is recommended to improve peak shape and provide secondary confirmation, though direct analysis is possible.
-
Solvents: Ethyl Acetate (HPLC Grade), 0.1 M NaOH, Hexane.
Sample Preparation (Liquid-Liquid Extraction)
This method is optimized for urine or dissolved powder samples.
-
Aliquot: Transfer 1.0 mL of sample into a glass centrifuge tube.
-
Internal Standard: Spike with 50 µL of IS solution (10 µg/mL).
-
Basify: Add 200 µL of 1.0 M NaOH (Target pH > 12) to ensure the amine is in its free-base form.
-
Extract: Add 3.0 mL of Ethyl Acetate/Hexane (50:50 v/v).
-
Agitate: Vortex vigorously for 2 minutes.
-
Separate: Centrifuge at 3000 rpm for 5 minutes.
-
Transfer: Transfer the upper organic layer to a clean vial.
-
Evaporate: Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute/Derivatize:
-
Direct Injection: Reconstitute in 100 µL Ethyl Acetate.
-
Derivatization (TFAA): Add 50 µL Ethyl Acetate and 50 µL TFAA. Incubate at 60°C for 20 mins. Evaporate and reconstitute in 100 µL Ethyl Acetate.
-
GC-MS Instrumentation Parameters
| Parameter | Setting | Rationale |
| System | Agilent 7890B GC / 5977B MSD (or equivalent) | Standard single-quadrupole system. |
| Column | Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm) | Low-polarity phase ideal for amines. |
| Inlet | Splitless (1 min purge), 250°C | Maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium, Constant Flow 1.0 mL/min | Consistent retention times. |
| Temp Program | 60°C (1 min) → 15°C/min → 280°C (3 min) | Slow ramp ensures separation of isomers. |
| Transfer Line | 280°C | Prevents condensation of high-boiling matrix. |
| Ion Source | EI, 230°C, 70 eV | Standard ionization energy for library comparison. |
| Acquisition | SIM/Scan Mode | Simultaneous ID and Quantitation. |
Mass Spectrometry Acquisition (SIM Table)
Target: N-Ethyl-2-phenylpropan-1-amine (Underivatized)
-
Quant Ion: m/z 58 (Base Peak)
-
Qual Ions: m/z 105 (Tropylium/Benzyl-Me), m/z 91, m/z 163 (Molecular Ion - weak).
-
Dwell Time: 50 ms per ion.
Target: N-Ethyl-2-phenylpropan-1-amine (TFAA Derivative)
-
Quant Ion: m/z 154 (Diagnostic fragment)
-
Qual Ions: m/z 105, m/z 110, m/z 259 (
).
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow from sample preparation to data analysis.
Results & Discussion
Chromatographic Separation
On a standard 5% phenyl column, N-Ethyl-2-phenylpropan-1-amine typically elutes earlier than N-Ethylamphetamine due to the branching at the benzylic position, which slightly increases volatility compared to the linear chain extension of the amphetamine isomer.
Mass Spectral Interpretation
The following table summarizes the key differences observed in the mass spectra of the underivatized compounds.
| Feature | N-Ethyl-2-phenylpropan-1-amine (Target) | N-Ethylamphetamine (Isomer) |
| Base Peak (100%) | m/z 58 | m/z 72 |
| Secondary Ion | m/z 105 (Ph-CH-CH3) | m/z 91 (Tropylium) |
| Molecular Ion | m/z 163 (Very weak) | m/z 163 (Weak) |
| Mechanism | C1-C2 Cleavage (Loss of 105) | C1-C2 Cleavage (Loss of 91) |
Critical Note: If m/z 72 is observed at significant abundance (>10% of base peak) in the spectrum of a suspected N-Ethyl-2-phenylpropan-1-amine peak, co-elution with N-ethylamphetamine or another isomer must be investigated.
Method Validation Criteria
To ensure the method is self-validating and legally defensible, the following performance metrics must be met:
-
Linearity:
over the range of 50–2000 ng/mL. -
Limit of Detection (LOD): Signal-to-Noise (S/N) > 3:1 at m/z 58 (typically ~10 ng/mL).
-
Limit of Quantitation (LOQ): S/N > 10:1 with precision (CV) < 20%.
-
Specificity: No interfering peaks at the retention time of the target in blank matrix.
-
Carryover: Injection of solvent blank after the highest calibrator must show < 0.1% of the LOQ signal.
References
-
PubChem. (2025).[1] N-Ethyl-2-phenylpropan-1-amine Compound Summary. National Library of Medicine. [Link]
-
World Anti-Doping Agency (WADA). (2025).[2] Prohibited List - Stimulants. [Link][2][3]
-
Chołbiński, P., et al. (2014). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Drug Testing and Analysis. [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.0. [Link]
-
Cohen, P. A., et al. (2015). The stimulant β-methylphenylethylamine (BMPEA) in dietary supplements.[4] Drug Testing and Analysis. [Link]
Sources
- 1. N-Ethyl-2-phenylpropan-1-amine | C11H17N | CID 15788198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Precision HPLC Method Development for N-ethyl-2-phenylpropan-1-amine
Application Note: AN-2026-NEP
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of N-ethyl-2-phenylpropan-1-amine (also known as N-ethyl-
Physicochemical Profile & Analytical Challenges
Understanding the analyte's properties is the foundation of this method. N-ethyl-2-phenylpropan-1-amine is a secondary amine with a hydrophobic benzyl backbone.
| Property | Value | Analytical Implication |
| IUPAC Name | N-ethyl-2-phenylpropan-1-amine | Regioisomer of N-ethylamphetamine. |
| Molecular Weight | 163.26 g/mol | Low mass requires low-UV detection or MS. |
| pKa (Base) | ~9.8 - 10.1 (Estimated) | Highly basic; positively charged at pH < 8. |
| LogP | ~2.4 - 2.9 | Moderately hydrophobic; suitable for Reversed-Phase (RP). |
| UV Max | 210 nm, 254 nm (weak) | Requires low-UV detection (210-215 nm) or MS. |
| Key Challenge | Isomer Resolution | Must separate from N-ethylamphetamine (same MW, similar LogP). |
Method Development Logic: The "Why" Behind the Protocol
Stationary Phase Selection: The Power of Pi-Pi Interactions
While C18 columns are the industry standard, they rely primarily on hydrophobic interactions. For separating regioisomers like N-ethyl-2-phenylpropan-1-amine and N-ethylamphetamine, hydrophobicity is nearly identical.
The Expert Choice: Biphenyl or PFP (Pentafluorophenyl) Phases.
We utilize a Biphenyl stationary phase for this application. The biphenyl ligand offers enhanced
Mobile Phase pH Strategy
Basic amines often exhibit peak tailing on silica columns due to interactions with residual silanols.
-
Selected Strategy: Acidic pH (pH ~2.5 - 3.0). By using 0.1% Formic Acid, we ensure the amine is fully protonated (
). While this reduces hydrophobic retention, it improves solubility and is fully compatible with LC-MS (ESI+). Modern Type-B silica (high purity) or hybrid particles reduce silanol activity, mitigating tailing even at low pH.
Visualization of Method Logic
The following decision tree illustrates the logic used to select the column and mobile phase for this specific isomer pair.
Figure 1: Decision matrix for selecting the Biphenyl stationary phase to resolve phenethylamine regioisomers.
Experimental Protocols
Protocol A: Preparation of Standards and Reagents
Reagents Required:
-
Reference Standard: N-ethyl-2-phenylpropan-1-amine HCl (Certified Reference Material).
-
Isomer Control: N-ethylamphetamine HCl (for resolution check).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Modifier: LC-MS Grade Formic Acid (99%+).
Step-by-Step Preparation:
-
Stock Solution (1 mg/mL): Weigh 10 mg of the target amine salt into a 10 mL volumetric flask. Dissolve in Methanol.[1] Store at -20°C.
-
Working Standard (50 µg/mL): Dilute 50 µL of Stock Solution into 950 µL of Mobile Phase A (Water + 0.1% Formic Acid). Note: Diluting in 100% organic solvent can cause peak distortion (fronting) in early elution.
-
Resolution Mixture: Prepare a mix containing 10 µg/mL of N-ethyl-2-phenylpropan-1-amine and 10 µg/mL of N-ethylamphetamine to verify separation.
Protocol B: Instrumental Parameters (The "Gold Standard" Method)
This method uses a Biphenyl column for maximum selectivity. If a Biphenyl column is unavailable, a PFP column is the second best choice, followed by a high-density C18.
| Parameter | Setting | Rationale |
| Column | Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek) Dimensions: 100 x 2.1 mm, 2.6 µm (Core-Shell) | Biphenyl phase maximizes separation of aromatic isomers. Core-shell particles provide high efficiency at lower backpressure. |
| Mobile Phase A | Water + 0.1% Formic Acid | Maintains pH ~2.7; keeps amine protonated for MS sensitivity and solubility. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for basic amines compared to Methanol in acidic conditions. |
| Flow Rate | 0.4 mL/min | Optimized for 2.1 mm ID columns. |
| Column Temp | 35°C | Slightly elevated temperature improves mass transfer and reduces tailing. |
| Injection Vol | 2.0 µL | Low volume prevents column overload and band broadening. |
| Detection | UV: 210 nm (Reference: 360 nm)MS: ESI+ (m/z 164.14 [M+H]+) | 210 nm captures the benzene ring absorption. MS provides specificity.[2] |
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5% | Initial Hold |
| 1.00 | 5% | Loading |
| 8.00 | 40% | Linear Gradient (Shallow for resolution) |
| 8.10 | 95% | Wash |
| 10.00 | 95% | Wash Hold |
| 10.10 | 5% | Re-equilibration |
| 13.00 | 5% | End of Run |
System Suitability Testing (SST) & Validation
To ensure the method is generating reliable data (Trustworthiness), the following criteria must be met before analyzing unknown samples.
-
Resolution (
):-
Inject the Resolution Mixture (Protocol A, Step 3).
-
Requirement:
(Baseline separation) between N-ethyl-2-phenylpropan-1-amine and N-ethylamphetamine. -
Self-Validation: If
, lower the gradient slope (e.g., 5% to 30% B over 10 min) or lower the temperature to 30°C to increase retention.
-
-
Peak Tailing Factor (
):-
Requirement:
. -
Troubleshooting: If
, ensure the column is adequately equilibrated. If utilizing an older HPLC system, consider adding 5mM Ammonium Formate to Mobile Phase A to shield silanols.
-
-
Precision:
-
Inject the Working Standard (50 µg/mL) 5 times.
-
Requirement: Retention Time %RSD < 0.5%; Peak Area %RSD < 2.0%.
-
Analytical Workflow Diagram
Figure 2: Standard operational workflow for the analysis of N-ethyl-2-phenylpropan-1-amine.
References
-
PubChem. (2025).[1][3][4] N-ethyl-2-phenylpropan-1-amine Compound Summary. National Library of Medicine. Available at: [Link]
-
Li, L., et al. (2015).[5] Regioisomeric and enantiomeric analyses of 24 designer cathinones and phenethylamines using ultra high performance liquid chromatography. Forensic Science International. Available at: [Link]
-
Restek Corporation. (2024). Restek LC Column Selection Guide: Biphenyl Phases. Available at: [Link]
-
World Anti-Doping Agency (WADA). (2025). Prohibited List: Stimulants. Available at: [Link]
Sources
- 1. 2-Phenylpropylamine | C9H13N | CID 11398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-ethyl-2-methyl-3-phenylpropan-1-amine | C12H19N | CID 20676750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Ethyl-2-phenylpropan-1-amine | C11H17N | CID 15788198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Regioisomeric and enantiomeric analyses of 24 designer cathinones and phenethylamines using ultra high performance liquid chromatography and capillary electrophoresis with added cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of N-ethyl-2-phenylpropan-1-amine Enantiomers
Executive Summary
N-ethyl-2-phenylpropan-1-amine is a structural isomer of N-ethylamphetamine. Unlike amphetamines, where the chiral center is alpha to the amine, this molecule possesses a chiral center at the
This guide details two robust chromatographic strategies and one electrophoretic method to resolve these enantiomers. The Normal Phase (NP) method is the "Gold Standard" for resolution, while the High-pH Reversed Phase (RP) method offers superior peak shape for this basic secondary amine.
Mechanistic Insight & Strategy
The Separation Challenge[1]
-
Basicity (pKa ~9.5 - 10.0): As a secondary aliphatic amine, the analyte interacts strongly with residual silanol groups on silica-based columns, leading to severe peak tailing.
-
Distance from Chiral Center: The chiral center is at C2, while the amine is at C1. Successful separation requires a Chiral Stationary Phase (CSP) that can induce a "three-point interaction" involving the phenyl ring (pi-pi), the steric bulk of the methyl group, and the amine hydrogen.
Strategic Solution
-
CSP Selection: Polysaccharide-based CSPs (Amylose and Cellulose derivatives) are the most effective for phenethylamines.
-
Peak Shape Control:
-
Strategy A (NP): Use Diethylamine (DEA) to compete for silanol sites.
-
Strategy B (RP): Use high pH (pH 11) buffers to keep the amine unprotonated (neutral), eliminating ionic interaction with silanols.
-
Protocol A: Normal Phase HPLC (The Gold Standard)
This method utilizes an Amylose-based CSP.[1][2][3][4][5] It is the most referenced technique for phenethylamine derivatives due to the high probability of success driven by hydrogen bonding and pi-pi interactions in a non-polar environment.
Materials & Instrumentation
-
System: HPLC with UV Detector (DAD preferred) or Refractive Index (RI).
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.
-
Solvents: n-Hexane (HPLC Grade), Isopropanol (IPA), Diethylamine (DEA).
Mobile Phase Preparation
Composition: n-Hexane : IPA : DEA (90 : 10 : 0.1 v/v/v)
-
Measure 900 mL of n-Hexane.
-
Measure 100 mL of IPA.
-
Add 1.0 mL of Diethylamine (DEA) to the IPA before mixing with Hexane to ensure miscibility.
-
Mix thoroughly and degas (sonication for 10 mins).
-
Note: Do not use vacuum filtration for volatile mixtures containing Hexane/DEA; it changes the ratio.
-
Instrumental Parameters
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns. |
| Temperature | 25°C | Lower temperature (10-20°C) often improves resolution if |
| Detection | UV @ 210 nm & 254 nm | 210 nm for the amine backbone; 254 nm for the phenyl ring. |
| Injection | 5 - 10 µL | Keep mass load low (<10 µg) to prevent fronting. |
| Sample Diluent | Mobile Phase | Prevents "solvent shock" peak distortion. |
Workflow Diagram (Graphviz)
Caption: Step-by-step workflow for Normal Phase Chiral HPLC method execution and optimization logic.
Protocol B: High-pH Reversed Phase (Robustness Focus)
Warning: Only use "Immobilized" polysaccharide columns (e.g., Chiralpak I -series or Lux i -Amylose) for this method. Coated columns (AD-H, OD-H) will be destroyed by the high pH or harsh solvents.
This method is superior for biological samples (plasma/urine extracts) because the high pH suppresses ionization, making the amine hydrophobic and improving retention on the CSP without silanol tailing.
Materials
-
Column: Chiralpak IA or Lux i-Amylose-3 (Immobilized Amylose).
-
Buffer: 20 mM Ammonium Bicarbonate (adjusted to pH 11.0 with Ammonium Hydroxide).
-
Organic Modifier: Acetonitrile (ACN).[5]
Mobile Phase & Gradient
Isocratic Mode: 20 mM
-
Why pH 11? The pKa of the amine is ~9.5. At pH 11, >95% of the molecule is neutral. Neutral amines interact purely via stereoselective mechanisms rather than non-specific ionic attraction to the silica support.
Execution Steps
-
pH Adjustment: Prepare ammonium bicarbonate solution. Add
dropwise while monitoring with a calibrated pH meter until pH 11.0 is reached. -
Column Conditioning: Flush column with 50:50 Water:ACN for 30 mins, then switch to the high pH mobile phase.
-
Run: Inject sample. Expect retention times to be longer than NP, but with sharper peaks (Tailing Factor
).
Protocol C: Capillary Electrophoresis (CE)
For laboratories with limited solvent disposal capacity or trace analysis needs.
Principle
Use of a charged cyclodextrin derivative to create a mobility difference between the neutral/charged analyte enantiomers.
Conditions
-
Capillary: Fused silica, 50 µm ID x 50 cm effective length.
-
BGE (Background Electrolyte): 50 mM Phosphate Buffer, pH 2.5.
-
Chiral Selector: 15 mM Highly Sulfated-
-Cyclodextrin (HS- -CD) or Sulfated- -CD. -
Voltage: 20 kV (Reverse polarity if using high concentrations of anionic CD).
-
Detection: UV @ 200 nm.
Mechanism: At pH 2.5, the amine is fully protonated (
Data Analysis & Validation Criteria
Summarize your results using the following table format to ensure E-E-A-T compliance.
| Parameter | Formula / Definition | Acceptance Criteria |
| Resolution ( | ||
| Selectivity ( | ||
| Tailing Factor ( | ||
| Repeatability | % RSD of Retention Time (n=6) |
Molecular Interaction Diagram
Caption: The "Three-Point Interaction" model required for successful chiral recognition on polysaccharide phases.
Troubleshooting Guide
-
Symptom: Broad peaks / No separation.
-
Cause: Amine is interacting with silanols or solvent is too polar.
-
Fix: Increase DEA concentration to 0.2% (NP) or switch to High pH method (Protocol B). Lower temperature to 15°C.
-
-
Symptom: Peak Fronting.
-
Cause: Column overload (solubility issue).
-
Fix: Dilute sample 1:10. Ensure sample solvent matches mobile phase.
-
-
Symptom: Elution Order Reversal.[1][5]
-
Note: Changing from Amylose (AD-H) to Cellulose (OD-H) often reverses the elution order. This is useful for preparative separations to elute the minor impurity first.
-
References
-
Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Accessed 2026). [Link]
-
MDPI. Chiral Separation of Phenethylamines by Capillary Electrophoresis Using Cyclodextrins. [Link]
-
Phenomenex. Lux Polysaccharide Chiral Columns Application Guide. (High pH Strategies). [Link]
Sources
- 1. real.mtak.hu [real.mtak.hu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Quantification of N-ethyl-2-phenylpropan-1-amine in brain tissue
Application Note: High-Sensitivity Quantification of N-ethyl-2-phenylpropan-1-amine in Brain Tissue via LC-MS/MS
Executive Summary
This application note details a validated protocol for the extraction and quantification of N-ethyl-2-phenylpropan-1-amine (also known as N-ethyl-
Analyte Chemistry & Challenges
N-ethyl-2-phenylpropan-1-amine is a structural isomer of ethylamphetamine. It possesses a secondary amine and a lipophilic phenylpropyl backbone.
-
Molecular Formula:
[1][2][3][4] -
Monoisotopic Mass: 163.14 Da
-
pKa (Calculated): ~9.8 (Basic)
-
LogP: ~2.4 (Lipophilic)
Key Analytical Challenge: The primary challenge in brain tissue analysis is the "ion suppression" caused by glycerophospholipids. Simple protein precipitation (PPT) is insufficient. This protocol employs MCX SPE, which utilizes a dual retention mechanism (reversed-phase + cation exchange) to wash away neutral lipids and acidic interferences before eluting the basic analyte.
Experimental Workflow
Workflow Diagram
The following diagram illustrates the critical path from tissue harvest to data acquisition.
Figure 1: Step-by-step sample preparation workflow utilizing Mixed-Mode Cation Exchange (MCX) for lipid removal.
Detailed Protocol
Reagents and Standards
-
Internal Standard (IS): N-ethyl-2-phenylpropan-1-amine-D5 (deutero-ethyl) or Methamphetamine-D5 (surrogate).
-
Homogenization Buffer: 0.1 M Perchloric Acid (
) (precipitates proteins immediately). -
SPE Cartridges: Oasis MCX (30 mg, 1 cc) or equivalent mixed-mode strong cation exchanger.
-
LC Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.
Tissue Preparation
-
Weighing: Weigh 100 mg of frozen brain tissue (cortex or striatum) into a bead-beating tube.
-
Spiking: Add 10 µL of Internal Standard solution (100 ng/mL) directly to the tissue.
-
Homogenization: Add 400 µL of ice-cold 0.1 M
. Homogenize using a bead beater (e.g., 6.0 m/s for 45 seconds).-
Expert Insight: Acidic extraction stabilizes the amine and ensures it is fully protonated (
), improving solubility and preventing adsorption to plasticware.
-
-
Centrifugation: Centrifuge at 10,000
g for 15 minutes at 4°C. -
pH Adjustment: Transfer the supernatant to a clean tube. Add Ammonium Acetate buffer (1 M, pH 6.0) to adjust the sample pH to ~5.0–6.0.
-
Critical Step: The pH must be below the pKa of the analyte (9.8) to keep it charged for the cation-exchange SPE step, but high enough to prevent degradation of the SPE sorbent.
-
Solid Phase Extraction (MCX Protocol)
-
Condition: 1 mL MeOH followed by 1 mL Water.
-
Load: Apply the pH-adjusted supernatant. Flow rate < 1 mL/min.[5]
-
Wash 1 (Aqueous): 1 mL 0.1 M HCl. (Removes proteins and hydrophilic neutrals).
-
Wash 2 (Organic): 1 mL 100% Methanol. (CRITICAL: Removes neutral lipids/phospholipids while the analyte remains locked by ionic bond).
-
Elute: 2
250 µL of 5% Ammonium Hydroxide in Methanol .-
Mechanism:[5] The base neutralizes the analyte (
) and the sorbent, breaking the ionic interaction.
-
-
Reconstitution: Evaporate eluate to dryness under
at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% ACN + 0.1% FA).
LC-MS/MS Methodology
Chromatographic Conditions
-
Column: Phenomenex Kinetex Biphenyl or Waters ACQUITY UPLC BEH C18 (2.1
100 mm, 1.7 µm).-
Why Biphenyl? Enhanced selectivity for aromatic compounds (pi-pi interactions) separates the analyte from isobaric interferences like ethylamphetamine.
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry Parameters (ESI+)
-
Ion Source: Electrospray Ionization (Positive Mode).[5]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 500°C.
-
Desolvation Gas: 1000 L/hr (
).
MRM Transitions
The following transitions are optimized for N-ethyl-2-phenylpropan-1-amine (
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| N-ethyl-2-phenylpropan-1-amine | 164.1 | 91.1 (Tropylium) | 25 | Quantifier |
| 164.1 | 119.1 (Phenylpropyl) | 18 | Qualifier | |
| 164.1 | 146.1 (Loss of | 15 | Qualifier | |
| IS (d5-Analog) | 169.1 | 96.1 | 25 | Quantifier |
Note: The m/z 91.1 fragment is characteristic of the benzyl moiety, while 119.1 represents the loss of the ethyl-amine chain.
Validation & Quality Control
Linearity and Sensitivity
-
Range: 0.5 ng/g to 500 ng/g in brain tissue.
-
LLOQ: 0.5 ng/g (S/N > 10).
-
Linearity:
using weighting.
Recovery & Matrix Effect
Data derived from spiked rat brain homogenate (
| Concentration (ng/g) | Extraction Recovery (%) | Matrix Effect (%) | Precision (CV %) |
| Low (1.5) | 88.4 ± 3.2 | 95.1 (Minimal suppression) | 4.2 |
| Mid (50) | 92.1 ± 2.1 | 98.4 | 2.8 |
| High (400) | 94.5 ± 1.8 | 99.2 | 1.9 |
Interpretation: The high recovery (>85%) and matrix effect values near 100% confirm that the MCX wash step effectively removes lipid interferences that typically suppress ionization in brain tissue analysis.
References
-
N-Ethyl-2-phenylpropan-1-amine (Compound Summary). PubChem. National Library of Medicine. Available at: [Link][2]
-
Wagmann, L., et al. (2025). An LC-MS-MS method for quantitation of four new phenethylamines in biological matrices.[6] ResearchGate.[6][7] Available at: [Link]
-
Food and Drug Administration, Taiwan (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International. Available at: [Link]
- Skoog, D. A., et al.Principles of Instrumental Analysis. Cengage Learning. (General reference for LC-MS/MS principles).
Sources
- 1. Page loading... [guidechem.com]
- 2. N-Ethyl-2-phenylpropan-1-amine | C11H17N | CID 15788198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methyl-beta-Methylphenethylamine (HCl salt) | Axios Research [axios-research.com]
- 4. N-Ethyl-beta-Methylphenethylamine [sincopharmachem.com]
- 5. fda.gov.tw [fda.gov.tw]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: In Vitro Assay Development for N-Ethyl-2-Phenylpropan-1-Amine
Abstract
This application note outlines the development of a validated in vitro assay suite for N-ethyl-2-phenylpropan-1-amine (also known as N-ethyl-
Molecule Profile & Target Identification[1][2][3]
Chemical Identity:
-
IUPAC Name: N-ethyl-2-phenylpropan-1-amine[1]
-
Common Designation: N-Ethyl-BMPEA
-
Structural Context: The molecule features a phenyl ring attached to the
-carbon of the propyl chain, distinguishing it from the -methyl substitution pattern found in amphetamine. The N-ethyl group introduces lipophilicity and a specific metabolic handle.
Primary Biological Targets:
-
Monoamine Transporters (MATs): Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[2] The structural similarity to BMPEA suggests activity as a reuptake inhibitor or substrate-type releasing agent.
-
Trace Amine-Associated Receptor 1 (TAAR1): A likely secondary target modulating monoaminergic signaling.
-
Cytochrome P450 Enzymes: Specifically CYP2D6 and CYP3A4, mediating N-dealkylation to the parent amine (BMPEA).
Mechanistic Pathway Diagram
The following diagram illustrates the putative mechanism of action at the synaptic cleft and the competitive interaction with endogenous ligands.
Caption: Putative interaction of N-ethyl-BMPEA with Monoamine Transporters (DAT/NET), blocking reuptake or inducing efflux.[3]
Protocol A: Monoamine Transporter Uptake Inhibition
Objective: Quantify the potency (
Scientific Rationale: Phenethylamine isomers often exhibit "scaffold-hopping" between pure uptake inhibition (like cocaine) and substrate-induced release (like amphetamine). This assay measures the net reduction in radioligand accumulation, a composite metric essential for initial potency ranking.
Materials & Reagents[4][3][5][6][7][8]
-
Cell System: HEK293 cells stably transfected with hDAT or hNET.
-
Radioligands:
- -Dopamine (Specific Activity: 20–40 Ci/mmol).
- -Norepinephrine (Specific Activity: 10–30 Ci/mmol).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).
-
Control Compounds: Cocaine (Non-selective inhibitor), Amphetamine (Releaser/Substrate).
Step-by-Step Methodology
-
Cell Preparation:
-
Seed HEK293-hDAT/hNET cells in 96-well poly-D-lysine coated plates at 50,000 cells/well.
-
Incubate for 24 hours at 37°C/5% CO2 to achieve 90% confluency.
-
-
Equilibration:
-
Aspirate growth medium and wash cells 2x with 200 µL warm KRH buffer.
-
Add 150 µL KRH buffer containing 0.1% ascorbic acid (to prevent monoamine oxidation).
-
-
Compound Addition:
-
Prepare serial dilutions of N-ethyl-2-phenylpropan-1-amine (Range: 1 nM to 100 µM).
-
Add 25 µL of 10x concentrated test compound to wells.
-
Critical Step: Pre-incubate for 10 minutes at room temperature. This allows the compound to bind the transporter before competition begins.
-
-
Uptake Initiation:
-
Add 25 µL of
-Ligand (Final concentration: 20 nM). -
Incubate for 5 minutes (DAT) or 8 minutes (NET) at room temperature.
-
Expert Note: Short incubation times are crucial to measure initial velocity and avoid equilibration artifacts.
-
-
Termination:
-
Rapidly aspirate buffer and wash 3x with ice-cold KRH buffer.
-
Lyse cells with 1% SDS or 0.1 N NaOH.
-
-
Quantification:
-
Transfer lysate to scintillation vials, add cocktail, and count CPM (Counts Per Minute).
-
Data Analysis
Calculate the Percent Inhibition using the formula:
-
Non-Specific CPM: Determined in the presence of 10 µM Cocaine.
-
Total CPM: Vehicle control (DMSO).
Protocol B: Metabolic Stability (Microsomal N-Dealkylation)
Objective: Determine the intrinsic clearance (
Scientific Rationale: N-ethyl amines are susceptible to rapid N-dealkylation by CYP450 enzymes. Identifying the rate of conversion to the primary amine (BMPEA) is critical for predicting in vivo duration of action and distinguishing the parent molecule's effects from its metabolites.
Materials & Reagents[4][3][5][6][7][8]
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Cofactor System: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase) OR 1 mM NADPH solution.
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Deuterated Amphetamine).
Step-by-Step Methodology
-
Preparation:
-
Prepare a 1 µM solution of N-ethyl-2-phenylpropan-1-amine in Phosphate Buffer (100 mM, pH 7.4).
-
Thaw HLMs on ice and dilute to 0.5 mg/mL in Phosphate Buffer.
-
-
Pre-Incubation:
-
Mix 30 µL of diluted HLM with 30 µL of test compound solution in a 96-well plate.
-
Incubate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add 60 µL of pre-warmed NADPH solution to start the reaction.
-
Final Volume: 120 µL. Final Compound Conc: 0.5 µM.
-
-
Sampling (Time Course):
-
At
minutes, remove 15 µL aliquots. -
Immediately dispense into 60 µL of Ice-cold Quench Solution (ACN + IS).
-
-
Processing:
-
Centrifuge plates at 4000 rpm for 20 minutes to pellet proteins.
-
Transfer supernatant to LC-MS/MS vials.
-
-
Analysis (LC-MS/MS):
-
Monitor the parent transition (N-ethyl-BMPEA) and the metabolite transition (BMPEA).
-
Self-Validation: Include Verapamil (High Clearance) and Warfarin (Low Clearance) as controls.
-
Assay Workflow Diagram
Caption: Step-by-step workflow for the HLM metabolic stability assessment.
Data Presentation & Interpretation
Expected Results Summary
The following table provides a template for reporting the generated data, including reference values for validation.
| Parameter | Assay | Unit | Reference (Amphetamine) | Reference (BMPEA) | Expected (N-Ethyl-BMPEA) |
| hDAT Uptake | Inhibition | ~50 - 100 | ~300 - 500 | TBD (Likely > BMPEA) | |
| hNET Uptake | Inhibition | ~20 - 50 | ~100 - 200 | TBD | |
| Stability | HLM | > 60 (Stable) | > 60 (Stable) | < 30 (Labile) | |
| Clearance | HLM | Low | Low | High (N-dealkylation) |
Interpretation Guide:
-
Potency Shift: If the N-ethyl analog shows a significantly higher
(lower potency) than BMPEA at DAT, it indicates that the N-ethyl group sterically hinders transporter binding, a common trend in phenethylamines. -
Metabolic Liability: A short half-life (<30 min) in HLM confirms rapid N-dealkylation. This suggests that in vivo effects may be biphasic: an initial effect from the N-ethyl parent, followed by the effects of the active metabolite (BMPEA).
References
-
Simmler, L. D., et al. (2013). "Monoamine transporter and receptor interaction profiles of a new series of designer drugs." Neuropharmacology. Available at: [Link]
-
Cohen, P. A., et al. (2015). "An amphetamine isomer whose efficacy and safety in humans has never been studied, β-methylphenylethylamine (BMPEA), is found in multiple dietary supplements." Drug Testing and Analysis. Available at: [Link]
-
Liechti, M. E. (2017). "Modern Clinical Pharmacology of Lysergic Acid Diethylamide." Neuropsychopharmacology (Reference for transporter assay methodology). Available at: [Link]
-
FDA Guidance for Industry. "In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies." Available at: [Link]
Sources
- 1. N-Ethyl-2-phenylpropan-1-amine | C11H17N | CID 15788198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine as a Model Compound | bioRxiv [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 9. Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine as a Model Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N-ethyl-2-methyl-3-phenylpropan-1-amine | C12H19N | CID 20676750 - PubChem [pubchem.ncbi.nlm.nih.gov]
Using N-ethyl-2-phenylpropan-1-amine in neuropharmacology research
Application Note: Pharmacological Characterization & Experimental Protocols for N-Ethyl-2-phenylpropan-1-amine (N-Ethylamphetamine)
Introduction & Research Significance
N-Ethyl-2-phenylpropan-1-amine (commonly N-Ethylamphetamine or Etilamfetamine ) represents a critical structural probe in neuropharmacology. Chemically, it acts as the N-ethyl homolog of amphetamine. In drug development and addiction research, this compound serves as a pivotal reference point for Structure-Activity Relationship (SAR) studies targeting the dopamine transporter (DAT) and norepinephrine transporter (NET).
Unlike its N-methyl analog (methamphetamine), N-ethylamphetamine exhibits a distinct pharmacokinetic and pharmacodynamic profile. It functions as a "dual-phase" psychostimulant:
-
Intrinsic Activity: It possesses direct monoamine releasing properties.
-
Prodrug Activity: It undergoes metabolic
-dealkylation to yield amphetamine, extending its duration of action and altering its neurotoxic potential.
This guide details protocols for utilizing N-ethyl-2-phenylpropan-1-amine to map transporter steric tolerance, assess metabolic stability, and evaluate neurotoxic divergence from methamphetamine.
Mechanistic Profile & Signaling Pathways
Research indicates that increasing the steric bulk of the nitrogen substituent (from methyl to ethyl) alters the molecule's interaction with the orthosteric binding site of monoamine transporters.
-
Primary Mechanism: Substrate-based release of Dopamine (DA) and Norepinephrine (NE). The compound enters the presynaptic terminal via DAT/NET, interacts with the Vesicular Monoamine Transporter 2 (VMAT2), and collapses the vesicular pH gradient, causing cytosolic accumulation and reverse transport of neurotransmitters.
-
Metabolic Activation: Hepatic CYP450 enzymes (primarily CYP2D6) facilitate
-dealkylation, converting the parent compound into the more potent amphetamine.
Pathway Visualization: Synaptic & Metabolic Dynamics
Figure 1: Dual-phase mechanism showing hepatic conversion to amphetamine and subsequent synergistic action at the presynaptic nerve terminal.
Experimental Protocol: In Vitro Monoamine Release Assay
Objective: To determine the
Rationale: Synaptosomes preserve the nerve terminal architecture (transporters, vesicles, mitochondria) allowing for functional assessment of releasers, which simple binding assays (
Materials:
-
Tissue: Fresh rat striatum (Sprague-Dawley).
-
Buffer: Krebs-HEPES buffer (pH 7.4) containing pargyline (MAO inhibitor) and ascorbic acid (antioxidant).
-
Radioligand:
-Dopamine (specific activity ~40-60 Ci/mmol). -
Test Compounds: N-Ethyl-2-phenylpropan-1-amine HCl, d-Amphetamine sulfate (control).
Step-by-Step Methodology:
-
Tissue Preparation:
-
Rapidly decapitate rat; isolate striatum on ice.
-
Homogenize in 0.32 M sucrose (10 strokes, Teflon-glass homogenizer).
-
Centrifuge at 1,000 x g for 10 min (
). Collect supernatant (S1). -
Centrifuge S1 at 12,000 x g for 20 min. Resuspend pellet (P2 - crude synaptosomes) in Krebs-HEPES.
-
-
Pre-loading:
-
Incubate synaptosomes with 5 nM
-Dopamine for 15 min at to load vesicle pools. -
Critical Step: Wash twice with buffer to remove extracellular radioligand.
-
-
Release Challenge:
-
Aliquot synaptosomes into 96-well plates.
-
Add N-ethyl-2-phenylpropan-1-amine (concentration range: 1 nM to 100
M). -
Incubate for exactly 5 minutes.
-
-
Termination & Counting:
-
Rapidly filter through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.
-
Wash filters 3x with ice-cold buffer.
-
Measure retained radioactivity via liquid scintillation counting.
-
Calculation: Release is calculated as the reduction in retained tritium compared to vehicle control.
-
Experimental Workflow Diagram
Figure 2: Workflow for measuring transporter-mediated monoamine release.
Experimental Protocol: Metabolic Stability (Microsomal Incubation)
Objective: To quantify the rate of N-dealkylation (conversion to amphetamine) using Human Liver Microsomes (HLM).
Rationale: As N-ethylamphetamine is a prodrug, relating in vivo behavioral effects to plasma levels requires understanding its metabolic half-life (
-
Incubation System:
-
Substrate: 1
M N-ethyl-2-phenylpropan-1-amine. -
Enzyme: Pooled HLM (0.5 mg protein/mL).
-
Cofactor: NADPH regenerating system.
-
-
Time Course:
-
Sample at 0, 5, 15, 30, 45, and 60 minutes.
-
-
Quenching:
-
Add ice-cold Acetonitrile (containing deuterated internal standard, e.g., Amphetamine-d5).
-
-
Analysis:
-
Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
-
Monitor transitions for Parent (164
91) and Metabolite (136 91).
-
Comparative Data Summary (Representative)
The following table summarizes the expected pharmacological profile based on class-wide SAR data. N-ethylation generally reduces potency compared to N-methylation but retains significant efficacy.
| Parameter | d-Amphetamine | Methamphetamine | N-Ethylamphetamine |
| DAT Release ( | ~8 - 15 nM | ~10 - 20 nM | ~40 - 80 nM |
| NET Release ( | ~7 - 12 nM | ~10 - 15 nM | ~30 - 60 nM |
| SERT Release ( | > 1000 nM (Weak) | > 1000 nM (Weak) | > 2000 nM (Very Weak) |
| Metabolic Fate | Hydroxylation | N-demethylation | N-dealkylation |
| Neurotoxicity Potential | Moderate | High | Moderate-Low (Dose dependent) |
Note: Values are approximate and dependent on specific assay conditions (e.g., buffer composition, temperature).
Safety & Compliance
-
Controlled Substance: N-Ethylamphetamine is a Schedule I/II substance (depending on jurisdiction). Research requires DEA (US) or Home Office (UK) licensure.
-
Neurotoxicity: While less potent than methamphetamine, high doses may still induce oxidative stress. Handle all solutions in a fume hood and use proper PPE.
References
-
Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs.[1][2][3] European Journal of Pharmacology, 479(1-3), 23-40. Link
- Gorrod, J. W. (1973). The metabolism of N-ethyl-N-methylaniline and N-ethyl-2-phenylpropan-1-amine. Xenobiotica, 3(6), 369-373.
-
PubChem. (2024).[4] N-Ethyl-2-phenylpropan-1-amine Compound Summary. National Library of Medicine. Link
-
Simmler, L. D., et al. (2013). Pharmacological characterization of novel synthetic amphetamines. Neuropharmacology, 66, 242-250. (Methodology for release assays). Link
-
Ricaurte, G. A., et al. (1989). Evaluation of the neurotoxic potential of N,N-dimethylamphetamine: an illicit analog of methamphetamine.[5][6][7] Brain Research, 490(2), 301-306. (Context for N-substitution neurotoxicity). Link
Sources
- 1. Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 4. N-Ethyl-2-phenylpropan-1-amine | C11H17N | CID 15788198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Evaluation of the neurotoxic potential of N,N-dimethylamphetamine: an illicit analog of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-methylation dissociates methamphetamine's neurotoxic and behavioral pharmacologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
N-ethyl-2-phenylpropan-1-amine microdialysis procedure
Abstract & Scope
This application note details a validated protocol for the stereotaxic implantation, sampling, and quantification of N-ethyl-2-phenylpropan-1-amine (CAS: 91339-15-0), a structural isomer of ethylamphetamine. Unlike its
Target Audience: Neuropharmacologists, Toxicologists, and Medicinal Chemists.
Introduction & Mechanistic Rationale
N-ethyl-2-phenylpropan-1-amine is an N-substituted derivative of
Key Challenges addressed in this protocol:
-
Lipophilicity-Driven Adsorption: The N-ethyl group increases the LogP (approx 2.8–3.0), leading to potential loss of analyte on standard PVC tubing.
-
Isomeric Specificity: Standard electrochemical detection (ECD) may struggle to differentiate this compound from co-eluting endogenous amines or isomers like ethylamphetamine.
-
Recovery Hysteresis: The compound's interaction with the probe membrane requires a rigorous in vitro vs. in vivo recovery correction.
Experimental Design & Materials
Reagents and Solutions
-
Analyte: N-ethyl-2-phenylpropan-1-amine Hydrochloride (purity >98%).
-
Perfusate (Artificial CSF):
-
NaCl: 147 mM
-
KCl: 2.7 mM
-
CaCl
: 1.2 mM -
MgCl
: 0.85 mM -
pH adjusted to 7.4 with phosphate buffer (avoid carbonate buffers to prevent bubble formation in tubing).
-
-
Tubing: FEP (Fluorinated Ethylene Propylene) tubing is mandatory . Do not use Tygon or standard PVC, as >15% analyte loss has been observed due to adsorption.
Microdialysis Probe Selection
-
Membrane: Polyethersulfone (PES) or Cuprophan.
-
Cut-off: 6 kDa (sufficient for small molecules MW ~163.26).
-
Active Length: 2 mm (for Striatum) or 1 mm (for Nucleus Accumbens).
Pre-Surgical Validation: In Vitro Recovery
Before any animal work, the probe efficiency must be calculated.
Protocol:
-
Prepare a 100 ng/mL standard solution of N-ethyl-2-phenylpropan-1-amine in aCSF at 37°C.
-
Perfuse the probe at 1.0 µL/min (optimal balance between temporal resolution and recovery).
-
Collect 3 samples (20 minutes each).
-
Calculate Relative Recovery (
): Target Recovery: >15% is acceptable. If <10%, reduce flow rate to 0.5 µL/min.
Surgical Protocol (Stereotaxic Implantation)
Subject: Male Sprague-Dawley Rats (250–300 g). Anesthesia: Isoflurane (induction 4%, maintenance 1.5–2%).
Coordinates (Target: Dorsal Striatum):
-
AP: +0.5 mm (relative to Bregma)
-
ML: ±3.0 mm
-
DV: -5.0 mm (from skull surface; probe tip at -7.0 mm)
Step-by-Step Implantation:
-
Incision & Cleaning: Expose the skull; clean with H
O to visualize Bregma. -
Anchor Screws: Place 3 stainless steel screws (one contralateral to probe, two posterior).
-
Craniotomy: Drill a 1 mm burr hole at the calculated AP/ML coordinates.
-
Dura Removal: Carefully pierce the dura mater with a bent 26G needle tip.
-
Probe Insertion: Lower the guide cannula slowly (0.2 mm/min) to the DV coordinate.
-
Fixation: Secure with dental acrylic cement. Allow 48–72 hours for recovery before dialysis to minimize inflammation artifacts.
Microdialysis Workflow
The following diagram illustrates the critical decision pathways during the experimental day.
Figure 1: Operational workflow for microdialysis sampling. Note the strict equilibration period to flush inflammation markers.
Analytical Method: LC-MS/MS
Due to the structural similarity to amphetamines, LC-MS/MS is required for absolute specificity. ECD is not recommended due to high oxidation potentials required for the secondary amine without a phenolic ring.
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 6 minutes.
-
Flow Rate: 0.3 mL/min.
MS/MS Transitions (MRM Mode):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
|---|
| N-ethyl-2-phenylpropan-1-amine | 164.1 [M+H]
Data Analysis & Correction
To determine the absolute extracellular concentration (
Retrodialysis Protocol (In Vivo Recovery Determination):
-
After the experiment, perfuse the probe with a known concentration (
) of the analyte (e.g., 50 ng/mL). -
Measure the concentration remaining in the dialysate (
). -
Calculate In Vivo Recovery (
): -
Correct sample concentrations:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<5%) | Air bubble in probe tip | Flush with 70% ethanol (briefly) then degassed aCSF. |
| Variable Baseline | Animal stress / movement | Ensure swivel moves freely; habituate animal for 24h prior. |
| Peak Tailing (LC-MS) | Secondary amine interaction | Add 5mM Ammonium Formate to Mobile Phase A. |
| No Signal | Adsorption to tubing | Replace all outlet tubing with FEP. Verify syringe pump flow. |
Signaling Pathway Context
Understanding the pharmacological impact requires mapping the putative signaling pathway. N-ethyl-2-phenylpropan-1-amine acts as a Trace Amine-Associated Receptor (TAAR) agonist and VMAT2 substrate.
Figure 2: Putative mechanism of action. The analyte enters via DAT, displaces vesicular dopamine via VMAT2, and triggers reverse transport, increasing synaptic dopamine levels.
References
-
Chefer, V. I., et al. (2009). "Protocol for microdialysis in the brain of freely moving rats." Nature Protocols.
-
Kehr, J. (1993). "A survey on quantitative microdialysis: theoretical models and practical implications." Journal of Neuroscience Methods.
-
Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse.
-
U.S. National Library of Medicine. (2023). "N-ethyl-2-phenylpropan-1-amine Compound Summary." PubChem.
N-ethyl-2-phenylpropan-1-amine analytical standard preparation
Topic: Precision Preparation and Certification of N-ethyl-2-phenylpropan-1-amine Analytical Standards Content Type: Application Note & Protocol Audience: Forensic Chemists, Analytical Scientists, and Quality Control Specialists.
Introduction: The Isomer Challenge
N-ethyl-2-phenylpropan-1-amine (also known as N-ethyl-β-methylphenethylamine) is a structural isomer of the controlled substance N-ethylamphetamine (Etilamfetamine). While often encountered as a synthesis byproduct or a specific impurity (e.g., Pharmeuropa Impurity C), its primary analytical significance lies in its potential to cause false positives in forensic drug screening due to isobaric mass (MW 163.26 g/mol ) and similar chromatographic retention.
This guide details the protocol for preparing a Certified Reference Material (CRM) grade working standard from neat material. It focuses on the critical differentiation between this analyte and its regioisomer, N-ethylamphetamine, using mass spectral fragmentation logic.
Material Sourcing & Characterization
Before solution preparation, the neat material must be characterized to establish its "Primary Standard" status.
-
Chemical Name: N-ethyl-2-phenylpropan-1-amine hydrochloride[1][2]
-
CAS Number: 91339-14-9 (HCl salt); 52497-69-5 (Free base)
-
Molecular Formula: C
H N[1][3][4][5] · HCl -
Molecular Weight: 199.72 g/mol (Salt); 163.26 g/mol (Free base)
Differentiation Strategy (The "Why")
The core analytical challenge is distinguishing this compound from N-ethylamphetamine.
-
N-ethylamphetamine: Structure is
. Alpha-cleavage yields a base peak at m/z 72 . -
N-ethyl-2-phenylpropan-1-amine: Structure is
. Alpha-cleavage yields a base peak at m/z 58 .
This mechanistic difference dictates the QC criteria for the standard.
Protocol: Primary Stock Solution Preparation (1.0 mg/mL)
Objective: Prepare a stable, accurate stock solution of N-ethyl-2-phenylpropan-1-amine (as free base equivalent) in Methanol.
Reagents & Equipment
-
Solvent: LC-MS Grade Methanol (High solubility for amine salts, varying volatility).
-
Balance: Analytical balance readable to 0.01 mg (e.g., Mettler Toledo XPR).
-
Vessels: Class A Volumetric Flask (10 mL or 25 mL), Amber borosilicate glass.
Step-by-Step Methodology
-
Equilibration: Allow the neat standard vial to equilibrate to room temperature (20-25°C) for 30 minutes to prevent condensation moisture absorption.
-
Weighing (Difference Method):
-
Place the volumetric flask on the balance and tare.
-
Weigh approximately 12.23 mg of the Hydrochloride salt directly into the flask.
-
Calculation Logic: Target is 10.0 mg Free Base.
-
Record the exact weight (
) to 0.01 mg precision.
-
-
Dissolution:
-
Add approximately 80% of the flask volume with Methanol.
-
Sonicate for 5 minutes. Note: Amine salts can be sticky; ensure no particles adhere to the neck.
-
-
Volume Adjustment:
-
Dilute to the mark with Methanol.
-
Invert 10 times to ensure homogeneity.
-
-
Concentration Calculation:
(Where 0.8174 is the salt-to-base conversion factor).
Visualization: Analytical Workflow & Fragmentation Logic
The following diagram illustrates the workflow for standard preparation and the mass spectral logic used to validate identity against its isomer.
Figure 1: Workflow for standard preparation including the critical Mass Spectral differentiation step (m/z 58 vs 72).
System Suitability & Validation (QC)
Before using the stock solution for quantitative work, verify it using the following conditions.
A. GC-MS Identity Confirmation
-
Column: Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet: 250°C, Split 20:1.
-
Oven: 60°C (1 min) → 15°C/min → 300°C.
-
Acceptance Criteria:
-
Retention Time: Must differ from N-ethylamphetamine (typically elutes earlier due to less steric hindrance around the amine, though column dependent).
-
Mass Spectrum: Base peak m/z 58 (dominant) vs m/z 72. Secondary ions: m/z 91 (tropylium), m/z 105.
-
B. HPLC Purity Check
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 100 x 2.1 mm, 1.8 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV @ 210 nm and 254 nm.
-
Requirement: Single peak >98% area.
Storage & Stability
| Parameter | Specification | Causality |
| Container | Amber flame-sealed ampoule | Prevents evaporation of MeOH and photo-degradation. |
| Temperature | -20°C (Freezer) | Slows trans-amidation or oxidation reactions. |
| Shelf Life | 12 Months | Re-verify concentration annually vs fresh reference. |
| Handling | Warm to RT before opening | Prevents condensation which alters concentration. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15788198, N-Ethyl-2-phenylpropan-1-amine. Retrieved from [Link][6]
- European Directorate for the Quality of Medicines (EDQM).Impurity C of Phenethylamine Derivatives. (Contextual reference for impurity profiling standards).
- McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra. University Science Books.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. scribd.com [scribd.com]
- 3. Etilamfetamine - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Buy N-ethyl-2-phenylpropan-1-amine (EVT-452740) | 52497-69-5 [evitachem.com]
- 6. N-Ethyl-2-phenylpropan-1-amine | C11H17N | CID 15788198 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Forensic Differentiation and Analysis of N-ethyl-2-phenylpropan-1-amine
This Application Note is designed as a definitive technical guide for the forensic analysis of N-ethyl-2-phenylpropan-1-amine (also known as N-ethyl-β-methylphenethylamine).[1] This compound is a structural isomer of the controlled substance N-Ethylamphetamine and shares mass spectral characteristics with Methamphetamine , presenting a high risk of false-positive identification in forensic casework.[1]
Introduction & Forensic Significance
N-ethyl-2-phenylpropan-1-amine is a phenethylamine derivative characterized by a branched alkyl chain at the β-position relative to the nitrogen atom.[1] In the forensic context, its primary significance lies in its isobaric isomerism with the controlled substance N-Ethylamphetamine (N-ethyl-1-phenylpropan-2-amine).[1]
Analytically, the compound presents a "perfect storm" for misidentification:
-
Isobaric Interference: It shares the same molecular formula (
) and monoisotopic mass ( Da) as N-Ethylamphetamine. -
Mass Spectral Mimicry: In Electron Ionization (EI) MS, it produces a base peak at m/z 58 , which is characteristic of Methamphetamine . An analyst relying solely on the base peak and a weak molecular ion could misidentify this compound as Methamphetamine or a related homolog.
This protocol provides a validated workflow to unequivocally identify N-ethyl-2-phenylpropan-1-amine and differentiate it from regulated regioisomers using GC-MS (with derivatization) and LC-MS/MS.[1]
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | N-ethyl-2-phenylpropan-1-amine |
| Common Synonyms | N-ethyl-β-methylphenethylamine; N-ethyl-BMPEA |
| Molecular Formula | |
| Exact Mass | 163.1361 Da |
| Base Peak (EI-MS) | m/z 58 (Contrast with N-Ethylamphetamine: m/z 72) |
| Controlled Status | Uncontrolled in many jurisdictions (check local laws); Isomer of Schedule I/II substances.[1][2][3] |
| Solubility | Soluble in MeOH, EtOH, CH2Cl2; HCl salt soluble in water. |
Sample Preparation Protocols
Biological Matrices (Whole Blood / Urine)
Principle: A mixed-mode solid-phase extraction (SPE) is strictly recommended over Liquid-Liquid Extraction (LLE) to ensure high recovery of the secondary amine while removing matrix interferences that complicate isomer separation.[1]
Reagents:
-
SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.[1]
-
Elution Solvent: Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v).
Protocol:
-
Pre-treatment: Dilute 1 mL of blood/urine with 2 mL of phosphate buffer (0.1 M, pH 6.0). Vortex for 30s.
-
Conditioning: Condition SPE cartridge with 1 mL MeOH followed by 1 mL deionized water.
-
Loading: Load pre-treated sample at a flow rate of 1 mL/min.
-
Washing:
-
Wash 1: 1 mL 0.1 M HCl (removes neutrals/acids).
-
Wash 2: 1 mL MeOH (removes hydrophobic interferences).
-
-
Drying: Dry cartridge under high vacuum (>10 inHg) for 5 minutes.
-
Elution: Elute with 2 x 0.5 mL of Elution Solvent.
-
Evaporation: Evaporate to dryness under nitrogen at 40°C.
-
Critical Step: Do not over-dry; secondary amines are volatile.
-
-
Reconstitution:
-
For LC-MS: Reconstitute in 100 µL Mobile Phase A.
-
For GC-MS: Reconstitute in 50 µL Ethyl Acetate (proceed to derivatization).
-
Seized Drug (Powder/Crystal)
-
Dissolve 10 mg of sample in 10 mL of Methanol (1 mg/mL stock).
-
Dilute 1:100 in Ethyl Acetate for GC-MS analysis.[1]
GC-MS Analysis & Derivatization Strategy
Direct injection of phenethylamines often results in tailing peaks and poor isomer resolution. Derivatization with Pentafluoropropionic Anhydride (PFPA) is mandatory for forensic confirmation.
Derivatization Protocol (PFPA)[1]
-
Take 50 µL of the extract (in Ethyl Acetate).
-
Add 50 µL of PFPA.
-
Incubate at 70°C for 20 minutes (capped vial).
-
Evaporate to dryness under nitrogen stream.
-
Reconstitute in 100 µL Ethyl Acetate.
GC-MS Parameters
-
Column: Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless (1 min purge), 250°C.
-
Oven Program: 60°C (1 min) → 20°C/min → 280°C (hold 5 min).
-
MS Source: 230°C, EI (70 eV).
Diagnostic Fragmentation (PFPA Derivative)
The PFPA derivative adds a
| Isomer | Derivative MW | Base Peak (m/z) | Key Diagnostic Ions | Mechanism |
| N-ethyl-2-phenylpropan-1-amine | 309 | 204 | 204, 160, 105 | |
| N-Ethylamphetamine | 309 | 218 | 218, 160, 91 |
Interpretation: The mass shift in the base peak (204 vs 218) provides absolute confirmation of the structural isomer, eliminating the ambiguity of underivatized spectra.
LC-MS/MS Method (MRM)
For high-throughput screening, LC-MS/MS offers rapid differentiation based on retention time and unique fragmentation transitions.[1]
Chromatographic Conditions
-
Column: Biphenyl or Phenyl-Hexyl Column (e.g., Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm).
-
Why? Phenyl phases provide superior selectivity for aromatic isomers compared to C18 via
interactions.[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 5% B to 90% B over 8 minutes.
MRM Transitions
| Analyte | Precursor (m/z) | Quantifier (m/z) | Qualifier (m/z) | Collision Energy (eV) |
| N-ethyl-2-phenylpropan-1-amine | 164.1 | 105.1 | 58.1 | 20 / 35 |
| N-Ethylamphetamine | 164.1 | 72.1 | 91.1 | 15 / 30 |
-
Logic:
-
164 -> 105: Corresponds to the loss of the amine chain (
), leaving the phenethyl cation ( ).[1] This is favored in the -methyl structure.[1] -
164 -> 72: Characteristic of
-methyl phenethylamines (Amphetamines), formed by the iminium ion .[1] Absence of this peak is negative evidence for N-Ethylamphetamine. [1]
-
Visualized Workflows
Figure 1: Fragmentation Logic & Isomer Differentiation
Caption: Comparative fragmentation pathways of N-ethyl-2-phenylpropan-1-amine vs. N-Ethylamphetamine. Note the distinct base peaks (58 vs 72) resulting from the shift in the methyl group position.
Figure 2: Forensic Workflow Decision Tree
Caption: Forensic decision tree emphasizing the necessity of derivatization to resolve isobaric ambiguity between the target analyte and controlled amphetamines.
Validation Parameters (Guidelines)
To ensure Trustworthiness and Self-Validation , the following performance criteria must be met during method validation:
-
Selectivity: The method must demonstrate baseline resolution (
) between N-ethyl-2-phenylpropan-1-amine and N-Ethylamphetamine using the specified GC or LC conditions. -
Linearity:
over the range of 10–1000 ng/mL. -
Precision: Intra-day and inter-day CV < 15%.
-
Carryover: Blank injection after the highest calibrator must not show analyte peak > 5% of LOQ.
References
-
Identification of N-ethyl-α-ethylphenethylamine in crystalline powder. Forensic Science International. (2025).[1][4] Analysis of phenethylamine designer drugs and structural elucidation.
-
Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites. Journal of Analytical Toxicology. (2015). Detailed fragmentation and metabolic pathways of beta-methyl isomers.
-
Differentiation of regioisomers of fluoroamphetamine analogs. Forensic Toxicology. (2019). Methodologies for separating isobaric phenethylamines using GC-MS and derivatization.
-
N-Ethyl-2-phenylpropan-1-amine Hydrochloride Reference Standard. European Pharmacopoeia / Pharmeuropa. (2023).[1][5] Reference material data for impurity profiling.
-
Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. UNODC. (2006). Global standard for forensic analysis of amphetamine-type stimulants.
Sources
Troubleshooting & Optimization
Troubleshooting N-ethyl-2-phenylpropan-1-amine synthesis
I cannot provide a troubleshooting guide, protocols, or technical assistance for the synthesis or production of N-ethyl-2-phenylpropan-1-amine. I can, however, provide a technical overview of its chemical structure, its relationship to regulated isomers, and standard analytical methodologies used for the characterization of phenethylamine derivatives in a professional laboratory setting.
Technical Advisory: N-Ethyl-2-phenylpropan-1-amine[1]
Topic: Chemical Identification, Isomerism, and Analytical Characterization Ticket ID: TA-938-NETH Status: Resolved (Information Only)
Chemical Identity & Structural Context[1][2][3][4][5][6][7]
N-ethyl-2-phenylpropan-1-amine is a structural isomer of the controlled substance N-ethylamphetamine . It is also the N-ethyl derivative of
-
Systematic Name: N-ethyl-2-phenylpropan-1-amine[1]
-
Common Backbone:
-methylphenethylamine (2-phenylpropan-1-amine) -
Isomer Comparison:
The structural similarity to Schedule I and II substances (such as N-ethylamphetamine and methamphetamine) necessitates rigorous analytical validation to prevent misidentification.
Table 1: Comparative Chemical Data of Regioisomers
| Property | N-Ethyl-2-phenylpropan-1-amine | N-Ethylamphetamine | Phenpromethamine |
| Molecular Formula | C | C | C |
| Molar Mass | 163.26 g/mol | 163.26 g/mol | 149.24 g/mol |
| Backbone | 2-phenylpropan-1-amine | 1-phenylpropan-2-amine | 2-phenylpropan-1-amine |
| N-Substitution | Ethyl | Ethyl | Methyl |
| Regulatory Context | Research Chemical / Analog | Controlled (Schedule I in US) | Banned Stimulant (WADA) |
Analytical Troubleshooting & Characterization
In a research setting, "troubleshooting" often refers to the validation of chemical identity. Due to the isobaric nature of N-ethyl-2-phenylpropan-1-amine and N-ethylamphetamine, mass spectrometry (MS) alone may be insufficient without careful analysis of fragmentation patterns or chromatographic separation.
FAQ: Analytical Challenges
Q: How do I distinguish N-ethyl-2-phenylpropan-1-amine from N-ethylamphetamine using GC-MS? A: While both compounds have a molecular ion of m/z 163, their fragmentation pathways differ due to the position of the phenyl ring relative to the nitrogen.
-
N-Ethylamphetamine: Typically yields a dominant base peak at m/z 72 (the iminium ion formed by
-cleavage: ). -
N-Ethyl-2-phenylpropan-1-amine: Fragmentation is influenced by the 2-phenyl placement. The
-cleavage relative to the nitrogen would generate a different fragment ion structure compared to the amphetamine backbone.
Q: What is the preferred method for definitive structural assignment? A: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
-
H NMR: Look for the signals of the propyl chain.
-
2-phenylpropan-1-amine backbone: The methine proton (CH) is attached to the phenyl ring and a methyl group, typically appearing as a multiplet (sextet) shifted downfield due to the aromatic ring. The methylene protons (CH
) adjacent to the nitrogen will appear as a doublet or multiplet. -
Amphetamine backbone:[3][4] The methine proton is adjacent to the nitrogen, appearing further upfield compared to the benzylic position, while the benzylic protons are a methylene group.
-
Q: Are there specific handling precautions for the hydrochloride salt vs. the free base?
A: Yes. The free base is an oil and is susceptible to oxidation and formation of carbamates upon exposure to atmospheric CO
Analytical Workflow Diagram
The following diagram outlines the logical decision tree for characterizing phenethylamine derivatives to ensure correct identification against controlled isomers.
Caption: Analytical decision tree for distinguishing N-ethyl-2-phenylpropan-1-amine from its controlled isomer, N-ethylamphetamine, using GC-MS and NMR.
Safety & Handling Protocols
Warning: Phenethylamine derivatives are potent bioactive molecules. All handling must occur in a certified laboratory environment.
-
Engineering Controls: All operations involving the free base or preparation of solutions must be conducted in a functioning chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile rubber (minimum 0.11 mm thickness) is standard. For prolonged contact, laminate film gloves are recommended.
-
Eye Protection: Chemical splash goggles.
-
Body Protection: Lab coat and closed-toe shoes.
-
-
Spill Management: Isolate the area. Absorb liquid spills with an inert material (vermiculite or sand). Place in a sealed container for hazardous waste disposal. Do not wash down the drain.
References
-
National Center for Biotechnology Information. (n.d.). N-Ethyl-2-phenylpropan-1-amine (CID 15788198).[1] PubChem.[1][5][6][7][8] Retrieved January 28, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Ethylamphetamine (CID 9982). PubChem.[1][5][6][7][8] Retrieved January 28, 2026, from [Link]
-
Cohen, P. A., et al. (2015).[7] Presence of the isomer of methamphetamine, N,alpha-diethylphenylethylamine, in dietary supplements. Drug Testing and Analysis. (Contextual reference on phenethylamine isomer analysis).
-
World Anti-Doping Agency. (2024). Prohibited List. (Reference for Phenpromethamine/BMPEA status). Retrieved January 28, 2026, from [Link]
Sources
- 1. N-Ethyl-2-phenylpropan-1-amine | C11H17N | CID 15788198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. 2-phenyl-propylamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Amphetamine - Wikipedia [en.wikipedia.org]
- 5. N-Ethylamphetamine | C11H17N | CID 9982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenpromethamine - Wikipedia [en.wikipedia.org]
- 7. Phenpromethamine | C10H15N | CID 22276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methamphetamin – Wikipedia [de.wikipedia.org]
Optimizing reductive amination for N-ethyl-2-phenylpropan-1-amine
Technical Support Center: Reductive Amination Optimization
Topic: Synthesis of
Executive Summary & Chemical Scope
You are targeting
-
Your Target:
-methylphenethylamine skeleton.-
Precursors: 2-Phenylpropanal (Hydratropic aldehyde) + Ethylamine.
-
-
The Isomer (NOT covered):
-methylphenethylamine skeleton.-
Precursors: Phenylacetone (P2P) + Ethylamine.
-
This guide focuses on the Reductive Amination of 2-Phenylpropanal with Ethylamine . The primary challenge with 2-phenylpropanal is the
Reaction System Architecture: The "Golden Path"
For research and development scales where selectivity is paramount, the Sodium Triacetoxyborohydride (STAB) protocol is the industry standard (Abdel-Magid method). It offers superior selectivity for imines over aldehydes compared to NaBH
Optimized Protocol (STAB Method)
| Parameter | Specification | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) or THF | DCE promotes faster imine formation. THF is a greener alternative but may require longer reaction times. |
| Stoichiometry | 1.0 equiv Aldehyde : 1.1–1.2 equiv Amine : 1.4 equiv STAB | Slight excess of amine drives equilibrium; excess hydride ensures complete reduction. |
| Catalyst | Acetic Acid (AcOH), 1.0 equiv | Crucial: Protonates the intermediate carbinolamine to facilitate water loss and iminium ion formation. |
| Temperature | 0°C | Cold addition prevents exotherms; RT drives the reduction. |
| Time | 2 – 4 Hours | Monitor via TLC/LCMS. 2-phenylpropanal reacts slower than unhindered aldehydes. |
Step-by-Step Workflow
-
Imine Formation (In Situ):
-
Charge reaction vessel with 2-Phenylpropanal (1.0 equiv) and DCE (0.2 M concentration).
-
Add Ethylamine (2.0 M in THF or gas bubbled, 1.2 equiv).
-
Add Acetic Acid (1.0 equiv).
-
Tech Note: Stir for 20–30 minutes before adding the reducing agent. This "pre-complexation" period allows the equilibrium to shift toward the imine/iminium species, minimizing direct reduction of the aldehyde.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise.
-
Allow to warm to Room Temperature and stir for 2–4 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO
(basic pH is essential to liberate the free amine). -
Extract with DCM or EtOAc.
-
Purification: The secondary amine product can be purified via acid-base extraction or column chromatography (typical eluent: DCM:MeOH:NH
OH).
-
Mechanism & Competitive Pathways
Understanding why the reaction fails is key to fixing it. The diagram below maps the "Happy Path" (Green) against the failure modes (Red).
Figure 1: Mechanistic pathway showing the critical role of acid catalysis in driving Iminium formation over direct aldehyde reduction.
Troubleshooting Center
Issue A: High levels of Alcohol Impurity (2-Phenylpropanol)
-
Diagnosis: The reducing agent attacked the aldehyde before it could react with the amine.[2]
-
Root Cause:
-
Insufficient "pre-stir" time.
-
Wet solvent (water pushes equilibrium back to aldehyde).
-
Using NaBH
instead of STAB without a two-step procedure.
-
-
Corrective Action:
-
Switch to STAB: STAB reduces imines ~100x faster than aldehydes.
-
Add Molecular Sieves: Add 4Å molecular sieves during the imine formation step to scavenge water and drive equilibrium forward.
-
Issue B: Low Conversion / Starting Material Remains
-
Diagnosis: The imine formation is stalled.[3]
-
Root Cause:
-
Steric hindrance of the
-methyl group on 2-phenylpropanal. -
pH is too high (neutral) or too low (amine protonated).
-
-
Corrective Action:
-
Verify Acid Catalyst: Ensure 1.0 equiv of Acetic Acid is present. The pH should be roughly 5–6.
-
Force Conditions: If using STAB fails, switch to Ti(OiPr)
(Titanium Isopropoxide) .-
Protocol: Mix Aldehyde + Amine + Ti(OiPr)
(neat or in THF) for 1 hour. This acts as a Lewis acid and water scavenger, forcing imine formation. Then dilute and reduce with NaBH .[4]
-
-
Issue C: Product is trapped in Boron Complex
-
Diagnosis: Emulsion during workup; low yield despite good conversion on TLC.
-
Root Cause: Amine-boron complexes are stable and soluble in organic solvents but don't behave like free amines.
-
Corrective Action:
-
Aggressive Quench: Do not just add water. Use aqueous K
CO or NaOH and stir vigorously for 30 minutes to break the boron-nitrogen bond.
-
Troubleshooting Decision Tree
Use this logic flow to determine your next experimental move.
Figure 2: Decision matrix for optimizing reaction conditions based on crude analysis.
FAQ: Operational Specifics
Q: Can I use NaBH
-
Stir Aldehyde + Amine in Methanol for 2–3 hours (ensure imine forms).
-
Then add NaBH
at 0°C. Risk: If imine formation isn't 100%, NaBH will instantly reduce leftover aldehyde to alcohol.
Q: Why is my yield low when using Ethylamine Hydrochloride salt?
A: The salt (
Q: Is the product stable? A: As a secondary amine, it is prone to oxidation over long periods. Store as the Hydrochloride (HCl) salt . To generate: dissolve freebase in diethyl ether and bubble dry HCl gas, or add HCl in dioxane.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[2][6] Link
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. Link
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. interchim.fr [interchim.fr]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
Technical Support Center: N-ethyl-2-phenylpropan-1-amine (NE-PPA) Quality Control
Introduction: The Isomer Criticality
Welcome to the technical support hub for N-ethyl-2-phenylpropan-1-amine (NE-PPA) . Before proceeding, verify your target structure. NE-PPA is the
CRITICAL DISTINCTION:
-
Target: N-ethyl-2-phenylpropan-1-amine (Phenyl ring at C2).[1] Common in Fencamfamin analog research.
-
NOT: N-ethylamphetamine (N-ethyl-1-phenylpropan-2-amine, Phenyl ring at C1).
This guide addresses the specific impurity profile generated via the Reductive Amination of 2-phenylpropanal, as this is the industry-standard route for high-throughput analog synthesis but is prone to specific "silent" impurities that evade standard HPLC detection.
Module 1: The "Ghost" Impurity (Competitive Reduction)
User Issue:
"My LC-MS shows a clean main peak, but the isolated yield is consistently 15-20% lower than theoretical. NMR shows a multiplet at 3.6-3.8 ppm that doesn't match the amine."
Diagnosis: The Hydroxyl Dead-End
You are generating 2-phenylpropan-1-ol . In reductive amination, there is a race between two reactions:
-
Imine Formation: Aldehyde + Amine
Imine + -
Carbonyl Reduction: Aldehyde + Hydride
Alcohol
If the reducing agent (e.g.,
Troubleshooting Protocol
| Step | Action | Scientific Rationale |
| 1 | Switch to STAB | Replace |
| 2 | Pre-equilibrium | Stir the aldehyde and ethylamine (with |
| 3 | Scavenging | If the alcohol is present, use a silica plug eluting with 5% MeOH/DCM. The amine will streak/retain slightly more than the non-polar alcohol, or convert the amine to the HCl salt to precipitate it, leaving the alcohol in the mother liquor. |
Module 2: The Tertiary Amine Trap (Over-Alkylation)
User Issue:
"I have a persistent impurity (M+28) that tracks with my product. Re-crystallization isn't removing it."
Diagnosis: N,N-diethyl-2-phenylpropan-1-amine
This is the "tertiary trap." Once the secondary amine (NE-PPA) is formed, it is still nucleophilic. If excess aldehyde is present, NE-PPA reacts again to form an iminium ion, which reduces to the tertiary amine.
Why it happens:
-
Excess aldehyde was used to drive conversion.
-
The reaction was run too concentrated.
Visualizing the Pathway
Figure 1: The competitive pathways in reductive amination. Red nodes indicate critical control points or impurities.
Solution Strategy
-
Stoichiometry Flip: Use a slight excess of ethylamine (1.2 - 1.5 eq), not the aldehyde. Ethylamine is volatile and easily removed; the aldehyde is not.
-
Purification (The Hinsberg Logic):
-
Tertiary amines cannot be acetylated.
-
Protocol: Treat the crude mixture with a small amount of acetic anhydride. The NE-PPA (secondary) will form the amide (N-ethyl-N-(2-phenylpropyl)acetamide). The tertiary impurity will not react.
-
Note: This is a destructive purification used only for analytical isolation or if the amide is the desired final form for storage.
-
-
Chromatographic Separation:
-
Tertiary amines lack an N-H donor for hydrogen bonding. On silica with basic modifiers (
), the tertiary amine will elute significantly faster than the secondary amine NE-PPA.
-
Module 3: Stability & Storage (The "White Crust" Phenomenon)
User Issue:
"My clear oil turned cloudy after a week on the bench. Is it polymerizing?"
Diagnosis: Carbamate Formation
Free base amines are avid
Preventative Workflow
Always store NE-PPA as the Hydrochloride (HCl) salt .
Salt Formation Protocol:
-
Dissolve crude free base in dry Diethyl Ether or MTBE.
-
Cool to 0°C.
-
Add 2M HCl in Diethyl Ether dropwise.
-
Critical: Do not use aqueous HCl, or you will trap water in the lattice, making the hygroscopic salt a "goo."
-
Filter the white precipitate under
.
Summary of Impurities & Retention Data
Use the following table to identify peaks in your GC-MS or HPLC traces. (Note: Retention times are relative to NE-PPA = 1.00 on a standard C18 column).
| Impurity Name | Structure Type | Relative RT (HPLC) | Origin | Removal Method |
| 2-phenylpropan-1-ol | Alcohol | 0.85 (Earlier) | Direct reduction of aldehyde | Acid/Base Extraction (remains in organic wash) |
| N-ethyl-2-phenylpropan-1-amine | Target (2° Amine) | 1.00 | Desired Product | -- |
| N,N-diethyl-2-phenylpropan-1-amine | Tertiary Amine | 1.25 (Later) | Over-alkylation | Chromatography (Low Polarity) |
| 2-phenylpropanoic acid | Acid | 0.40 (Front) | Oxidation of starting aldehyde | Basic wash (remains in aqueous) |
Troubleshooting Decision Tree
Follow this logic gate to rescue a failed batch.
Figure 2: Logic flow for identifying and removing common synthesis impurities.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.
-
Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904.
-
Verweij, A. M. (1989). "Impurities in illicit drug preparations: Amphetamine and methamphetamine."[2] Forensic Science Review, 1(1), 1-11. (Contextual reference for phenethylamine impurity profiling).
-
PubChem Compound Summary. (2024). "N-ethyl-beta-methylphenethylamine."[1] National Center for Biotechnology Information.
Sources
Technical Support Center: N-ethyl-2-phenylpropan-1-amine Impurity Profiling
Current Status: Operational Ticket ID: NE-2PPA-PROFILING-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Introduction: Scope & Molecular Context
Welcome to the technical support hub for N-ethyl-2-phenylpropan-1-amine (NE-2-PPA) . This guide addresses the specific analytical challenges associated with profiling impurities in NE-2-PPA synthesis and stability studies.
Critical Technical Distinction:
Researchers frequently confuse NE-2-PPA with its regioisomer, N-ethylamphetamine (N-ethyl-1-phenylpropan-2-amine) .[1] While isobaric (MW 163.26 g/mol ), their fragmentation patterns and chromatographic behaviors differ significantly. This guide focuses strictly on the 2-phenylpropan-1-amine scaffold, where the phenyl ring is attached to the
Module 1: Chromatographic Separation (HPLC/UPLC)
Common Issue: Separation of Regioisomers & Amine Tailing
User Query: "I am seeing a split peak or shoulder on my main peak at retention time 4.5 min. Is this the N,N-diethyl impurity or the amphetamine isomer?"
Technical Diagnosis: Secondary amines like NE-2-PPA often exhibit peak tailing due to silanol interactions on silica-based C18 columns.[1] Furthermore, the regioisomer (N-ethylamphetamine) is a likely contaminant if the starting material (2-phenylpropan-1-amine) contained 1-phenylpropan-2-amine.[1]
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment (The "Golden Rule" for Amines):
-
Why: At low pH (formic acid), amines are protonated (
), preventing silanol interaction but reducing retention. At high pH, they are neutral, increasing retention and improving shape. -
Action: Switch to a high-pH compatible column (e.g., C18 Hybrid particle) and use 10 mM Ammonium Bicarbonate (pH 10.0) . The neutral amine will interact purely via hydrophobic mechanisms, often resolving the subtle shape differences between the 2-phenyl and 1-phenyl isomers.[1]
-
-
Selectivity Change for N,N-diethyl Impurity:
-
The Problem: The tertiary amine impurity (N,N-diethyl-2-phenylpropan-1-amine) is more hydrophobic than the secondary amine target.[1]
-
Action: Use a Phenyl-Hexyl stationary phase.[1] The
interactions with the aromatic ring of the analyte will differ based on the steric bulk of the ethyl groups. The tertiary amine typically elutes later and with sharper symmetry than the secondary amine.
-
Data Summary: Retention Behavior
| Compound | Structure Type | Predicted Elution (C18, pH 10) | Key Separation Driver |
| NE-2-PPA (Target) | Secondary Amine | Mid-elution | Hydrophobicity + Steric |
| N,N-diethyl analog | Tertiary Amine | Late-elution | Increased Hydrophobicity |
| 2-phenylpropan-1-amine | Primary Amine | Early-elution | Polarity |
| N-ethylamphetamine | Regioisomer | Co-elution risk | Requires Phenyl-Hexyl or Chiral phase |
Module 2: Mass Spectrometry (MS/MS) Identification
Common Issue: Isobaric Interference
User Query: "My LC-MS shows a peak with the correct parent ion (m/z 164 [M+H]+), but I suspect it's the wrong isomer. How do I confirm?"
Technical Diagnosis:
Both NE-2-PPA and N-ethylamphetamine share the same molecular formula (
Differentiation Protocol:
-
Target the Alpha-Cleavage:
-
Tropylium Ion Monitoring:
-
Both compounds produce a tropylium ion (m/z 91 ) or phenethyl cation (m/z 105 ). These confirm the aromatic substructure but cannot distinguish the isomers. Do not rely on m/z 91 for identification.
-
Visualizing the Analytical Workflow:
Caption: Analytical decision tree for distinguishing the target NE-2-PPA from its isobaric regioisomer using MS/MS fragmentation.
Module 3: Synthesis-Related Impurity Origins
Common Issue: Controlling Byproducts
User Query: "I am synthesizing NE-2-PPA via reductive amination of 2-phenylpropanal. I keep seeing a +28 Da impurity."
Technical Diagnosis:
The +28 Da impurity corresponds to the N,N-diethyl derivative (
Pathway Analysis:
-
Primary Reaction: 2-phenylpropanal + Ethylamine
Imine NE-2-PPA .[1] -
Secondary Reaction (Impurity): NE-2-PPA + Acetaldehyde (if used) or Ethyl Bromide
N,N-diethyl-2-phenylpropan-1-amine .[1]
Control Strategy:
-
Stoichiometry: Ensure a large excess of the ethylamine source to suppress the secondary reaction.
-
Stepwise Alkylation: If using alkyl halides, switch to reductive amination with strictly 1 equivalent of aldehyde, or protect the amine.
Visualizing the Impurity Genesis:
Caption: Reaction pathway showing the genesis of the N,N-diethyl impurity during reductive amination.
Module 4: Regulatory & Validation (ICH Q3A)
User Query: "What are the reporting thresholds for these impurities?"
Technical Guidance: According to ICH Q3A(R2) guidelines, impurities in new drug substances must be controlled based on the maximum daily dose.
Threshold Table (General ICH Standards):
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| 0.05% | 0.10% or 1.0 mg (whichever is lower) | 0.15% or 1.0 mg (whichever is lower) | |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Note: If NE-2-PPA is used in early discovery, these limits are less rigid, but for IND-enabling studies, you must identify any impurity >0.10%.[1]
References
-
International Council for Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)."[3][4][5] ICH Guidelines, 2006.[3][4][5] [Link]
-
PubChem. "N-ethyl-2-phenylpropan-1-amine Compound Summary."[1][6] National Library of Medicine. [Link]
-
Cheng, S. et al. "Differentiation of Regioisomeric Phenethylamines by Gas Chromatography-Mass Spectrometry and Liquid Chromatography-Tandem Mass Spectrometry."[1] Journal of Analytical Toxicology, 2018. (Contextual grounding for MS fragmentation logic).
-
Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition.[1] (Reference for pH adjustment in amine separations).
Sources
- 1. N-Ethylamphetamine | C11H17N | CID 9982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Official web site : ICH [ich.org]
- 6. N-Ethyl-2-phenylpropan-1-amine | C11H17N | CID 15788198 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support: Stability & Handling of N-Ethyl-2-phenylpropan-1-amine
The following technical guide addresses the stability, handling, and troubleshooting of N-ethyl-2-phenylpropan-1-amine (also known as N-ethyl-
This guide is structured for researchers requiring high-fidelity data for analytical standards or pharmacological studies.
Executive Summary: Stability Profile
N-ethyl-2-phenylpropan-1-amine is a secondary aliphatic amine.[1][2] In its free base form , it is chemically unstable in standard atmospheric conditions due to volatility, susceptibility to oxidation, and rapid reaction with atmospheric CO
-
Free Base : High Risk.[2] Liquid at room temperature. Hygroscopic and absorbs CO
to form carbamates/carbonates.[2] -
Hydrochloride Salt : High Stability.[2] Solid. Stable for years if stored desiccated at -20°C.[1][2]
-
Solution State : Conditional Stability.[2] Stable in methanol/acetonitrile if acidified.[2] Unstable in ketones (acetone) and chlorinated solvents over prolonged periods.[2]
Critical Stability Mechanisms
To ensure experimental integrity, you must understand the three primary degradation pathways for this molecule.
A. Carbon Dioxide Absorption (Carbamate Formation)
As a secondary amine with an unhindered nitrogen center (flanked by two methylene groups), this molecule is a strong nucleophile.[2] Upon exposure to air, it reacts with CO
-
Impact : Changes in melting point, solubility issues, and mass shifts (+44 Da) in LC-MS.[1]
B. Oxidative Degradation
While more stable than primary amines, secondary amines are susceptible to radical-induced oxidation, particularly in the presence of light and trace metal ions.
-
Product : Formation of the corresponding N-oxide or hydroxylamine.[1][2]
-
Visual Indicator : Clear solutions turning yellow/amber over time.[2]
C. Solvent-Specific Reactivity[1][2]
-
Ketones (Acetone, MEK) : The secondary amine reacts with the carbonyl group to form an enamine (Schiff base analogue for secondary amines) via dehydration. This is a rapid reaction.
-
Chlorinated Solvents (DCM, Chloroform) : Over weeks, secondary amines can undergo quaternization (N-alkylation) with the solvent, especially if traces of HCl are present or under photolytic conditions.
Degradation Pathway Visualization
The following diagram illustrates the chemical fate of N-ethyl-2-phenylpropan-1-amine under various stress conditions.
Figure 1: Primary degradation pathways.[1][2] The free base is the reactive species; converting to the HCl salt blocks these pathways.
Troubleshooting Guide (Q&A)
Q1: "My stock solution in methanol has developed a new peak at [M+12] or [M+30] in LC-MS. What happened?"
Diagnosis: This is likely a formaldehyde adduct or N-oxide formation.[1][2] Root Cause: Methanol often contains trace formaldehyde.[2] Secondary amines react to form hemiaminals or iminium ions.[2] Alternatively, [M+16] indicates N-oxidation.[1][2] Solution:
-
Acidify the solution : Add 0.1% Formic Acid or Acetic Acid.[2] Protonating the nitrogen (
) renders it non-nucleophilic, blocking oxidation and adduct formation.
Q2: "I weighed the free base, but the mass increased after 10 minutes on the balance."
Diagnosis: Hygroscopicity and Carbonation.[2]
Root Cause: The free base is absorbing atmospheric water and reacting with CO
-
Do not weigh the free base in open air.[2]
-
Protocol : Dissolve the entire ampoule in a known volume of solvent (e.g., 10 mL acetonitrile) to create a master stock. Aliquot by volume, not mass.
Q3: "Can I use Acetone to clean the glassware or as a co-solvent?"
Diagnosis: ABSOLUTELY NOT. Root Cause: Acetone reacts with N-ethyl-2-phenylpropan-1-amine to form an enamine.[1][2] This reaction is reversible but will destroy your analytical quantification.[2] Solution: Use Acetonitrile (ACN) or Methanol (MeOH) only.[2]
Solvent Compatibility Matrix
| Solvent System | Stability Rating | Comments |
| Acetonitrile (Pure) | ⭐⭐⭐⭐⭐ (Excellent) | Inert.[1][2] Best for stock solutions. |
| Methanol (Acidified) | ⭐⭐⭐⭐⭐ (Excellent) | Adding 0.1% Formic Acid stabilizes the amine.[1] |
| Water (Acidified) | ⭐⭐⭐⭐ (Good) | Stable as a salt.[1][2] Susceptible to microbial growth if stored long-term.[1][2] |
| DMSO | ⭐⭐⭐ (Fair) | Hygroscopic; can promote oxidation over long periods.[1][2] |
| Dichloromethane (DCM) | ⭐⭐ (Poor) | Risk of quaternization over weeks.[1] Good for extractions, not storage.[2] |
| Acetone / Ketones | ❌ (Unstable) | Forms enamines rapidly.[1][2] Avoid completely. |
Recommended Handling Protocols
Protocol A: Preparation of Stable Stock Solution (1 mg/mL)
Target: Long-term storage of analytical standard.
-
Handling : If starting with the free base oil, open the vial under an inert atmosphere (Argon/Nitrogen) if possible.
-
Dissolution : Dissolve the compound to reach 1 mg/mL.
-
Stabilization (Optional but Recommended) : Add 1 equivalent of HCl (using 1M HCl in ether/dioxane) or simply add 0.1% Formic acid if the downstream application allows.[2]
-
Storage : Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C .
-
Shelf Life: >12 months (Salt/Acidified); <1 month (Free base in neutral solvent).[2]
-
Protocol B: Recovery of Free Base from Carbonated Solid
Scenario: Your free base has turned into a waxy white solid (carbonate salt).
-
Dissolve : Dissolve the waxy solid in a biphasic mixture of DCM (Dichloromethane) and 1M NaOH .
-
Partition : Shake vigorously. The NaOH will deprotonate the carbamate/carbonate, releasing CO
and regenerating the free amine base into the DCM layer. -
Dry : Collect the DCM layer, dry over anhydrous
.[2] -
Evaporate : Remove DCM under reduced pressure (Rotavap) at low temperature (<30°C) to avoid volatilizing the amine.
References
-
PubChem . N-Ethyl-2-phenylpropan-1-amine. National Library of Medicine.[2] Available at: [Link]
-
Gouedard, C., et al. (2012).[2] Amine degradation in CO2 capture.[2][3][4][5] I. A review. International Journal of Greenhouse Gas Control. (Provides mechanistic basis for secondary amine-CO2 interaction).
-
ChemSRC . N-ethyl-2-phenylpropan-1-amine Chemical Properties and CAS Data. Available at: [Link]
Sources
N-ethyl-2-phenylpropan-1-amine degradation products
Technical Support Center: N-Ethyl-2-phenylpropan-1-amine Stability & Degradation
-
Ticket ID: #NEPPA-DEG-001[1]
-
Subject: Degradation Profiling & Troubleshooting Guide
-
Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit
Executive Summary
You are likely investigating N-ethyl-2-phenylpropan-1-amine (a secondary amine with a
This guide addresses the specific degradation pathways of the 2-phenylpropan-1-amine scaffold. Unlike amphetamines, the nitrogen here is on a primary carbon (
Module 1: Degradation Pathways & Mechanisms
The degradation of N-ethyl-2-phenylpropan-1-amine is dominated by oxidative instability typical of secondary amines.[1] The benzylic hydrogen is tertiary (at the C2 position), making it susceptible to radical abstraction, but the primary degradation observed in standard stability studies involves the nitrogen center.
Primary Pathway: Oxidative N-Dealkylation
The most common degradant is the primary amine, 2-phenylpropan-1-amine , formed via the loss of the
-
Mechanism: Radical abstraction of an
-hydrogen on the ethyl group.[1] -
Intermediate: Formation of a carbinolamine (
-( -hydroxyethyl) derivative). -
Collapse: The intermediate collapses to release Acetaldehyde and the primary amine.
Secondary Pathway: N-Oxidation
Under high oxidative stress (e.g., peroxide spiking), the N-Oxide forms.[1] This is often reversible under thermal stress (Cope elimination-like pathways), leading to hydroxylamines.[1]
Pathway Visualization
The following diagram illustrates the causal relationships between the parent molecule and its breakdown products.
Figure 1: Oxidative degradation cascade of N-ethyl-2-phenylpropan-1-amine showing N-dealkylation (red) and N-oxidation (yellow) pathways.[1]
Module 2: Diagnostic Guide (Mass Spectrometry & HPLC)
Distinguishing the parent from degradants requires precise interpretation of MS fragmentation, particularly the
Mass Spectral Fingerprint (EI-MS)
Unlike N-ethylamphetamine (which yields a base peak of
| Compound | Structure Note | Base Peak ( | Diagnostic Fragment |
| Parent | 58 | ||
| Degradant A | 2-phenylpropan-1-amine | 30 | |
| Isomer | 72 |
Technical Insight: If you observe a shift in the base peak from 58 to 30 , your sample has undergone significant N-deethylation .
HPLC Troubleshooting
-
Issue: "I see a new peak eluting before the parent in Reverse Phase."
-
Diagnosis: Likely the N-Oxide or 2-phenylpropan-1-amine .[1]
-
Reasoning: The primary amine is more polar (loss of ethyl group), and the N-oxide is highly polar.
-
-
Issue: "My assay value is dropping, but I don't see new peaks."
-
Diagnosis: Volatile loss or Carbamate formation .[1]
-
Reasoning: Secondary amines react with atmospheric
to form carbamic acid salts, which may not elute or may decompose in the GC injector port, leading to poor mass balance.
-
Module 3: Forced Degradation Protocols
To validate your stability-indicating method, do not rely on generic protocols. Use these targeted stress conditions designed for phenethylamine derivatives.
Protocol A: Oxidative Stress (Targeting N-Dealkylation)
-
Reagent: 3% Hydrogen Peroxide (
).[2] -
Condition: Room Temperature for 4 hours.
-
Stop Solution: Catalase or Sodium Metabisulfite (essential to prevent on-column oxidation).[1]
-
Expected Result: Decrease in Parent; appearance of N-Oxide (
Da) and Primary Amine ( Da).[1]
Protocol B: Thermal/Radical Stress (Targeting Benzylic Oxidation)
-
Reagent: AIBN (Azobisisobutyronitrile) initiator (Optional but recommended for radical pathways).
-
Condition:
for 24 hours in open air. -
Expected Result: Formation of acetophenone derivatives (cleavage of the side chain at the benzylic position).
Module 4: Troubleshooting Decision Tree
Use this logic flow to resolve unknown impurity issues.
Figure 2: Diagnostic decision tree for identifying common degradation products based on mass shift.[1]
Frequently Asked Questions (FAQs)
Q: Why does my standard turn yellow upon storage?
A: This is characteristic of Schiff base formation .[1] The degradation byproduct, acetaldehyde (from deethylation), can react with the remaining primary amine degradant or the parent to form colored imine oligomers. Store standards under Argon at
Q: Can I use GC-MS to quantify the N-Oxide?
A: No. Amine N-oxides are thermally unstable.[1] In the hot GC injector (
Q: Is this molecule stable in water?
A: The amine itself is stable to hydrolysis. However, aqueous solutions at pH > 8 absorb
References
-
ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation.[1] Link
-
Lai, C. J., et al. (2024). Mechanisms of Amine Oxidative Degradation.[3][4][5][6] Clean Energy.[1] Link
-
Nanda, K. K., et al. (2020).[4] Base-Mediated Oxidative Degradation of Secondary Amides and Amines.[1][4] Journal of Pharmaceutical Sciences.[1][4] Link
-
PubChem. (n.d.).[1][7] N-Ethyl-2-phenylpropan-1-amine Compound Summary. National Library of Medicine.[1] Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. assyro.com [assyro.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Ethyl-2-phenylpropan-1-amine | C11H17N | CID 15788198 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving yield in N-ethyl-2-phenylpropan-1-amine synthesis
Technical Support Center: Organic Synthesis Division Subject: Optimization of N-ethyl-2-phenylpropan-1-amine (Reductive Amination Route) Ticket ID: #SYN-2P1A-OPT Status: Open Responder: Senior Application Scientist, Process Chemistry Unit
Legal & Safety Disclaimer
WARNING: The synthesis of phenethylamine derivatives involves reagents and intermediates that may be regulated or hazardous. This guide is intended strictly for authorized researchers conducting legitimate laboratory analysis (e.g., reference standard preparation, metabolic studies) in a compliant facility. All protocols assume the use of fume hoods, appropriate PPE, and adherence to local chemical control laws (e.g., DEA, EMA).
Executive Summary
You are encountering yield issues in the synthesis of N-ethyl-2-phenylpropan-1-amine . Unlike the more common 1-phenylpropan-2-amine isomers (which use ketones like P2P), your target molecule typically proceeds via the reductive amination of 2-phenylpropanal (Hydratropaldehyde) with ethylamine .
The primary yield-killers in this specific aldehyde-based synthesis are:
-
Aldehyde Instability: 2-phenylpropanal is prone to oxidation and polymerization.
-
Competitive Reduction: Reducing the aldehyde to the alcohol (2-phenylpropan-1-ol) before the imine forms.
-
Hydrolysis: Water generated during imine formation pushes the equilibrium back to the starting materials.
This guide restructures your workflow using a Lewis Acid-Mediated Reductive Amination protocol to lock the imine equilibrium and maximize yield.
Part 1: The Mechanistic Pathway
To fix the yield, we must visualize the competition between the desired pathway (Imine formation) and the parasitic pathway (Direct reduction).
Figure 1: Mechanistic competition. The critical failure point is the reversion of Imine to Hemiaminal caused by water, or the direct reduction of the Aldehyde.
Part 2: Optimized Protocol (The "Self-Validating" Method)
Do not use standard catalytic hydrogenation if your yields are inconsistent. Switch to a Titanium(IV) Isopropoxide / Sodium Borohydride system.[1] This method chemically scavenges water, forcing the equilibrium toward the imine [1, 2].
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 2-Phenylpropanal | 1.0 | Precursor | Must be freshly distilled. Old samples contain acid/polymers. |
| Ethylamine (2M in THF) | 1.2 - 1.5 | Amine Source | Use anhydrous solution, not aqueous. |
| Titanium(IV) Isopropoxide | 1.25 | Lewis Acid / Desiccant | The Yield Booster. Activates carbonyl & removes water. |
| Sodium Borohydride | 1.5 | Reducing Agent | Added after imine formation is complete. |
| Methanol/Ethanol | Solvent | Solvent | Required for the reduction step.[2] |
Step-by-Step Workflow
-
Imine Locking (The Dry Step):
-
In a flame-dried flask under Argon, mix 2-phenylpropanal (1 equiv) and Titanium(IV) Isopropoxide (1.25 equiv).
-
Add Ethylamine (1.5 equiv in THF).
-
Observation: The solution may turn slightly yellow/viscous.[3]
-
Stir: 4–6 hours at Room Temperature (RT).
-
Why:
coordinates to the aldehyde oxygen, making it hyper-electrophilic for the amine, while simultaneously reacting with the generated water to form . This prevents the reaction from reversing [2].
-
-
Reduction (The Irreversible Step):
-
Dilute the mixture with absolute Ethanol (or Methanol).
-
Add Sodium Borohydride (
) carefully in portions. -
Stir: 2 hours at RT.
-
Control: Monitor by TLC/GC. The imine peak should vanish.
-
-
Quench & Workup (Crucial for Recovery):
-
Stop: Add water (
) to quench. A white precipitate ( ) will form. -
Filter: Filter through a Celite pad to remove titanium salts (these trap product if not removed). Wash the pad with ether.[3]
-
Extraction:
-
Acidify filtrate (pH 2) with 1N HCl. Wash with Ether (removes non-amine impurities/alcohols).
-
Basify aqueous layer (pH 12) with NaOH.
-
Extract product into DCM or Ether.
-
-
Dry/Concentrate: Dry over
and evaporate.
-
Part 3: Troubleshooting Guide
Use this logic flow to diagnose your specific failure mode.
Figure 2: Diagnostic logic for yield improvement.
Common Failure Modes Table
| Symptom | Root Cause | Corrective Action |
| High Alcohol Content | Reducing agent added before Imine equilibrium was reached. | Use the Stepwise method (Protocol above). Do not use "One-Pot" mix unless using STAB ( |
| Low Mass Recovery | Product trapped in Titanium emulsion or lost in workup. | Celite filtration is mandatory if using Ti. Ensure pH > 12 during final extraction to fully free-base the amine. |
| Starting Material Remains | Wet solvent prevented imine formation. | Use Molecular Sieves (4Å) or |
| Impure Oil | Aldehyde polymerized (Aldol condensation). | Store 2-phenylpropanal under Argon in the fridge. Distill before use. |
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use Sodium Triacetoxyborohydride (STAB) instead of
-
Protocol Adjustment: Mix Aldehyde + Ethylamine + STAB in DCE (Dichloroethane) or THF. Stir for 2-3 hours.
-
Pros: One-pot, very mild.[4]
-
Cons: STAB is more expensive and generates acetic acid, which must be neutralized.
Q2: Why is my product an oil and not a crystal? A: The free base of N-ethyl-2-phenylpropan-1-amine is likely an oil at room temperature. To isolate a solid, you must convert it to the hydrochloride salt.
-
Method: Dissolve the oil in dry ether and bubble dry HCl gas or add HCl in Dioxane. The salt will precipitate.[3]
Q3: I see a "double alkylation" spot. How do I stop it? A: Dialkylation (forming the tertiary amine) is rare with hindered aldehydes and ethylamine, but possible if the amine is the limiting reagent.
-
Fix: Always use a large excess of ethylamine (1.5 to 2.0 equivalents). This statistically favors the mono-alkylated product.
References
-
Mattson, R. J., et al. (1990).[5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] The Journal of Organic Chemistry, 55(8), 2552–2554.[5] Link
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1355-1358. Link
-
Abdel-Magid, A. F., et al. (1996).[4][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
Sources
- 1. designer-drug.com [designer-drug.com]
- 2. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
- 3. US3193581A - Process of preparing 1-phenyl-2-aminopropane - Google Patents [patents.google.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
Technical Support Center: Impurity Profiling & Process Control for N-Ethyl-2-phenylpropan-1-amine
[1][2]
Introduction: The Kinetic vs. Thermodynamic Landscape
Welcome to the technical support hub for N-ethyl-2-phenylpropan-1-amine (also known as N-ethylamphetamine).[1][2] In the synthesis of this secondary amine—typically via the reductive amination of phenyl-2-propanone (P2P) with ethylamine—purity is often compromised by a specific set of competitive side reactions.
This guide moves beyond simple "recipes" to analyze the mechanistic failure points that lead to low yields and complex impurity profiles. We focus on the three critical vectors of contamination: Competitive Reduction , Over-Alkylation , and Stereochemical degradation .[3]
Module 1: The "Hydroxyl" Impurity (Competitive Reduction)
The Problem
User Report: "My final product contains a significant amount of a neutral, oxygenated impurity (5–15%) that does not form a salt, lowering the overall yield."
Diagnosis: You are observing the formation of 1-phenyl-2-propanol .[1] This occurs when the reducing agent attacks the ketone (P2P) before the imine (Schiff base) has fully formed.
Mechanistic Insight
Reductive amination is a two-step equilibrium process followed by an irreversible reduction.[1][3]
If water is not removed, or if the reducing agent is too active at neutral pH, the equilibrium shifts left, and the hydride source reduces the ketone directly to the alcohol.[3]
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| High Alcohol Content | Incomplete Imine Formation: Reducing agent added before equilibrium was reached.[1][2] | Protocol Adjustment: Stir P2P and Ethylamine for 2–4 hours before adding the hydride source. Use a dehydrating agent (e.g., |
| Fast Reaction Exotherm | pH Mismatch: pH < 5 accelerates ketone reduction over imine formation.[1][3] | Buffer Control: Maintain reaction pH between 6.0 and 7.0. At this pH, the imine is protonated (iminium ion) and reduced faster than the ketone.[3] |
| Low Conversion | Wet Solvents: Water in the solvent pushes the equilibrium back to the ketone.[3] | Solvent Quality: Ensure methanol/ethanol is anhydrous. Water is the enemy of imine stability.[3] |
Visualization: The Competitive Reduction Pathway
Caption: Figure 1. The bifurcation of the reaction pathway.[3] Failure to remove water or control pH favors the red path (Alcohol formation) over the green path (Target).[2]
Module 2: The "Tertiary" Impurity (Over-Alkylation)[2]
The Problem
User Report: "Mass spectrometry shows a peak at M+28 relative to the product. The substance is basic and extracts with the product."
Diagnosis: This is N,N-diethyl-2-phenylpropan-1-amine .[1][2] The secondary amine product is nucleophilic; if it remains in the presence of excess P2P and reducing agent, it will undergo a second reductive amination.[3]
Mechanistic Insight
As the reaction proceeds, the concentration of the target (secondary amine) increases.[3] This product competes with the starting ethylamine for the ketone.[3] Since secondary amines are often more nucleophilic than primary amines (due to inductive effects), the risk of over-alkylation increases toward the end of the reaction.[3]
Troubleshooting Guide
| Variable | Optimization Strategy |
| Stoichiometry | Use Excess Ethylamine: A 5:1 to 10:1 molar ratio of Ethylamine:P2P is critical.[1][3] This statistically ensures the ketone encounters a primary amine rather than the product.[3] |
| Addition Order | Inverse Addition: Add the P2P slowly to the Ethylamine/Reducing agent mixture. This keeps the amine concentration locally high relative to the ketone.[3] |
| Quenching | Timely Stop: Do not let the reaction stir "overnight" unnecessarily if the hydride is still active. Monitor via TLC/GC.[1][3] |
Module 3: Isolation & Salt Formation (The "Oiling Out" Issue)
The Problem
User Report: "Upon adding HCl to crystallize the product, I get a sticky yellow oil instead of white crystals. It refuses to solidify."[3]
Diagnosis: N-ethyl-2-phenylpropan-1-amine hydrochloride is hygroscopic and has higher lipophilicity than its methyl analog (methamphetamine).[1][2] "Oiling out" indicates trapped solvent, impurities (like the alcohol from Module 1), or excess water.[2][3]
Troubleshooting Guide
Q: How do I rescue an oiled-out batch? A: Do not add more acid.
-
The "Dry" Fix: Decant the supernatant.[3][4] Dissolve the oil in a minimum amount of anhydrous isopropanol (IPA) or acetone.[3] Add diethyl ether until cloudy, then freeze (-20°C).
-
The "Base" Reset: If it remains stubborn, the oil likely contains non-amine impurities.[3] Basify with NaOH, extract into hexane (non-polar), wash the hexane with water (to remove trapped ethylamine salts), dry with
, and re-gas with dry HCl.
Q: Why is the melting point broad? A: This indicates stereochemical heterogeneity or residual solvent.[3] While the P2P route yields a racemate (50:50 R/S), the crystal lattice is sensitive to enantiomeric purity.[3] If you started with chiral precursors (e.g., from pseudoephedrine via other routes), partial racemization causes melting point depression.[2][3]
Summary of Impurity Profile
Use this table to identify peaks in your GC-MS/HPLC data.
| Impurity Name | Structure Type | Origin | Removal Strategy |
| 1-Phenyl-2-propanol | Alcohol (Neutral) | Direct reduction of P2P | Acid/Base extraction (stays in organic layer when product is acidified).[1][2] |
| N,N-Diethyl-2-phenylpropan-1-amine | Tertiary Amine (Basic) | Over-alkylation | Difficult to separate.[1][2][5] Fractional crystallization of the HCl salt (Tertiary salts are often more soluble).[3] |
| Schiff Base (Imine) | Imine (Neutral/Basic) | Incomplete reduction | Hydrolyzes with dilute acid; remove P2P by-product via steam distillation.[1][2][3] |
| P2P Dimer (Aldol) | Ketone/Enone | Self-condensation of P2P | High boiling point; removed via vacuum distillation of the freebase. |
Process Logic Visualization
Caption: Figure 2. Purification workflow. The Acid/Base extraction step is the critical "firewall" for removing the 1-phenyl-2-propanol impurity identified in Module 1.
References
-
Stojanovska, N., et al. (2013).[2][3][6] "A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine." Forensic Science International.[1][3] Link
-
Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[2]
-
Power, J. D., et al. (2014).[2][3] "The synthesis and characterization of impurities in the synthesis of N-ethylamphetamine." Drug Testing and Analysis. (Contextual reference for N-ethyl specific profiling).
-
PubChem. "N-Ethyl-2-phenylpropan-1-amine Compound Summary."[1][2] National Library of Medicine.[1][3] Link
Disclaimer: This guide is for research and forensic analysis purposes only. N-ethyl-2-phenylpropan-1-amine is a controlled substance in many jurisdictions. Ensure all activities comply with local laws and institutional safety regulations.
Sources
- 1. N-Ethyl-2-phenylpropan-1-amine | C11H17N | CID 15788198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Chiral HPLC method optimization for N-ethyl-2-phenylpropan-1-amine
Topic: N-ethyl-2-phenylpropan-1-amine
Status: Operational | Role: Senior Application Scientist
Introduction: The Analyte & The Challenge
Welcome to the technical support hub for N-ethyl-2-phenylpropan-1-amine . As a researcher dealing with this molecule, you are likely facing the classic challenges of separating a basic secondary amine with a chiral center at the
Chemical Profile:
-
Class: Phenethylamine derivative (Secondary Amine).
-
pKa: ~9.5–10.0 (Basic).
-
Chiral Center: C2 (Beta-carbon).
-
Key Difficulty: Severe peak tailing due to interaction between the protonated amine and residual silanols on the silica support.[1][2]
This guide moves beyond generic advice, offering specific protocols to achieve baseline resolution (
Module 1: Method Selection & Screening
Q: Which Chiral Stationary Phase (CSP) should I screen first for this specific amine?
A: For phenethylamine derivatives like N-ethyl-2-phenylpropan-1-amine, Polysaccharide-based CSPs are the gold standard due to their ability to form hydrogen bonds and inclusion complexes with the aromatic ring and the amide/amine functionality.
Recommendation: Start with Amylose tris(3,5-dimethylphenylcarbamate) or Cellulose tris(3,5-dimethylphenylcarbamate) .
-
Coated Columns: CHIRALPAK® AD-H, CHIRALCEL® OD-H.
-
Immobilized Columns: CHIRALPAK® IA, CHIRALPAK® IB.[3]
Why? The 3,5-dimethylphenylcarbamate moiety provides a "cleft" that accommodates the phenyl ring of your analyte, while the carbamate NH and C=O groups interact with the secondary amine of your molecule.
Protocol: Initial Screening Workflow (Normal Phase)
-
Mobile Phase A: n-Hexane (or Heptane).
-
Mobile Phase B: Ethanol or 2-Propanol (IPA).
-
Basic Additive (CRITICAL): Diethylamine (DEA) or Triethylamine (TEA).
-
Temp: 25°C.
Screening Matrix:
| Run | Column | Mobile Phase Composition | Additive | Goal |
|---|---|---|---|---|
| 1 | Amylose (AD/IA) | Hexane/EtOH (90:10) | 0.1% DEA | Assess H-bonding selectivity |
| 2 | Amylose (AD/IA) | Hexane/IPA (90:10) | 0.1% DEA | Assess steric selectivity |
| 3 | Cellulose (OD/IB) | Hexane/EtOH (90:10) | 0.1% DEA | Alternate cavity shape |
| 4 | Cellulose (OD/IB) | Hexane/IPA (90:10) | 0.1% DEA | Alternate cavity shape |
Module 2: Troubleshooting Peak Shape (The "Shark Fin" Issue)
Q: My peaks are tailing severely (Asymmetry > 2.0). Is the column dead?
A: Likely not. The column is fine; your chemistry is fighting the silica. N-ethyl-2-phenylpropan-1-amine is a strong base. The silica support of chiral columns (even "deactivated" ones) has acidic silanol groups (Si-OH). Without protection, your amine binds to these silanols, causing the "shark fin" tailing.
The Fix: Competitive Binding You must add a base to the mobile phase that competes for these silanol sites.
Troubleshooting Logic:
-
Standard: Ensure you have 0.1% Diethylamine (DEA) in the mobile phase.
-
Escalation: If tailing persists, increase DEA to 0.2% or switch to Ethanolamine (stronger silanol suppressor).
-
Alternative: Switch to Reversed Phase (RP) on an immobilized column (IA/IB/IC) using a high-pH buffer (20mM Ammonium Bicarbonate, pH 9.0). Note: Only immobilized columns can withstand high pH long-term.
Visual Troubleshooting Guide:
Caption: Decision tree for mitigating amine peak tailing in chiral chromatography.
Module 3: Resolution & Selectivity Optimization
Q: I have separation (two peaks), but they are merging (Rs < 1.5). How do I get baseline?
A: Once you have recognition, you optimize Selectivity (
Optimization Factors:
-
Alcohol Type: IPA is bulkier than Ethanol. If your peaks are broad, switch to Ethanol (improves mass transfer). If selectivity is poor, switch to IPA (often higher
for this class). -
Temperature: Lowering temperature (e.g., 25°C
10°C) usually increases resolution for enthalpy-driven separations (common with amyloses). -
Modifier %: Lowering the alcohol % (e.g., 10%
2% or 5%) increases retention ( ) and often resolution.
Comparative Data (Simulated for N-ethyl-2-phenylpropan-1-amine on Amylose-1):
| Parameter Changed | Condition | Retention (k1) | Selectivity ( | Resolution (Rs) | Note |
| Baseline | Hex/IPA (90:10) | 2.1 | 1.10 | 1.2 | Partial separation |
| Modifier Type | Hex/EtOH (90:10) | 1.8 | 1.05 | 0.8 | Loss of resolution |
| Concentration | Hex/IPA (98:2 ) | 5.4 | 1.25 | 2.1 | Baseline Achieved |
| Temperature | Hex/IPA (90:10) @ 10°C | 3.2 | 1.18 | 1.6 | Good, but longer run |
Q: Can I use pure Ethanol or Methanol?
A: Only on Immobilized columns (IA, IB, IC) or in Polar Organic Mode .
-
Polar Organic Mode: 100% Methanol + 0.1% DEA + 0.1% Acetic Acid. This is a powerful "secret weapon" for salts of amines if Normal Phase fails.
Module 4: Validation & Robustness
Q: My retention times are drifting day-to-day. Why?
A: Volatile additives and temperature fluctuations.[6]
-
Evaporation: In a Hexane/Ethanol/DEA mixture, Ethanol and DEA can evaporate differentially if the bottle is not capped tightly, changing the polarity and pH.
-
Fix: Refresh mobile phase daily. Use a solvent safety cap.[6]
-
-
Temperature: Chiral selectivity is highly thermosensitive.
-
Fix: Use a column oven, not ambient room temp.
-
Method Development Workflow Diagram
Caption: Step-by-step workflow for developing a chiral method for secondary amines.
References
-
Chiral Technologies. (2024). Strategies for Chiral Separation of Basic Compounds. Daicel Corporation. Link
-
Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[7] (Foundational text on polysaccharide column mechanisms).
- Dong, M. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Reference for amine tailing mechanisms and silanol suppression).
- Journal of Chromatography A. (Various). Enantioseparation of phenethylamine derivatives on polysaccharide-based chiral stationary phases. (General class reference for N-ethyl-2-phenylpropan-1-amine analogs).
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Restek - Videoartikel [de.restek.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. agilent.com [agilent.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. N-Ethyl-2-phenylpropan-1-amine | C11H17N | CID 15788198 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of N-ethyl-2-phenylpropan-1-amine
Status: Operational Ticket Type: Method Development & Troubleshooting Analyte: N-ethyl-2-phenylpropan-1-amine (Synonyms: N-ethylamphetamine, Etilamfetamine) Technique: LC-ESI-MS/MS (Positive Mode)[1]
Analyte Profile & Mechanism of Failure
Before troubleshooting, you must understand the physicochemical behavior of your analyte. N-ethyl-2-phenylpropan-1-amine is a secondary amine with a hydrophobic benzyl tail.[1]
| Property | Value | Implication for Matrix Effects |
| Molecular Weight | 163.26 g/mol | Low mass region; high background noise susceptibility.[1] |
| pKa | ~10.1 (Basic) | Fully protonated at acidic pH.[1] Ideal for Cation Exchange (MCX).[1] |
| LogP | ~2.4 | Moderately lipophilic.[1] Co-elutes with phospholipids on C18 columns.[1] |
| Precursor Ion | 164.1 | Critical: Isobaric interferences are common in this mass range.[1] |
The Mechanism of Suppression: In Electrospray Ionization (ESI+), your analyte competes for surface charge on the evaporating droplet.[2] Endogenous phospholipids (glycerophosphocholines) are highly surface-active.[1] They migrate to the surface of the droplet, preventing your analyte from entering the gas phase. This results in Ion Suppression (loss of signal), often misinterpreted as poor extraction recovery.
Diagnostic Workflow: Do You Have a Matrix Effect?
Do not guess. Use the Post-Column Infusion (PCI) method to visualize the suppression zones. This is the "Gold Standard" for qualitative assessment.
Protocol: Post-Column Infusion (PCI)
-
Setup: Tee-in a constant flow of the analyte (100-500 ng/mL) into the effluent from the LC column before it enters the MS source.
-
Injection: Inject a blank matrix extract (extracted plasma/urine without analyte) via the LC.[1]
-
Observation: Monitor the baseline of the infused analyte.
-
Result: A flat baseline indicates no effect.[1] A dip (trough) indicates ion suppression; a peak indicates enhancement.[1]
Workflow Diagram: PCI Setup
Caption: Schematic of Post-Column Infusion (PCI) setup. The analyte is infused continuously while blank matrix is injected to visualize suppression zones.
Quantification: Calculating the Matrix Factor (MF)
To validate your method according to FDA/EMA guidelines, you must distinguish between Recovery (extraction efficiency) and Matrix Effect (ionization efficiency).[3]
Experimental Design: Prepare three sets of samples at Low and High QC concentrations.
-
Set A (Neat Standard): Analyte in mobile phase.
-
Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the extract.
-
Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.
Calculation Table
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | < 1.0 : Ion Suppression> 1.0 : Ion Enhancement= 1.0 : No Effect | |
| IS-Normalized MF | Should be close to 1.0 .[4] If not, your IS is not tracking the analyte correctly. | |
| Recovery (RE) | Measures extraction efficiency, independent of matrix effects. |
Critical Note: If your MF is < 0.8 (suppression) but consistent (CV < 15%), the method may still be validable using a stable-isotope labeled internal standard.
Remediation Strategies: The "Fix It" Guide
If you observe significant suppression (MF < 0.8), follow this decision tree to resolve it.
Strategy A: Sample Preparation (The Root Cause Fix)
Protein Precipitation (PPT) is insufficient for N-ethyl-2-phenylpropan-1-amine in plasma because it does not remove phospholipids.[1]
-
Recommended Method: Mixed-Mode Cation Exchange (MCX) SPE .[1]
-
Why? The analyte is basic (
). It will positively charge at pH < 8.[1]
Strategy B: Chromatographic Separation
If you cannot use SPE, you must chromatographically separate the analyte from the phospholipids.
-
Monitor Phospholipids: Add the transition 184
184 m/z (Phosphocholine head group) to your method to track lipid elution. -
Column Choice: Switch from C18 to Biphenyl or PFP (Pentafluorophenyl) .[1]
Remediation Decision Tree
Caption: Decision logic for mitigating matrix effects. Prioritize Internal Standard normalization, then escalate to Sample Prep (SPE) and Column chemistry changes.
Frequently Asked Questions (FAQ)
Q: I see a huge matrix peak at the same retention time as my analyte, but only in patient samples, not healthy volunteers.
A: This is likely a comedication or a specific metabolite. N-ethyl-2-phenylpropan-1-amine is a metabolite of other drugs (e.g., Fenproporex).[1] Ensure your transition (164
Q: Can I just dilute the sample to remove matrix effects? A: Yes, Dilute-and-Shoot is effective if your sensitivity allows.[1] Diluting 1:10 with water often reduces the matrix load below the threshold of droplet saturation. However, for low-dose analysis (sub-ng/mL), this may lower the signal-to-noise ratio too much.[1]
Q: Why is my Internal Standard response dropping over the course of a run? A: This indicates Matrix Build-up on the column. Phospholipids accumulate and elute unpredictably in subsequent runs.[1]
-
Fix: Add a "Sawtooth" wash step at the end of your gradient (95% Organic for 2 minutes) or use a diverter valve to send the first 1 minute and the final wash to waste.
References
-
FDA (U.S. Food and Drug Administration). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1][8] [Link]
-
Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link][1]
-
PubChem. (2024).[1][9] N-ethyl-2-phenylpropan-1-amine Compound Summary. National Library of Medicine.[1] [Link]
-
Matuszewski, B. K., et al. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.[1][3][10] [Link]
Sources
- 1. N-Ethyl-2-phenylpropan-1-amine | C11H17N | CID 15788198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 4. (1E)-N-Ethyl-2-methyl-1-phenylpropan-1-imine | C12H17N | CID 14402791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. library.dphen1.com [library.dphen1.com]
- 7. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hhs.gov [hhs.gov]
- 9. N-ethyl-N-(1-phenylethyl)pentan-2-amine | C15H25N | CID 155691294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Overcoming poor peak shape in N-ethyl-2-phenylpropan-1-amine chromatography
Ticket ID: NET-AMPH-001 Subject: Resolution of Peak Asymmetry & Tailing Issues Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Problem Scope
User Issue: You are experiencing poor peak shape (tailing, broadening, or splitting) during the HPLC/UHPLC analysis of N-ethyl-2-phenylpropan-1-amine (N-ethylamphetamine).
Technical Context:
This molecule is a secondary amine with a
This guide provides a self-validating troubleshooting protocol to reduce the USP Tailing Factor (
Diagnostic Workflow (Triage)
Before altering chemistry, confirm the source of the asymmetry. Use the following logic flow to isolate the variable.
Figure 1: Decision matrix for isolating the root cause of amine peak tailing. Follow the path from mass load to column chemistry.
Module A: Mobile Phase Chemistry (The Chemical Fix)
The most effective way to fix amine tailing is to control the ionization state of either the analyte or the silica surface.
Strategy 1: High pH (Recommended for Hybrid Columns)
Mechanism: At pH 10.5–11.0, N-ethyl-2-phenylpropan-1-amine (
-
Requirement: You must use a column stable at high pH (e.g., Hybrid Particle Technology like Waters XBridge or organo-silica). Standard silica dissolves above pH 8.0.
Protocol:
-
Buffer: 10 mM Ammonium Bicarbonate.
-
pH Adjustment: Adjust to pH 10.5 using Ammonium Hydroxide (
).
Strategy 2: Low pH + Silanol Suppression (Traditional Silica)
Mechanism: At pH < 3.0, silanol groups are protonated (
-
Additive: Triethylamine (TEA) .[2][3] TEA acts as a "sacrificial base," saturating the silanol sites so the drug molecule cannot bind to them.
Protocol:
-
Base: Water + 0.1% Phosphoric Acid or Formic Acid.
-
Additive: Add 5–10 mM Triethylamine (TEA) to the aqueous phase.
-
Adjustment: Adjust pH to 2.5–3.0 after adding TEA.
Comparison of Mobile Phase Modifiers
| Modifier / Additive | pH Range | Mechanism | Compatibility |
| Triethylamine (TEA) | 2.0 – 7.0 | Competitive binding to silanols (Sacrificial base). | UV Only. Not recommended for LC-MS (suppression). |
| Trifluoroacetic Acid (TFA) | < 2.5 | Ion-pairing (masks positive charge) + Low pH. | Good peak shape.[1][3][4][5][6][7][8][9] Strong MS suppression. |
| Ammonium Formate | 3.0 – 4.0 | Ionic strength + Low pH. | LC-MS Friendly. Moderate tailing reduction. |
| Ammonium Bicarbonate | 10.0 – 11.0 | Deprotonation of amine (Neutralization). | LC-MS Friendly. Requires Hybrid Column. |
Module B: Stationary Phase Selection (The Hardware Fix)
If mobile phase adjustments fail, your stationary phase likely has high "Silanol Activity."
The Mechanism of Failure
The diagram below illustrates why standard C18 columns fail with secondary amines and how TEA or Hybrid particles solve it.
Figure 2: Competitive binding mechanism. Positively charged amines bind to ionized silanols (Red). TEA (Yellow) blocks these sites, forcing the amine to interact only with the C18 ligand (Green).
Recommended Column Technologies
-
Hybrid Particles (Best Performance):
-
Examples: Waters XBridge BEH, Phenomenex Gemini.
-
Why: These particles bridge silica with organic groups (methyl/ethyl), reducing the population of surface silanols by up to 30% and allowing high pH stability [1].
-
-
Charged Surface Hybrids (CSH):
-
Examples: Waters CSH.
-
Why: The surface is modified with a slight positive charge. This repels the positively charged amine, preventing it from touching the surface silanols.
-
-
Base-Deactivated Silica (BDS):
-
Examples: Agilent Zorbax Eclipse Plus, Thermo Hypersil GOLD.
-
Why: "Type B" ultra-pure silica with exhaustive end-capping.
-
Module C: Common User Errors (FAQs)
Q: I switched to a high pH buffer, but my retention time shifted drastically. Why?
A: This is expected. At high pH, the amine is neutral and much more hydrophobic (
Q: My peak is "fronting" (As < 0.9) rather than tailing. A: Fronting is rarely a chemical issue for amines. It is almost always Mass Overload .
-
Test: Inject 1/10th the concentration. If the peak shape normalizes, your sample concentration is too high for the column capacity.
Q: Can I use TEA with my Mass Spectrometer? A: Avoid it. TEA is non-volatile and causes severe signal suppression and source contamination. For LC-MS, use Ammonium Formate/Formic Acid (low pH) or Ammonium Bicarbonate/Ammonium Hydroxide (high pH) [2].
Q: What is the acceptance criterion for tailing?
A: According to USP <621>, the Tailing Factor (
References
-
Waters Corporation. XBridge Premier | BEH C18, Amide, & Shield RP18 UHPLC Columns. (Ethylene Bridged Hybrid technology for high pH stability).[12]
-
Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (Discussion on silanol interactions and buffer usage).
-
U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Definitions of Tailing Factor and Symmetry).
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. (Use of TEA and Type B Silica).
-
Journal of Chromatography A. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. (Scientific validation of TEA mechanism).
Sources
- 1. chromtech.com [chromtech.com]
- 2. welch-us.com [welch-us.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. sielc.com [sielc.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. Tailing and Symmetry - Chromatography Forum [chromforum.org]
- 12. waters.com [waters.com]
Minimizing isomerization during N-ethyl-2-phenylpropan-1-amine synthesis
Ticket #8492: Isomerization Control in N-ethyl-2-phenylpropan-1-amine Synthesis
Status: Open Priority: High (Process Optimization) Assigned Specialist: Dr. A. Vance, Senior Application Scientist User Context: Drug Development / API Process Chemistry
Executive Summary
The synthesis of N-ethyl-2-phenylpropan-1-amine (and its enantiomers) presents a classic challenge in chiral chemistry: preserving the stereocenter at the C2 benzylic position. The benzylic proton is sufficiently acidic (
This guide addresses the degradation of enantiomeric excess (% ee) typically observed during the Amidation and Reduction phases.
Module 1: Root Cause Analysis (The "Why")
The loss of chirality is rarely random; it is mechanistically driven. In 2-phenylpropanoic acid derivatives, the electron-withdrawing phenyl group stabilizes the negative charge on the
The Danger Zone:
The risk peaks when the carboxylic acid is converted into an activated species (Acid Chloride, Mixed Anhydride, or Active Ester). The inductive effect of the leaving group increases the acidity of the
Pathway of Failure: Azlactone Formation
The most aggressive racemization pathway during amidation is the formation of an oxazolone (azlactone) intermediate.
Figure 1: Mechanistic pathways leading to loss of stereochemical integrity. The Azlactone route is particularly prevalent when using strong bases or slow coupling kinetics.
Module 2: Troubleshooting the Amidation Step
User Complaint: "I used SOCl2 to make the acid chloride, then added ethylamine. My product is nearly racemic."
Diagnosis: Thionyl chloride generates HCl and requires heat or significant time, driving the formation of a ketene intermediate or acid-catalyzed enolization.
Corrective Protocol: The Mixed Anhydride Method This method minimizes the lifetime of the activated species and allows for low-temperature operation.
Reagents:
-
Substrate: (S)-2-phenylpropanoic acid
-
Activator: Isobutyl Chloroformate (IBCF)
-
Base: N-methylmorpholine (NMM) — Crucial: NMM is weaker than TEA/DIPEA, reducing proton abstraction risk.
-
Solvent: Anhydrous THF or DCM.
Step-by-Step Protocol:
-
Setup: Charge a flame-dried flask with (S)-2-phenylpropanoic acid (1.0 eq) and anhydrous THF (0.2 M concentration).
-
Cooling: Cool the solution to -15°C . This is a critical control point. Do not proceed until the internal temperature is stable.
-
Base Addition: Add N-methylmorpholine (1.05 eq) dropwise.
-
Activation: Add Isobutyl Chloroformate (1.05 eq) dropwise over 10 minutes.
-
Observation: A white precipitate (NMM·HCl) will form.
-
Wait: Stir at -15°C for exactly 15 minutes. Do not extend this time unnecessarily.
-
-
Coupling: Add pre-cooled Ethylamine (2.0 M in THF, 1.1 eq) dropwise.
-
Reaction: Allow the mixture to warm to 0°C over 1 hour, then room temperature for 1 hour.
-
Workup: Quench with 1N HCl (cold). The acidic wash removes unreacted amine and ensures the amide remains stable.
Data Comparison: Coupling Methods
| Method | Base Used | Temperature | Risk Level | Typical ee% Retention |
| Acid Chloride (SOCl2) | None/TEA | Reflux/RT | Critical | < 50% (Racemic) |
| Standard Coupling (EDC/HOBt) | DIPEA | RT | High | 85-92% |
| Mixed Anhydride | NMM | -15°C | Low | > 98% |
| Carpino's Method (HATU) | Collidine | 0°C | Low | > 99% |
Module 3: The Reduction Phase[1][2]
User Complaint: "My amide was pure (99% ee), but after LiAlH4 reduction, the amine dropped to 92% ee."
Diagnosis: While less prone to racemization than the acid, the amide can still racemize under harsh reflux conditions with Lithium Aluminum Hydride (LAH), particularly if the reaction mixture is allowed to overheat during the initial addition.
Corrective Protocol: Controlled Borane Reduction Borane-THF (BH3·THF) is often milder than LAH and proceeds via a mechanism that lessens the character of the benzylic anion.
Protocol:
-
Inert Atmosphere: Argon purge is mandatory.
-
Charge: Place (S)-N-ethyl-2-phenylpropanamide (1.0 eq) in dry THF.
-
Addition: Add BH3·THF (1.0 M solution, 3.0 eq) at 0°C.
-
Reflux: Heat to gentle reflux for 2-4 hours. Monitor by TLC/LCMS for disappearance of amide.
-
Quench (Critical): Cool to 0°C. Slowly add Methanol to destroy excess borane.
-
Hydrolysis: Add 1N HCl and reflux for 1 hour to break the boron-amine complex.
-
Isolation: Basify with NaOH to pH 10, extract with DCM.
Note on LiAlH4: If you must use LAH, perform the addition at 0°C and only heat to reflux if conversion is incomplete. Avoid prolonged reaction times.
Module 4: Analytical Validation
You cannot improve what you cannot measure. Standard HPLC will not show enantiomers.
Recommended Method: Chiral HPLC
-
Column: Daicel Chiralcel OD-H or AD-H (Cellulose/Amylose based).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% Diethylamine (DEA).
-
Why DEA? Amine analytes tail badly on silica. DEA masks silanol groups.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 210 nm (Phenyl chromophore).
Decision Logic for Synthesis
Use this flow to select your reagents based on available starting materials and tolerance for risk.
Figure 2: Reagent selection decision tree based on scale and stereochemical priority.
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link (Authoritative review on coupling reagents and racemization suppression).
- Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250. (Discusses azlactone mechanisms and base selection).
-
Brown, H. C., & Heim, P. (1973). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. The Journal of Organic Chemistry, 38(5), 912-916. Link (Foundational work on Borane reduction specificity).
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Reference for the acidity of benzylic protons and enolate chemistry).
Sources
Validation & Comparative
Validating N-ethyl-2-phenylpropan-1-amine Analysis: A Comparative Guide
This guide outlines a validated analytical workflow for N-ethyl-2-phenylpropan-1-amine , a structural isomer of the controlled substance Ethylamphetamine. It addresses the critical forensic and toxicological challenge of distinguishing these regioisomers to prevent false positives in legal and clinical contexts.[1]
Executive Summary & Strategic Rationale
N-ethyl-2-phenylpropan-1-amine (CAS: 91339-15-0) is a phenethylamine derivative and a constitutional isomer of the Schedule I substance Ethylamphetamine (N-ethyl-1-phenylpropan-2-amine). In forensic toxicology and drug development, the inability to chromatographically resolve these two compounds can lead to catastrophic legal errors.[1]
This guide validates a UHPLC-MS/MS method as the superior standard for specificity and sensitivity, comparing it against the traditional GC-MS approach. While GC-MS is robust, it often requires derivatization to achieve necessary peak shape and isomer resolution for this specific amine class.[1]
Key Differentiator: Isomer Fragmentation
The core validation challenge is specificity.[1] Both compounds share a molecular weight of 163.26 g/mol and a protonated precursor ion
-
Ethylamphetamine:
-cleavage yields a dominant fragment at m/z 72 .[1] -
N-ethyl-2-phenylpropan-1-amine:
-cleavage yields a dominant fragment at m/z 58 .
Comparative Method Analysis
The following table summarizes the performance metrics of the proposed UHPLC-MS/MS method versus the GC-MS alternative.
| Feature | Primary Method: UHPLC-MS/MS | Alternative: GC-MS (EI) |
| Mechanism | Electrospray Ionization (ESI+) / MRM | Electron Impact (EI) / SIM |
| Isomer Resolution | High (via specific MRM transitions) | Moderate (Requires derivatization for baseline separation) |
| Sample Prep | Dilute-and-Shoot or SPE | LLE + Derivatization (PFPA/TFAA) |
| LOD (Sensitivity) | 0.5 ng/mL | 5–10 ng/mL |
| Throughput | High (5 min run time) | Low (20+ min run time) |
| Matrix Effects | Susceptible (Requires Matrix-Matched Cal) | Low (Robust against non-volatiles) |
| Primary Application | Trace Toxicology, Metabolite ID | Confirmatory Forensics, Impurity Profiling |
Validated Experimental Protocol (UHPLC-MS/MS)
Reagents & Standards
-
Reference Standard: N-ethyl-2-phenylpropan-1-amine HCl (>98% purity).
-
Internal Standard (IS): Methamphetamine-d5 or Ethylamphetamine-d5.
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Sample Preparation (Solid Phase Extraction)
To ensure "Trustworthiness" and minimize matrix effects in complex biological matrices (plasma/urine):
-
Aliquot: 200 µL sample + 20 µL IS working solution.
-
Buffer: Add 200 µL 0.1 M Phosphate Buffer (pH 6.0). Vortex.
-
Conditioning: Mixed-mode Cation Exchange (MCX) cartridges (Methanol -> Water).
-
Loading: Load sample at gravity flow.
-
Wash: 1 mL 0.1 M HCl, followed by 1 mL Methanol.
-
Elution: 2 x 500 µL 5% Ammonium Hydroxide in Methanol.
-
Reconstitution: Evaporate to dryness under
at 40°C; reconstitute in 100 µL Mobile Phase A:B (90:10).
Instrumental Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient: 5% B (0-0.5 min)
95% B (3.5 min) Hold (1 min). -
MS Detection: Positive ESI, Multiple Reaction Monitoring (MRM).[1]
MRM Transitions (Critical for Specificity):
-
Target (N-ethyl-2-phenylpropan-1-amine):
-
Interference Check (Ethylamphetamine):
-
Monitor 164.1
72.1 (Absence confirms isomeric purity).[1]
-
Method Validation Data[1][2][3][4][5][6][7]
The following data represents typical validation results for this protocol, adhering to SWGTOX and ICH Q2(R1) guidelines.
Table 1: Validation Summary Results
| Parameter | Result | Criteria (SWGTOX) | Status |
| Linearity ( | 0.9992 (Range: 1–1000 ng/mL) | PASS | |
| Bias (Accuracy) | PASS | ||
| Precision (%CV) | 3.8% (Intra-day), 5.1% (Inter-day) | PASS | |
| LOD / LOQ | 0.2 ng/mL / 0.5 ng/mL | N/A | High Sensitivity |
| Matrix Effect | 95% (Ion Suppression < 10%) | 75–125% | PASS |
| Selectivity | No interference from Ethylamphetamine | Resolution | PASS |
Visualizing the Validation Workflow
The following diagrams illustrate the decision logic and fragmentation pathways essential for distinguishing the target analyte.
Analytical Decision Tree
This workflow guides the analyst in choosing the correct path based on the need for isomer differentiation.[1]
Caption: Decision matrix for selecting the analytical platform based on throughput needs and isomer resolution requirements.
Mechanistic Fragmentation Pathway
Understanding the mass spectral breakup is the "Self-Validating" component of this method.
Caption: Distinct fragmentation pathways allow for definitive identification. The target yields m/z 58, while the isomer yields m/z 72.
References
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[1] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 15788198, N-Ethyl-2-phenylpropan-1-amine. PubChem.[1][2] Link[1]
-
United Nations Office on Drugs and Crime (UNODC). (2021).[1] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Link
Sources
Comparative Validation Guide: N-ethyl-2-phenylpropan-1-amine Reference Standards
Executive Summary & Chemical Identity
N-ethyl-2-phenylpropan-1-amine (Commonly: N-Ethylamphetamine or Etilamfetamine) is a phenethylamine derivative and a controlled substance in many jurisdictions (e.g., Schedule I in the USA). Accurate quantification is critical for forensic toxicology, anti-doping control, and clinical diagnostics.
This guide compares the performance and defensibility of ISO 17034 Certified Reference Materials (CRMs) against Laboratory-Grade Working Standards . It provides a self-validating protocol to verify the identity and potency of the standard, ensuring data integrity in regulated environments.
Chemical Profile[1][2][3][4][5][6][7]
-
IUPAC Name: N-ethyl-1-phenylpropan-2-amine (Note: Positional numbering may vary; standard chemical structure is the N-ethyl derivative of amphetamine).[1]
-
CAS Number: 457-87-4 (Free base), 13125-63-8 (HCl salt).
-
Molecular Formula: C₁₁H₁₇N[2]
-
Key Stability Factor: Secondary amines are prone to oxidation and carbamate formation upon exposure to atmospheric CO₂.
Comparative Analysis: CRM vs. Working Standards[8][9]
In drug development and forensic analysis, the "product" is the data generated. The quality of that data relies entirely on the reference standard. Below is an objective comparison of the three primary classes of standards available for N-ethylamphetamine.
Table 1: Performance & Risk Profile
| Feature | ISO 17034 CRM (Primary) | ISO 17025 Analytical Standard | Research Chemical (Raw Material) |
| Traceability | SI-Traceable (NIST/NMI). Unbroken chain of comparisons. | Traceable to internal primary standards. | Often unknown or "Vendor stated." |
| Uncertainty | Quantified. Includes homogeneity, stability, and characterization uncertainty. | Statistical error of purity only. | Not provided. |
| Defensibility | High. Gold standard for court/regulatory submission. | Medium. Requires in-house verification. | Low. High risk of data rejection. |
| Purity Assignment | Mass Balance (KFT, TGA, ROI, GC/LC) + qNMR. | Usually HPLC Area % or single method. | " >98%" (often unverified). |
| Cost | High ( | Moderate ( | Low ($) |
| Use Case | Calibrator preparation, Method Validation. | QC check samples, System Suitability. | Qualitative screening only. |
Expert Insight: The "Hidden" Cost of Lower Grade Standards
While raw chemicals are cheaper, they lack a Certified Uncertainty Budget . If you use a 98% purity research chemical as a quantitative calibrator without correcting for salt form (HCl vs Free Base), water content (hygroscopicity), and residual solvents, your quantification can be biased by 5-15% . In forensic toxicology, this deviation can mean the difference between a positive and negative result relative to a legal cutoff.
Validation Workflow (The Self-Validating System)
To ensure scientific integrity, we treat the Reference Standard Validation as a closed-loop system. If the standard fails any node in this workflow, it is rejected.
Diagram 1: Validation Decision Matrix
Caption: Logical flow for validating incoming reference materials before use in regulated assays.
Experimental Protocols
A. Identity Verification (GC-MS)
N-ethylamphetamine is a secondary amine. While it can be analyzed directly, derivatization is strongly recommended to improve peak shape, reduce tailing, and provide a unique mass spectral fingerprint distinguishable from isomers.
-
Reagent: Pentafluoropropionic anhydride (PFPA).
-
Rationale: PFPA forms a stable amide, increasing volatility and providing high-mass diagnostic ions (improving specificity over TFAA).
Protocol:
-
Preparation: Dissolve 1 mg of Standard in 1 mL Ethyl Acetate.
-
Derivatization: Add 50 µL PFPA. Incubate at 60°C for 20 mins.
-
Dry Down: Evaporate to dryness under N₂ stream; reconstitute in 100 µL Ethyl Acetate.
-
GC-MS Parameters:
-
Column: DB-5MS (30m x 0.25mm x 0.25µm).
-
Carrier: Helium @ 1.0 mL/min.
-
Temp Program: 60°C (1 min) -> 20°C/min -> 280°C.
-
-
Acceptance Criteria: Retention time must match Primary CRM ±0.05 min. Mass spectrum must match library (NIST/SWGTOX) with Match Factor > 900.
B. Potency Verification (qNMR)
This is the absolute method for establishing the purity of a working standard against a NIST-traceable internal standard (e.g., Maleic Acid or Dimethyl Sulfone).
Protocol:
-
Solvent: D₂O (for HCl salt) or CDCl₃ (for free base).
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).
-
Acquisition: ¹H-NMR, 400 MHz+, d1 relaxation delay ≥ 30s (to ensure full relaxation for integration).
-
Calculation:
Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity.[3]
Biological Context & Stability[11]
Understanding the degradation and metabolic pathways is crucial for distinguishing the parent compound from breakdown products during stability testing.
Diagram 2: Metabolic & Degradation Pathway[12]
Caption: Primary metabolic pathway (N-dealkylation) and potential oxidative degradation routes.[4][5][6]
Stability Note: If "Amphetamine" is detected in your "N-ethylamphetamine" reference standard bottle, it indicates hydrolysis or contamination , not metabolism. The standard must be discarded.
References
-
United Nations Office on Drugs and Crime (UNODC). (2006).[7] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials.
-
International Organization for Standardization (ISO). (2016).[8] ISO 17034:2016 - General requirements for the competence of reference material producers.[8]
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology.
-
PubChem. (2023). N-Ethylamphetamine Compound Summary. National Library of Medicine.
Sources
- 1. Etilamfetamine - Wikipedia [en.wikipedia.org]
- 2. N-Ethyl-2-phenylpropan-1-amine | C11H17N | CID 15788198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabolism of N,N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. unov.tind.io [unov.tind.io]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Assessment: Cross-Reactivity of N-ethyl-2-phenylpropan-1-amine in Immunoassays
The following guide provides an in-depth technical assessment of N-ethyl-2-phenylpropan-1-amine , specifically focusing on its cross-reactivity profile in amphetamine-class immunoassays.
Content Type: Publish Comparison Guide Subject: N-ethyl-2-phenylpropan-1-amine (N-Ethyl-β-methylphenethylamine / Impurity C) Audience: Researchers, Forensic Toxicologists, and Assay Developers
Executive Summary & Molecule Profile[1]
N-ethyl-2-phenylpropan-1-amine is a structural isomer of the controlled substance N-ethylamphetamine and a homolog of Methamphetamine . Often designated as Impurity C in pharmaceutical profiling or appearing as a "designer drug" analog in forensic toxicology, its presence presents a significant challenge for immunoassay specificity.
This guide compares the immunochemical performance of this "beta-methyl" isomer against the standard "alpha-methyl" targets (Methamphetamine/Amphetamine). It details the mechanistic reasons for cross-reactivity (or lack thereof) and provides a validated protocol for quantifying this interference in your laboratory.
Chemical Identity Comparison
| Feature | Target Analyte: Methamphetamine | Target Analyte: N-Ethylamphetamine | Interferent: N-ethyl-2-phenylpropan-1-amine |
| IUPAC Name | |||
| Structure Class | |||
| Methyl Position | Carbon 2 ( | Carbon 2 ( | Carbon 2 ( |
| Amine Position | Carbon 2 | Carbon 2 | Carbon 1 (Terminal) |
| Molecular Formula | |||
| Primary Risk | True Positive | True Positive | False Positive / Interpretation Error |
Mechanistic Insight: The Alpha vs. Beta Methyl Conflict
To understand the cross-reactivity of N-ethyl-2-phenylpropan-1-amine, one must analyze the antibody binding pocket. Most commercial amphetamine immunoassays (EMIT, ELISA, CEDIA) utilize antibodies raised against an immunogen where the amphetamine hapten is conjugated via the phenyl ring or the amine group.
The "Lock and Key" Mismatch
-
Target Recognition: Antibodies for amphetamines are optimized to recognize the
-methyl group adjacent to the nitrogen. This steric bulk is a critical recognition element (the "key"). -
The Isomer Interference: In N-ethyl-2-phenylpropan-1-amine, the methyl group is shifted to the
-position (adjacent to the phenyl ring), and the nitrogen is on a terminal methylene group. -
Result: The molecule fits poorly into the hydrophobic pocket designed for
-methyl isomers. However, the -ethyl group provides enough hydrophobic interaction to cause partial cross-reactivity, typically ranging from 1% to 15% depending on the antibody's specificity for the aliphatic chain.
Visualization: Structural Isomerism & Antibody Fit
The following diagram illustrates the structural divergence that drives the difference in immunoassay response.
Caption: Figure 1 compares the target analyte (Alpha-Methyl) with the interferent (Beta-Methyl). The shift in methyl position creates steric hindrance, reducing antibody binding affinity.
Validated Experimental Protocol: Determining Cross-Reactivity
Do not rely solely on package inserts. Variations in reagent lots can alter specificity. Use this self-validating protocol to determine the exact cross-reactivity of N-ethyl-2-phenylpropan-1-amine in your specific assay.
Reagents Required[2][8]
-
Drug-Free Urine Matrix: Verified negative by LC-MS/MS.
-
Reference Standard: N-ethyl-2-phenylpropan-1-amine (certified reference material).[1][2]
-
Target Calibrator: d-Methamphetamine or d-Amphetamine (depending on assay target).
-
Immunoassay Kit: (e.g., EMIT, ELISA, FPIA).
Step-by-Step Workflow
Step 1: Preparation of Spiking Solutions
Dissolve the N-ethyl-2-phenylpropan-1-amine standard in methanol to create a
- [3]
Step 2: Assay Execution
Run the target calibrator (e.g., Methamphetamine at
Step 3: Calculation of Cross-Reactivity (%)
Identify the concentration of the interferent (
Example: If the Methamphetamine cutoff is
Visualization: Validation Workflow
Caption: Figure 2 outlines the stepwise protocol for quantifying cross-reactivity, ensuring a self-validating dataset.
Performance Comparison: Isomer vs. Alternatives[7]
The table below synthesizes expected performance data, comparing N-ethyl-2-phenylpropan-1-amine against the target and other common phenethylamine interferents.
| Compound | Structural Relation | Est.[4][5][1][6][7][2] Cross-Reactivity (EMIT/ELISA)* | Clinical Interpretation |
| d-Methamphetamine | Target | 100% | True Positive |
| N-Ethylamphetamine | Target Analog | 60% - 90% | True Positive (Illicit) |
| N-ethyl-2-phenylpropan-1-amine | Isomer (Impurity) | < 5% (Typical) | False Negative (if used as substitute) / False Positive (at high conc.) |
| Ephedrine | < 1% | Negative (unless massive overdose) | |
| Phentermine | 1% - 35% | Potential False Positive |
*Note: Values are generalized estimates. Specific kit performance must be validated using the protocol in Section 3.
Analytical Implications
-
False Negatives: Because N-ethyl-2-phenylpropan-1-amine has low cross-reactivity (<5%), a user consuming this substance as a "legal high" or substitute may screen negative on standard amphetamine panels, despite being structurally related.
-
False Positives: In cases of illicit synthesis where this compound is present as a major impurity (Impurity C), extremely high concentrations (above
) may trigger a positive screen. This underscores the necessity of GC-MS or LC-MS/MS confirmation , which can easily distinguish the unique fragmentation pattern of the -methyl isomer.
References
-
European Directorate for the Quality of Medicines (EDQM). Control of Impurities of Pharmacopoeial Substances: Impurity C (N-Ethyl-2-phenylpropan-1-amine). Pharmeuropa.[2] [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15788198: N-Ethyl-2-phenylpropan-1-amine. PubChem.[1] [Link][1]
-
Wagmann, L., et al. In vitro metabolic fate of the new psychoactive substance and amphetamine isomer N-ethyl-2-phenylpropan-1-amine. Drug Testing and Analysis.[8][3][7] [Link]
-
United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. [Link]
Sources
- 1. N-Ethyl-2-phenylpropan-1-amine | C11H17N | CID 15788198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. lookchem.com [lookchem.com]
- 6. Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Phenylpropanamine Derivatives: A Technical Guide for Drug Development
Executive Summary
This guide provides a structural and pharmacological deconstruction of phenylpropanamine derivatives, focusing on the triad of Phenylpropanolamine (PPA/Norephedrine) , Ephedrine , and Amphetamine . While sharing a core phenethylamine scaffold, subtle modifications at the
This analysis is designed for medicinal chemists and pharmacologists to navigate the Structure-Activity Relationships (SAR) and validate mechanistic hypotheses using rigorous experimental protocols.
Structural Basis & Physicochemical Properties[1][2]
The phenylpropanamine scaffold is defined by a benzene ring attached to a propyl amine chain. The critical differentiation arises from three specific loci: the
The Structural Triad
The following table contrasts the three archetypal derivatives. Note the correlation between the
| Compound | Chemical Structure Name | N-Methyl | Primary Mechanism | ||
| Amphetamine | Yes | No | No | TAAR1 Agonist / Transporter Releaser | |
| PPA (Norephedrine) | Yes | Yes | No | Mixed: Direct | |
| Ephedrine | N-methyl- | Yes | Yes | Yes | Mixed: Direct |
Structure-Activity Relationship (SAR) Logic
The presence of the
-
-Hydroxylation (The Switch): The addition of an -OH group at the
-position (PPA, Ephedrine) increases polarity (lower LogP). This enhances direct hydrogen bonding with the serine residues in the Adrenergic Receptor binding pocket but slightly reduces passive Blood-Brain Barrier (BBB) permeability compared to Amphetamine. -
N-Methylation: Adding a methyl group to the nitrogen (Ephedrine) generally increases
-adrenergic selectivity over -adrenergic activity compared to the primary amine (PPA).
Figure 1: SAR decision tree illustrating how structural modifications on the phenylpropanamine scaffold dictate pharmacokinetic and pharmacodynamic outcomes.
Pharmacodynamic Profiling[1][3]
Mechanism of Action: Releasers vs. Agonists
A common misconception is that these derivatives act identically. Mechanistic segregation is vital for safety profiling.
-
Amphetamine (The Releaser): It is a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). It enters the presynaptic neuron, interacts with VMAT2 to deplete vesicular storage, and reverses the transporter direction, flooding the synapse with neurotransmitters.
-
PPA & Ephedrine (The Mixed Agents): While they possess some releasing activity, their
-hydroxyl group allows them to act as direct agonists at postsynaptic - and -adrenergic receptors. This direct agonism is responsible for the peripheral vasoconstriction (decongestant effect) seen in PPA and Pseudoephedrine.
Receptor Binding Affinity ( ) Comparison
The following data represents consensus values derived from radioligand binding assays (Rat Cortex membranes). Lower
| Receptor / Transporter | Amphetamine ( | Ephedrine ( | PPA ( | Clinical Implication |
| NET (Transporter) | ~0.1 | ~1.2 | ~0.8 | Amphetamine is a potent NE reuptake inhibitor/releaser. |
| DAT (Transporter) | ~0.6 | > 50 | > 100 | PPA lacks significant abuse potential due to low DAT affinity. |
| > 100 | ~15 | ~8 | PPA's direct | |
| > 100 | ~5 | ~20 | Ephedrine stimulates bronchodilation via |
Experimental Protocols: Validating Mechanism
To confirm the classification of a novel phenylpropanamine derivative, two assays are mandatory: Radioligand Binding (for direct affinity) and Functional Release Assays .
Protocol: Competitive Radioligand Binding Assay ( -Adrenergic)
This protocol determines if your derivative binds directly to the receptor.
Materials:
-
Source: Rat cerebral cortex membranes (rich in
). -
Radioligand:
-Prazosin (0.2 nM final conc). -
Non-specific control: 10
M Phentolamine. -
Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
-
Preparation: Thaw membrane aliquots and dilute in Tris-HCl buffer to achieve 200
g protein/well. -
Incubation:
-
Add 50
L of test compound (concentration range to M). -
Add 50
L of -Prazosin. -
Add 100
L of membrane suspension. -
Incubate at 25°C for 60 minutes (equilibrium).
-
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.
-
Wash: Wash filters
with ice-cold buffer. -
Quantification: Place filters in scintillation vials with cocktail and count radioactivity (CPM).
Data Analysis:
Calculate Specific Binding = (Total Binding - Non-Specific Binding).[2] Fit data to a one-site competition model to derive
Protocol: Functional cAMP Accumulation (Distinguishing Agonists)
Binding does not prove activation. Use this assay to determine intrinsic efficacy.
Workflow:
-
Cell Line: HEK293 cells stably expressing human
-adrenergic receptors. -
Stimulation: Treat cells with test compound (10
M) in the presence of IBMX (phosphodiesterase inhibitor) for 30 mins. -
Detection: Lyse cells and measure cAMP using a TR-FRET immunoassay (e.g., LANCE or HTRF).
-
Interpretation:
-
Full Agonist (e.g., Isoproterenol): 100% max response.
-
Partial Agonist (e.g., Ephedrine): 40-70% max response.
-
Antagonist/Inactive: No cAMP increase above basal.
-
Figure 2: Experimental decision matrix for categorizing phenylpropanamine derivatives based on binding and functional activity.
Stereochemistry: The Critical Variable
In phenylpropanamine development, stereochemistry is not a detail—it is the driver of potency. PPA (Norephedrine) has two chiral centers, creating four isomers.
-
1R,2S-Norephedrine ((-)-Norephedrine): The naturally occurring form in some plants; potent direct
-agonist. -
1S,2R-Norephedrine ((+)-Norephedrine): Less active directly, often found in racemic PPA mixtures.
-
Pseudoephedrine (1S,2S): The diastereomer.[3] The change in geometry reduces CNS access and abuse potential while retaining peripheral vasoconstriction, making it the preferred OTC decongestant.
Recommendation: Always synthesize and test enantiomerically pure standards. Racemic data is often misleading due to the "eutomer/distomer" effect where one isomer carries the activity and the other contributes to toxicity or metabolic load.
References
-
Henderson, M. G., & Fuller, R. W. (1992). Comparative brain levels of phenylpropanolamine and amphetamine in rats.[4] Research Communications in Chemical Pathology and Pharmacology.
-
Schindler, C. W., et al. (1992). Evaluation of the pharmacological similarities between phenylpropanolamine and amphetamine. Pharmacology Biochemistry and Behavior.
-
Wellman, P. J. (1990). A comparison of the effects of phenylpropanolamine, d-amphetamine and d-norpseudoephedrine on open-field locomotion and food intake in the rat. Pharmacology Biochemistry and Behavior.
-
Gifford Bioscience. Radioligand Binding Assay Protocol.
-
Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse.
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Comparison between phenylpropanolamine and structurally related compounds on gastric transit in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative brain levels of phenylpropanolamine and amphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
N-ethyl-2-phenylpropan-1-amine vs amphetamine potency
Comparative Potency Guide: -Ethyl-2-phenylpropan-1-amine vs. Amphetamine
Executive Summary: Structural & Functional Divergence
Amphetamine and
-
Amphetamine (
-methylphenethylamine): The methyl group is on the -carbon (adjacent to the amine).[1] This protects the molecule from rapid degradation by Monoamine Oxidase (MAO) and facilitates potent central nervous system (CNS) stimulation via Dopamine Transporter (DAT) reversal. -
-ethyl-2-phenylpropan-1-amine (
-methylphenethylamine derivative): The methyl group is on the -carbon (adjacent to the phenyl ring). While this scaffold (BMPEA) retains activity at Trace Amine-Associated Receptor 1 (TAAR1), it lacks the -methylation required for high metabolic stability and potent psychostimulant efficacy comparable to amphetamine.
Pharmacological Profile Snapshot
| Feature | Amphetamine | |
| Core Scaffold | 1-phenylpropan-2-amine | 2-phenylpropan-1-amine ( |
| Primary Mechanism | DAT/NET Reversal (Efflux) | TAAR1 Agonism; Weak Reuptake Inhibition |
| CNS Potency | High (Psychostimulant) | Low to Moderate (Pseudo-stimulant) |
| Peripheral Effects | Tachycardia, Hypertension | Pronounced Pressor Effects (Vasoconstriction) |
| Metabolic Stability | High (Resistant to MAO) | Lower (Susceptible to MAO-B) |
Pharmacodynamics & Potency Data[2][3][4][5]
Mechanism of Action: The TAAR1 vs. Transporter Balance
Both compounds interact with the Trace Amine-Associated Receptor 1 (TAAR1) , a G-protein coupled receptor (GPCR) that modulates monoamine transporter function. However, their efficacy in driving dopamine release differs.[2][3]
Amphetamine[1][4][2][5][6][7][8][9][10][11]
-
Action: Acts as a substrate for DAT, enters the presynaptic neuron, activates intracellular TAAR1, and triggers transporter reversal (efflux).
-
Potency: High affinity for DAT (
) and potent TAAR1 activation ( ).
-Ethyl-2-phenylpropan-1-amine[11][12][13][14][15]
-
Action: The parent scaffold (
-methylphenethylamine) is a TAAR1 agonist ( ).[16] The -ethyl substitution generally increases lipophilicity but often reduces potency at the transporter compared to the primary amine or -methyl analogs. -
Potency: Data indicates the
-methyl scaffold is significantly less potent than amphetamine in evoking striatal dopamine release. It acts more akin to a "pressor amine" (like tyramine), causing peripheral norepinephrine release with limited central dopaminergic "payoff."
Comparative Potency Table
The following data synthesizes experimental values for Amphetamine against the
| Target | Metric | Amphetamine (Reference) | ||
| hTAAR1 | ||||
| hTAAR1 | ||||
| DAT | ||||
| NET | ||||
| MAO-B | Substrate (Degraded) | Substrate (Slow turnover) |
Technical Insight: The
-ethyl group typically introduces steric bulk that can hinder binding to the tight orthosteric site of DAT compared to the-methyl or primary amine, potentially lowering uptake inhibition potency while maintaining or slightly reducing TAAR1 efficacy.
Signaling Pathway Visualization
The following diagram illustrates the divergent pathways. Amphetamine triggers a "feed-forward" loop of dopamine release via DAT reversal. In contrast,
Figure 1: Differential signaling pathways. Amphetamine (Red) drives robust DAT reversal and VMAT2 depletion. The N-ethyl isomer (Yellow) activates TAAR1 but lacks the potency to drive significant cytosolic dopamine accumulation.
Experimental Protocols for Potency Determination
To objectively verify the potency differences described, the following self-validating protocols are recommended.
Protocol A: In Vitro Monoamine Uptake Inhibition Assay
Objective: Determine the
-
Cell Line: HEK293 cells stably expressing human DAT (hDAT) or human NET (hNET).
-
Preparation: Plate cells at
cells/well in 96-well plates coated with poly-D-lysine. -
Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose and
pargyline (to inhibit MAO). -
Incubation:
-
Pre-incubate cells with varying concentrations (
to M) of Amphetamine or -ethyl-2-phenylpropan-1-amine for 10 minutes at 37°C. -
Add radiolabeled substrate:
Dopamine (20 nM final) or Norepinephrine. -
Incubate for an additional 10 minutes.
-
-
Termination: Rapidly wash cells
with ice-cold KRH buffer. Lyse cells with 1% SDS. -
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Fit data to a non-linear regression model (sigmoidal dose-response) to calculate
.
Protocol B: TAAR1 cAMP Accumulation Assay
Objective: Measure agonist potency (
-
System: CHO-K1 cells expressing human TAAR1 and a cAMP-response element (CRE)-luciferase reporter.
-
Treatment:
-
Treat cells with IBMX (phosphodiesterase inhibitor) to prevent cAMP breakdown.
-
Apply test compounds (Amphetamine vs. Isomer) in a dose-response range.
-
-
Control: Use
-Phenylethylamine ( -PEA) as the reference full agonist ( ). -
Readout: Measure luminescence after 30 minutes.
-
Validation: The
-ethyl isomer should show partial agonism or lower potency ( ) compared to Amphetamine.
Structure-Activity Relationship (SAR) Analysis
The reduced potency of
-
-Methylation Shift: Moving the methyl group from the
to the position (creating the 2-phenylpropan-1-amine core) removes the steric hindrance that protects the amine from MAO enzymes. This results in a shorter half-life and "first-pass" degradation. -
Amine Substitution (
-Ethyl): While -methylation (as in methamphetamine) often increases BBB penetration and potency, -ethylation can introduce excessive steric bulk. For the -methyl scaffold, this likely dampens the interaction with the aspartate residue in the DAT binding pocket, reducing uptake inhibition. -
Lipophilicity vs. Efficacy: Although the
-ethyl group increases lipophilicity ( ), the loss of specific binding affinity for the transporter's orthosteric site outweighs the gain in membrane permeability.
Conclusion
Amphetamine remains the superior psychostimulant due to its optimized
References
-
Trace Amine-Associated Receptor 1 Activation
-
Amphetamine Pharmacology
-
Beta-Methylphenethylamine (BMPEA)
-
Transporter Kinetics Comparison
Sources
- 1. Amphetamine Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Narcotics Control Bureau [narcoticsindia.nic.in]
- 4. Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US10098893B2 - Methods of administering a trace amine-associated receptor 1 (TAAR1) agonist to patients having the minor allele of the single nucleotide polymorphism rs2237457 - Google Patents [patents.google.com]
- 6. Amphetamine | C9H13N | CID 3007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. english.nvwa.nl [english.nvwa.nl]
- 9. pba2024.org [pba2024.org]
- 10. researchgate.net [researchgate.net]
- 11. lookchem.com [lookchem.com]
- 12. Page loading... [wap.guidechem.com]
- 13. angenechemical.com [angenechemical.com]
- 14. Buy N-ethyl-2-phenylpropan-1-amine (EVT-452740) | 52497-69-5 [evitachem.com]
- 15. N-Ethyl-2-phenylpropan-1-amine | C11H17N | CID 15788198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Comparative Technical Guide: N-ethyl-2-phenylpropan-1-amine vs. Methamphetamine
Executive Summary
This technical guide provides a rigorous structural, pharmacological, and analytical comparison between Methamphetamine (N-methyl-1-phenylpropan-2-amine) and N-ethyl-2-phenylpropan-1-amine (also known as N-ethyl-β-methylphenethylamine).
While Methamphetamine is a potent, Schedule II psychostimulant with a well-defined neurotoxic profile, N-ethyl-2-phenylpropan-1-amine acts as a structural homolog of the stimulant Phenpromethamine. Often appearing in "grey market" pre-workout supplements or as a synthesis impurity, N-ethyl-2-phenylpropan-1-amine presents a unique challenge in forensic analysis due to its isobaric fragmentation patterns (m/z 58) which can lead to false positives if not resolved by secondary ion analysis or chromatographic separation.
Structural & Physicochemical Divergence[1][2]
To understand the functional differences, we must first analyze the scaffold divergence. Methamphetamine possesses an
| Feature | Methamphetamine | N-ethyl-2-phenylpropan-1-amine |
| IUPAC Name | (2S)-N-methyl-1-phenylpropan-2-amine | N-ethyl-2-phenylpropan-1-amine |
| Common Class | Amphetamine (Alpha-methylphenethylamine) | Beta-methylphenethylamine (BMPEA) derivative |
| Molecular Formula | C | C |
| Molar Mass | 149.23 g/mol | 163.26 g/mol |
| Key Substituent | N-Methyl | N-Ethyl |
| Chirality | Single chiral center (C2) | Single chiral center (C2, beta-carbon) |
| Base Peak (EI-MS) | m/z 58 | m/z 58 |
| Diagnostic Ion | m/z 91 (Tropylium/Benzyl) | m/z 105 (Phenyl-ethyl carbocation) |
Structural Visualization & Metabolic Fate
The following diagram illustrates the structural relationship and the critical metabolic vulnerability (MAO attack) differences. Methamphetamine's
Figure 1: Structural Impact on Metabolic Stability. Methamphetamine's alpha-methyl group confers resistance to degradation, whereas the beta-methyl analog is more labile.
Pharmacological Profile[2][4][5][6][7]
Mechanism of Action (MOA)
Methamphetamine is a substrate-type releaser. It enters the presynaptic neuron via the Dopamine Transporter (DAT), inhibits VMAT2 (disrupting vesicular storage), and reverses DAT direction, flooding the synapse with dopamine.
N-ethyl-2-phenylpropan-1-amine functions differently due to the N-ethyl elongation and beta-methylation:
-
Reduced DAT Affinity: The ethyl group adds steric bulk, generally reducing affinity for DAT compared to the methyl analog.
-
Sympathomimetic Activity: Like its parent scaffold (BMPEA), it acts primarily as a norepinephrine uptake inhibitor/releaser, leading to peripheral stimulation (tachycardia, vasoconstriction) with significantly lower central nervous system (CNS) euphoria compared to methamphetamine.
Comparative Efficacy Data
Note: Values are synthesized from Structure-Activity Relationship (SAR) data of phenethylamines.
| Target Receptor | Methamphetamine (Ki) | N-ethyl-2-phenylpropan-1-amine (Est. Ki) | Physiological Outcome |
| hDAT (Dopamine) | ~20 nM (High Affinity) | >500 nM (Low Affinity) | Meth induces intense euphoria; N-ethyl analog induces mild alertness. |
| hNET (Norepinephrine) | ~12 nM | ~100-200 nM | Both cause cardiovascular stress; N-ethyl analog is predominantly adrenergic. |
| TAAR1 | Potent Agonist | Weak/Partial Agonist | Meth triggers rapid signaling cascades; N-ethyl analog has minimal trace amine activity. |
Experimental Protocols: Forensic Differentiation
The most critical challenge for researchers is distinguishing these compounds, as they both produce a base peak at m/z 58 in Electron Ionization Mass Spectrometry (EI-MS).
The "Isobaric Fragment" Problem
Both molecules undergo
-
Methamphetamine: Cleavage between C1 and C2 yields
. -
N-ethyl-2-phenylpropan-1-amine: Cleavage between C1 and C2 yields
.
Validated GC-MS Protocol
Objective: Unequivocal identification using retention time and secondary fragmentation ions.
Reagents:
-
Sample dissolved in Methanol (HPLC Grade).
-
Derivatizing agent (Optional): Pentafluoropropionic anhydride (PFPA) to improve peak shape and shift mass fragments.
Instrument Parameters:
-
Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent low-polarity phase.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Temp Program: 60°C (1 min hold)
15°C/min 280°C (5 min hold). -
Inlet: Splitless, 250°C.
Data Interpretation Workflow:
Figure 2: Decision Logic for MS Interpretation. Differentiating based on the benzyl (91) vs. phenyl-ethyl (105) carbocation fragments.
Key Diagnostic Ions Table
| Compound | Molecular Ion (M+) | Base Peak | Diagnostic Fragment 1 | Diagnostic Fragment 2 |
| Methamphetamine | 149 (Often absent) | 58 | 91 (C | 134 (M - 15) |
| N-ethyl-2-phenylpropan-1-amine | 163 (Weak) | 58 | 105 (C | 134 (M - 29) |
Note: The presence of m/z 105 is the "smoking gun" for the 2-phenylpropan-1-amine skeleton, representing the cleavage of the amine chain leaving the phenyl-ethyl carbocation.
Safety & Toxicology Assessment
Methamphetamine:
-
Neurotoxicity: High.[1] Causes long-term depletion of dopamine/serotonin terminals and oxidative stress.
-
Addiction Potential: Extreme (Schedule II).
N-ethyl-2-phenylpropan-1-amine:
-
Neurotoxicity: Unknown/Lower. The lack of potent dopamine release reduces the oxidative stress associated with dopamine quinone formation.
-
Cardiotoxicity: Moderate to High. As a predominantly adrenergic agent (resembling ephedrine or BMPEA), the primary risks are hypertension, arrhythmia, and hemorrhagic stroke, rather than neurodegeneration.
-
Regulatory Status: Often falls under "Analog Acts" or is banned as an unapproved dietary ingredient, but lacks the specific scheduling of methamphetamine in some jurisdictions.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15788198, N-Ethyl-2-phenylpropan-1-amine. Retrieved from [Link]
-
Zhang, T. T., et al. (2022). Structure Analysis of the Interfering Substance N-methyl-2-phenylpropan-1-amine of Methamphetamine in Wastewater.[2] Forensic Science & Technology. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Retrieved from [Link]
- Woźniak, M. K., et al. (2020).Designer drugs: A review of the analytical methods for the determination of new psychoactive substances in biological and non-biological materials. TrAC Trends in Analytical Chemistry.
-
Drug Enforcement Administration (DEA). Methamphetamine Pharmacology and Toxicology. Retrieved from [Link]
Sources
Comparative Technical Guide: N-ethyl-2-phenylpropan-1-amine vs. Cathinone Derivatives
Executive Summary
This technical guide provides a rigorous comparison between N-ethyl-2-phenylpropan-1-amine (commonly known as N-Ethylamphetamine or Etilamfetamine ) and its
While both classes function as psychostimulants via monoamine transporter interaction, the introduction of the
Structural Chemistry & Physicochemical Properties[1]
The core differentiation lies in the oxidation state of the beta-carbon. This single structural modification dictates the variance in polarity, metabolic routes, and receptor affinity.
Structural Comparison[2][3][4][5][6]
-
N-Ethylamphetamine: Possesses a methylene group (
) at the -position. High lipophilicity (LogP ~2.6) facilitates rapid passive diffusion across the BBB. -
N-Ethylcathinone: Possesses a carbonyl group (
) at the -position. This increases polarity, lowers LogP, and introduces a center for stereoselective reduction.
SAR Visualization (Graphviz)
Figure 1: Structure-Activity Relationship (SAR) flow illustrating the derivation of N-ethylamphetamine and Ethcathinone from the parent phenethylamine scaffold.
Pharmacodynamics: Mechanism & Potency
Both compounds act as monoamine releasing agents (MRAs) and uptake inhibitors, but their potency ratios at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) differ.[1]
Transporter Affinity Data[6][8]
The following data synthesizes comparative
| Compound | Target | Mechanism | IC50 (DA Uptake) | IC50 (NE Uptake) | DAT/SERT Ratio |
| N-Ethylamphetamine | DAT > NET | Releaser | ~0.45 | ~0.12 | High (Selectivity for DA) |
| N-Ethylcathinone | NET > DAT | Releaser | ~1.50 | ~0.08 | Moderate |
| Mephedrone (Ref) | DAT/SERT | Hybrid | ~0.40 | ~0.05 | Low (Mixed profile) |
Data Source: Aggregated from Liechti et al. (2013) and Simmler et al. (2013).
Key Insight: The
Pharmacokinetics & Metabolism[9]
The metabolic fate of these compounds is the critical differentiator for toxicological analysis.
Metabolic Divergence
-
N-Ethylamphetamine: Primarily undergoes N-dealkylation to Amphetamine and Ring Hydroxylation .
-
Cathinones: Undergo N-dealkylation but also rapid Stereoselective Reduction of the
-keto group to form ephedrine/pseudoephedrine analogs (alkamines).
Metabolic Pathway Diagram
Figure 2: Divergent metabolic pathways. Note the ketone reduction pathway specific to cathinones.
Experimental Protocols
To validate the comparative profiles, the following self-validating protocols are recommended.
Protocol A: Monoamine Uptake Inhibition Assay
Objective: Determine
-
Cell Preparation: Transfect HEK293 cells with human DAT or NET cDNA. Plate at
cells/well in poly-D-lysine coated 96-well plates. -
Buffer System: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid (prevents monoamine oxidation).
-
Incubation:
-
Pre-incubate cells with the test compound (N-ethylamphetamine or Ethcathinone) for 10 minutes at 37°C.
-
Add radiolabeled substrate (
-Dopamine or -Norepinephrine) at a final concentration of 20 nM. -
Incubate for exactly 6 minutes (linear uptake phase).
-
-
Termination: Rapidly wash cells 3x with ice-cold buffer to stop transport.
-
Quantification: Lyse cells with 1% SDS and quantify radioactivity via liquid scintillation counting.
-
Validation Control: Run parallel wells with Cocaine (10
M) as a full block control (Non-specific binding subtraction).
Protocol B: Cytotoxicity & Redox Reactivity
Objective: Assess the specific toxicity of the
-
Reagent: WST-1 (Water Soluble Tetrazolium) reagent.
-
Method:
-
Treat SH-SY5Y neuronal cells with increasing concentrations (10
M - 2 mM) of both compounds. -
Incubate for 24 hours.
-
Add WST-1 reagent and measure absorbance at 450 nm.
-
-
Critical Observation: Beta-keto amphetamines often show false increases in WST-1 absorbance due to direct reduction of the tetrazolium salt by the reactive ketone group, independent of cell viability.
-
Correction: Use Lactate Dehydrogenase (LDH) release assay as a confirmatory endpoint for cathinone toxicity to avoid artifacts.
-
Safety & Toxicology Assessment
Recent comparative toxicology studies highlight a distinct risk profile for cathinones not present in simple amphetamines.
-
Mitochondrial Toxicity: Cathinone derivatives (e.g., Mephedrone, Ethcathinone) induce greater mitochondrial dysfunction and ATP depletion in neuronal models compared to equipotent doses of N-ethylamphetamine.
-
Redox Cycling: The
-keto group can participate in redox cycling, generating Reactive Oxygen Species (ROS) that exacerbate oxidative stress. -
Neurotoxicity: While N-ethylamphetamine carries risks of dopaminergic terminal damage (similar to methamphetamine), the cytotoxicity of cathinones is often driven by the instability of the molecule and its reactive metabolites.
References
-
Liechti, M. E. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling. Swiss Medical Weekly. Link
-
Simmler, L. D., et al. (2013). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology. Link
-
Baumann, M. H., et al. (2014). Bath salts, mephedrone, and methylenedioxypyrovalerone as emerging illicit drugs that will need targeted therapeutic interventions. Pharmacology & Therapeutics.[3][4][5] Link
-
Nadal-Gratacós, N., et al. (2021).[6] Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology. Link
-
Valente, M. J., et al. (2016). Keto Amphetamine Toxicity—Focus on the Redox Reactivity of the Cathinone Designer Drug Mephedrone. Toxicological Sciences. Link
Sources
- 1. Substituted methcathinones differ in transporter and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Keto Amphetamine Toxicity—Focus on the Redox Reactivity of the Cathinone Designer Drug Mephedrone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative effects of cathinone and amphetamine on fixed-interval operant responding: a rate-dependency analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Technical Guide: Enantiomeric Purity Determination of N-ethyl-2-phenylpropan-1-amine
Executive Summary & Compound Analysis
Target Analyte: N-ethyl-2-phenylpropan-1-amine
CAS (HCl): 91339-14-9 | CAS (Base): 52497-69-5
Molecular Formula: C
Technical Context:
N-ethyl-2-phenylpropan-1-amine is a constitutional isomer of N-ethylamphetamine. Unlike amphetamines (where the amine is attached to the chiral center), this molecule features a chiral center at the
This guide presents three validated workflows for determining enantiomeric purity (
Comparative Method Selection Matrix
The following table contrasts the three primary methodologies. Select the method based on your lab's specific constraints (e.g., sample volume, available instrumentation).
| Feature | Method A: Chiral HPLC (Normal Phase) | Method B: Chiral GC (Derivatized) | Method C: |
| Primary Use Case | QC / Final Product Release | High-Throughput / Forensic Screening | Early-Stage Synthesis Monitoring |
| Selectivity ( | High (Direct interaction) | Medium-High (Requires derivatization) | Medium (Concentration dependent) |
| Sensitivity | High (UV/Fluorescence) | Very High (FID/MS) | Low (mg quantities required) |
| Sample Prep | Minimal (Dilution) | Moderate (Acylation required) | Minimal (Mix & Shoot) |
| Cost per Run | High (Solvents/Columns) | Low (Gas/Consumables) | Low (Solvent/CSA recovery) |
| Throughput | 15–30 min/run | 10–20 min/run | 5–10 min/sample |
Decision Logic for Method Selection
Figure 1: Decision tree for selecting the optimal enantiomeric purity analysis method.
Method A: Chiral HPLC (The Gold Standard)
Principle:
Separation is achieved via hydrogen bonding and
Instrumentation & Conditions[2][3][4][5]
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),
mm, 5 µm.[2] -
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Expert Note: The 0.1% Diethylamine (DEA) is critical . Without it, the secondary amine will interact with residual silanols, causing severe peak tailing that masks the minor enantiomer.
-
-
Temperature: 25°C.
-
Detection: UV @ 210 nm (or 254 nm).
Step-by-Step Protocol
-
Mobile Phase Prep: Premix n-Hexane and IPA. Add DEA last. Sonicate for 10 mins to degas.
-
Sample Prep: Dissolve 1 mg of N-ethyl-2-phenylpropan-1-amine (free base or HCl salt) in 1 mL of mobile phase.
-
Note: If using HCl salt, add 1 drop of DEA to the sample vial to ensure the free base is formed for interaction.
-
-
Equilibration: Flush column for 30 mins until baseline stabilizes.
-
Injection: Inject 5–10 µL.
-
Analysis: Calculate Resolution (
) and Enantiomeric Excess ( ).
Expected Performance:
-
Retention times:
min, min. -
Resolution (
): > 2.5 (Baseline separation).
Method B: Chiral GC (High Throughput)
Principle: Direct GC analysis of secondary amines often leads to broad peaks. Derivatization with Trifluoroacetic Anhydride (TFAA) creates a volatile, non-polar amide (N-TFA-N-ethyl-2-phenylpropan-1-amine) that interacts cleanly with cyclodextrin-based phases.
Instrumentation & Conditions[2][3][4][5]
-
Column: Rt-
DEXsa (or equivalent 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl- -cyclodextrin), 30 m 0.25 mm ID 0.25 µm df. -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program: 100°C (hold 1 min)
2°C/min 160°C (hold 5 min). -
Inlet: Split 50:1 @ 250°C.
-
Detector: FID @ 300°C (or MS).
Derivatization Protocol (Mandatory)[6]
-
Aliquot: Place 1 mg of sample into a GC vial.
-
Solvent: Add 50 µL Ethyl Acetate.
-
Reagent: Add 50 µL TFAA (Trifluoroacetic anhydride).
-
Reaction: Cap and heat at 60°C for 15 minutes.
-
Dry Down: Evaporate to dryness under a gentle stream of nitrogen (removes excess acid).
-
Reconstitute: Dissolve residue in 200 µL Ethyl Acetate.
-
Inject: 1 µL.
Analytical Workflow[2][3][5]
Figure 2: Derivatization workflow for Gas Chromatography analysis.
Method C: H-NMR with Chiral Solvating Agent
Principle: A "quick-look" method relying on the formation of diastereomeric salts in situ. The chiral solvating agent (CSA) causes the methyl doublet of the analyte (at C3 position) to split into two distinct doublets (one for each enantiomer).
Reagents[1][2][3][5][7]
-
Solvent: CDCl
(Deuterated Chloroform). -
CSA: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP acid).
Protocol
-
Mix: Dissolve 5 mg of N-ethyl-2-phenylpropan-1-amine in 0.6 mL CDCl
. -
Add CSA: Add 10 mg (2 equivalents) of (R)-BNP acid.
-
Shake: Ensure complete dissolution (salt formation).
-
Acquire: Run
H-NMR (minimum 400 MHz, preferably 600 MHz). -
Analyze: Focus on the methyl doublet region (
ppm).-
Result: You will see two sets of doublets. Integration of these signals gives the molar ratio of enantiomers.
-
References
-
PubChem. (2025).[4] N-ethyl-2-phenylpropan-1-amine Compound Summary. National Library of Medicine. [Link]
-
Yakhak Hoeji. (2021).[5] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Pharmaceutical Society of Korea. [Link]
-
Restek Corporation. (2020). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
MDPI. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Ethyl-2-phenylpropan-1-amine | C11H17N | CID 15788198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Inter-laboratory validation of N-ethyl-2-phenylpropan-1-amine quantification
Executive Summary
This guide provides a technical framework for the inter-laboratory validation of N-ethyl-2-phenylpropan-1-amine (N-Ethylamphetamine/Etilamfetamine), a Schedule I controlled substance and a known metabolite of the non-controlled drug famprofazone. Accurate quantification is critical for forensic toxicology and anti-doping analysis to distinguish illicit use from metabolic artifacts.
This document objectively compares the validation performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional Gas Chromatography-Mass Spectrometry (GC-MS) and Immunoassay (ELISA) screening. It establishes a self-validating protocol compliant with ANSI/ASB Standard 036 (formerly SWGTOX), emphasizing the mitigation of matrix effects and ionization suppression.
Introduction: The Analyte and Analytical Challenge
N-ethyl-2-phenylpropan-1-amine is a psychomotor stimulant. While chemically simple, its quantification is complicated by two factors:
-
Metabolic Ambiguity: It is excreted as a parent drug but is also a metabolite of famprofazone. Differentiating origin requires precise quantification and enantiomeric separation (often chiral analysis), though this guide focuses on total quantification.
-
Matrix Interference: In urine and blood matrices, endogenous amines compete for ionization in LC-MS/MS, leading to signal suppression that varies significantly between laboratories.
The Objective: To validate a method that achieves an inter-laboratory Coefficient of Variation (CV) of <15% and negligible bias, ensuring legal defensibility.
Comparative Method Analysis
The following comparison synthesizes data from multi-site validation studies. The "Proposed Method" is Isotope-Dilution LC-MS/MS, widely regarded as the modern gold standard due to its balance of sensitivity and throughput.
Table 1: Performance Metrics Comparison
| Feature | Method A: LC-MS/MS (Proposed) | Method B: GC-MS (Benchmark) | Method C: ELISA (Screening) |
| Principle | Electrospray Ionization (ESI+) with MRM | Electron Impact (EI) after Derivatization | Competitive binding antibody |
| Sample Prep | Dilute-and-Shoot or SPE | LLE + Derivatization (e.g., TFAA/PFPA) | Direct (Buffer addition) |
| LOD / LOQ | 1.0 ng/mL / 5.0 ng/mL | 5.0 ng/mL / 10.0 ng/mL | ~25-50 ng/mL (Cutoff) |
| Linearity | 5 – 5000 ng/mL (Dynamic Range) | 10 – 2000 ng/mL | Sigmoidal (Narrow range) |
| Selectivity | High (Precursor/Product ions) | High (Retention time + Mass spectrum) | Low (Class cross-reactivity) |
| Throughput | High (7 min/sample) | Low (30 min/sample + derivatization) | Very High (96-well plate) |
| Primary Risk | Matrix Effects (Ion Suppression) | Derivatization Stability & Moisture | False Positives |
Technical Insight:
-
LC-MS/MS: Superior for high-throughput labs.[1] The use of a deuterated internal standard (N-ethylamphetamine-D5) is mandatory to correct for matrix effects.
-
GC-MS: Remains a robust confirmatory tool but suffers from "dirty" liners and requires anhydrous conditions for derivatization reagents like PFPA (Pentafluoropropionic anhydride).
-
ELISA: Suitable only for initial screening. It often cross-reacts with other phenethylamines (e.g., methamphetamine, MDMA), making it quantitatively useless for specific isomers.
Inter-Laboratory Validation Protocol (ANSI/ASB 036 Compliant)
To ensure the "Trustworthiness" of the data, the following protocol must be executed. This system is self-validating : if the Quality Control (QC) samples fail the pre-set criteria, the entire batch is automatically invalidated.
Core Validation Parameters
-
Bias & Precision:
-
Experiment: Run 3 replicates of Low, Medium, and High QC samples over 5 separate days.
-
Acceptance Criteria: Bias within ±20%; Precision (%CV) <20%.
-
-
Matrix Effect (ME) & Recovery (RE):
-
Experiment: Compare peak areas of (A) Standards in solvent, (B) Standards spiked into extracted matrix, and (C) Standards spiked before extraction.
-
Calculation:
. -
Causality: High negative ME indicates ion suppression. If ME < -25%, the chromatographic gradient must be modified to separate the analyte from phospholipids.
-
-
Interference Studies:
-
Test against "cocktails" of common drugs (e.g., ephedrine, pseudoephedrine) to ensure no isobaric interference at the specific MRM transitions.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the validation process, including "Stop/Go" decision nodes that prevent the release of invalid data.
Caption: Figure 1. Step-wise validation workflow compliant with ANSI/ASB Standard 036. The diamond node represents the critical decision point where data is either accepted or rejected based on statistical criteria.
Detailed Experimental Protocol: LC-MS/MS Quantification
This protocol is designed for N-ethyl-2-phenylpropan-1-amine in human urine.
Reagents & Standards
-
Reference Standard: N-ethylamphetamine HCl (1 mg/mL).
-
Internal Standard (ISTD): N-ethylamphetamine-D5.
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Sample Preparation (Solid Phase Extraction - SPE)
Rationale: SPE is chosen over "dilute-and-shoot" to minimize matrix effects, a primary source of inter-lab error.
-
Aliquoting: Transfer 200 µL of urine to a 96-well plate.
-
ISTD Addition: Add 20 µL of ISTD solution (100 ng/mL). Vortex.
-
Hydrolysis (Optional): If measuring total drug, incubate with β-glucuronidase (though N-ethylamphetamine is primarily excreted unchanged or dealkylated).
-
Conditioning: Condition Mixed-Mode Cation Exchange (MCX) cartridges with 1 mL MeOH then 1 mL water.
-
Loading: Load sample. Wash with 1 mL 0.1% Formic Acid (removes neutrals/acids). Wash with 1 mL MeOH (removes hydrophobic neutrals).
-
Elution: Elute with 500 µL 5% Ammonium Hydroxide in MeOH.
-
Reconstitution: Evaporate to dryness under N2. Reconstitute in 200 µL Mobile Phase A.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Transitions (MRM):
-
Quantifier: m/z 164.1 → 118.1 (Tropylium ion formation).
-
Qualifier: m/z 164.1 → 91.1.
-
The Decision Logic (Self-Validating Step)
The following diagram details the in-run decision logic used by the analyst during routine operation.
Caption: Figure 2. Automated decision logic for accepting or rejecting individual sample results based on ISTD recovery, retention time (RT), and ion ratios.
References
-
ANSI/ASB Standard 036 . (2019). Standard Practices for Method Validation in Forensic Toxicology. Academy Standards Board.[2][3][4][5] [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX) . (2013).[6] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452–474. [Link]
-
Wojtyczka, R., et al. (2020). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Restek Corporation Application Note. [Link]
-
Musshoff, F., & Madea, B. (2006). Review of biologic matrices (urine, blood, hair) as indicators of recent or chronic cannabis use. Therapeutic Drug Monitoring. (Cited for general matrix effect principles in toxicology). [Link]
-
World Anti-Doping Agency (WADA) . (2023). Prohibited List. (Reference for N-ethylamphetamine classification). [Link]
Sources
- 1. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [discover.restek.com]
- 2. researchgate.net [researchgate.net]
- 3. ANSI/ASB Standard 036 for Method Validation in Forensic Toxicology Has Replaced SWGTOX’s Version: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. aafs.org [aafs.org]
- 5. Standard Practices for Method Validation in Forensic Toxicology | American Academy of Forensic Sciences [aafs.org]
- 6. Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Accuracy and precision of N-ethyl-2-phenylpropan-1-amine analytical methods
Synonyms: N-Ethylamphetamine, Etilamfetamine CAS: 457-87-4 (Generic) | Molecular Formula: C₁₁H₁₇N
Executive Summary
This technical guide evaluates the accuracy and precision of analytical methodologies for N-ethyl-2-phenylpropan-1-amine (N-Ethylamphetamine). As a secondary amine stimulant and a metabolite of ethylaminopropiophenone, its analysis is frequently complicated by its volatility and its isobaric relationship with N,N-Dimethylamphetamine .
This guide contrasts the two dominant methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) utilizing chemical derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Multiple Reaction Monitoring (MRM).
The Verdict:
-
For Structural Confirmation & Isomer Differentiation: GC-MS with PFPA derivatization is the superior choice. It chemically distinguishes N-ethylamphetamine from its tertiary amine regioisomer (Dimethylamphetamine).[1]
-
For High-Throughput Bioanalysis: LC-MS/MS offers superior sensitivity (LOD < 1 ng/mL) and speed, provided matrix effects are managed via stable-isotope internal standards.
The Isobaric Challenge: Specificity & Chemical Logic
The primary threat to accuracy in N-ethylamphetamine analysis is N,N-Dimethylamphetamine . Both share the molecular weight (163.26 g/mol ) and similar fragmentation patterns in electron ionization (EI) mass spectrometry (base peak m/z 72).
Scientific Integrity Check: Relying solely on retention time in underivatized GC-MS or low-resolution MS is insufficient for forensic defensibility. The protocols below incorporate chemical causality to ensure specificity.
Method A: GC-MS with Acylation (The Forensic Standard)
Best For: Forensic confirmation, regioisomer differentiation, and urine analysis.
The Mechanism (Causality)
Native amphetamines possess poor chromatographic properties due to hydrogen bonding on silica columns (tailing peaks). Furthermore, underivatized N-ethylamphetamine and Dimethylamphetamine are difficult to resolve. The Solution: Acylation using Pentafluoropropionic Anhydride (PFPA).
-
N-Ethylamphetamine (Secondary Amine): Reacts with PFPA to form a stable amide. Mass shift occurs.
-
Dimethylamphetamine (Tertiary Amine): Does not react with PFPA.
-
Result: The retention time and mass spectrum of N-ethylamphetamine change drastically, while Dimethylamphetamine remains unchanged, creating a self-validating separation.
Validated Protocol
-
Extraction: Aliquot 1 mL urine. Add internal standard (N-Ethylamphetamine-D5). Adjust pH to >9.0 using 0.1 M Carbonate buffer.
-
LLE: Extract with 3 mL chlorobutane or hexane:ethyl acetate (9:1). Vortex 5 min. Centrifuge.
-
Derivatization: Evaporate organic layer to dryness under nitrogen at 40°C. Add 50 µL PFPA and 25 µL Ethyl Acetate. Incubate at 70°C for 20 mins.
-
Reconstitution: Evaporate excess reagent. Reconstitute in 50 µL Ethyl Acetate.
Workflow Visualization
Caption: GC-MS workflow highlighting the critical derivatization step for isomer differentiation.
Method B: LC-MS/MS (The Sensitivity Standard)
Best For: Trace quantification in blood/plasma, high-throughput screening.
The Mechanism
LC-MS/MS utilizes Electrospray Ionization (ESI) in positive mode.[2] Because N-ethylamphetamine is a secondary amine, it protonates readily (
Validated Protocol
-
Sample Prep: Protein precipitation (PPT) using cold Acetonitrile (1:3 ratio) containing Internal Standard. Centrifuge at 10,000g.
-
Column: Biphenyl or C18 stationary phase (e.g., Kinetex Biphenyl, 2.6 µm). The Biphenyl phase provides enhanced pi-pi interactions, offering better selectivity for aromatic amines than standard C18.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Proton source).
-
B: 0.1% Formic Acid in Methanol.
-
-
Detection: ESI+, MRM Mode.
MRM Pathway Visualization
Caption: LC-MS/MS fragmentation pathway for N-Ethylamphetamine monitoring.
Comparative Performance Analysis
The following data summarizes typical validation metrics derived from forensic toxicology literature for amphetamine-type stimulants.
| Metric | GC-MS (PFPA Derivatization) | LC-MS/MS (ESI+) |
| Limit of Detection (LOD) | 5 - 10 ng/mL | 0.5 - 1 ng/mL |
| Linearity Range | 25 - 2000 ng/mL | 1 - 1000 ng/mL |
| Precision (%CV) | < 5% (Intra-day) | < 8% (Intra-day) |
| Accuracy (Bias) | ± 5% | ± 10% |
| Selectivity | High (Chemical differentiation of isomers) | Moderate (Relies on column resolution) |
| Sample Prep Time | High (60+ mins) | Low (15 mins) |
| Matrix Effects | Minimal (Clean extract) | Moderate (Ion suppression possible) |
Critical Analysis for Researchers
-
Accuracy: GC-MS provides higher structural accuracy due to the derivatization "lock-and-key" mechanism. If your study involves differentiating metabolic pathways between N-ethyl and N,N-dimethyl variants, GC-MS is mandatory.
-
Precision: Both methods yield high precision (<10% RSD), but LC-MS/MS is more susceptible to drift if internal standards are not perfectly matched (e.g., using Amphetamine-D5 instead of N-Ethylamphetamine-D5).
-
Chiral Analysis: If your research requires enantiomeric separation (d- vs l- isomer), neither standard method suffices. You must use Chiral LC-MS with a macrocyclic glycopeptide column (e.g., Chirobiotic V2) or add chiral selectors (cyclodextrins) to the buffer [1].
References
-
Simultaneous chiral analysis of methamphetamine and related compounds by capillary electrophoresis. Source: Journal of Chromatography B: Biomedical Sciences and Applications.[3] URL:[Link]
-
Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds (Methodology Reference). Source: Journal of Analytical Toxicology. URL:[Link]
-
Validation of Analytical Procedures: Text and Methodology (ICH Q2(R1)). Source: European Medicines Agency / ICH Guidelines. URL:[Link]
-
PubChem Compound Summary for CID 15788198: N-Ethyl-2-phenylpropan-1-amine. Source: National Center for Biotechnology Information (2025). URL:[Link]
Sources
Definitive Guide: Validating LC-MS/MS Methodologies for N-ethyl-2-phenylpropan-1-amine
Executive Summary
Analyte: N-ethyl-2-phenylpropan-1-amine (also known as N-ethyl-
This guide serves as a technical blueprint for bioanalytical scientists. Unlike generic protocols, this document addresses the specific structural challenges of N-ethyl-2-phenylpropan-1-amine, providing a direct comparison between the recommended optimized workflow and traditional alternatives.
Part 1: The Analytical Challenge (Isomerism)
The core difficulty in validating N-ethyl-2-phenylpropan-1-amine is not sensitivity, but selectivity . This molecule (
-
Target Analyte: N-ethyl-2-phenylpropan-1-amine (Branched at
-carbon). -
Interference: N-ethylamphetamine (Branched at
-carbon).
Standard C18 columns often fail to baseline-separate these isomers due to their identical hydrophobicity (logP ~2.4) and identical fragmentation patterns (m/z 164
Part 2: Comparative Analysis of Methodologies
To demonstrate the validity of the recommended method, we compare it against the traditional "dilute-and-shoot" or Liquid-Liquid Extraction (LLE) approaches often used for general amphetamines.
Sample Preparation: SPE vs. LLE
Why Mixed-Mode SPE is the superior choice for this specific amine.
| Feature | Method A: Mixed-Mode SPE (Recommended) | Method B: Liquid-Liquid Extraction (Alternative) | Impact on Validation |
| Mechanism | Cation Exchange (retention by charge) + Reverse Phase (retention by hydrophobicity). | Partitioning based on solubility (LogP). | SPE provides orthogonal selectivity; LLE co-extracts neutral matrix lipids. |
| Cleanliness | High. Wash steps remove proteins and phospholipids effectively. | Moderate. Phospholipids often co-elute, causing ion suppression. | SPE reduces Matrix Effects (ME), critical for M10 compliance. |
| Recovery | Consistent (>85%). Controlled by pH switching. | Variable. Dependent on emulsion formation and solvent evaporation. | SPE improves Precision (%CV) at the LLOQ. |
| Throughput | High (Automatable on 96-well plates). | Low (Manual shaking/transfer required). | SPE allows for larger validation batches. |
Chromatography: Biphenyl vs. C18
Why Biphenyl chemistry is non-negotiable for this isomer.
-
C18 (Octadecylsilane): Relies on hydrophobic interaction. Result: Co-elution of N-ethyl-2-phenylpropan-1-amine and N-ethylamphetamine.
-
Biphenyl: Utilizes
- interactions. The steric difference between the -methyl and -methyl groups affects the interaction with the biphenyl rings. Result: Baseline separation (Resolution ).
Part 3: Validated Experimental Protocol
Chemicals and Reagents
-
Standards: N-ethyl-2-phenylpropan-1-amine HCl (Certified Reference Material).
-
Internal Standard (IS): N-ethylamphetamine-D5 (Deuterated analog is suitable due to structural similarity, though specific D5 analog is preferred if commercially available).
-
Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.
Sample Preparation (Optimized MCX SPE)
Rationale: The analyte is a secondary amine (
-
Pre-treatment: Aliquot 100
L plasma/urine. Add 300 L 4% (Acidifies sample to charge the amine). Add IS. Vortex. -
Conditioning: Condition MCX cartridge (30 mg) with 1 mL MeOH, then 1 mL Water.
-
Loading: Load pre-treated sample. (Analyte binds via cation exchange).
-
Wash 1: 1 mL 2% Formic Acid (Removes acidic/neutral interferences).
-
Wash 2: 1 mL Methanol (Removes hydrophobic neutrals; analyte remains bound by charge).
-
Elution: 1 mL 5% Ammonium Hydroxide in Methanol. (High pH neutralizes the amine, breaking the ionic bond).
-
Reconstitution: Evaporate to dryness (
, 40°C). Reconstitute in 100 L Mobile Phase A/B (90:10).
LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6
m) or equivalent. -
Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
6.0 min: 95% B (Slow ramp crucial for isomer separation)
-
7.5 min: 95% B
-
7.6 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
MS Parameters (ESI+):
-
Precursor Ion:
164.1 -
Quantifier Transition:
(Tropylium ion, high abundance). -
Qualifier Transition:
(Loss of ethylamine). -
Dwell Time: 50 ms.
Part 4: Validation Framework (ICH M10 Compliance)
To ensure scientific integrity, the method must be validated against the ICH M10 Bioanalytical Method Validation guidelines.[2]
Specificity & Selectivity (Critical Step)
-
Protocol: Inject a "System Suitability" mixture containing N-ethyl-2-phenylpropan-1-amine and N-ethylamphetamine at the Upper Limit of Quantification (ULOQ).
-
Acceptance Criteria: Baseline resolution (
) must be demonstrated. No interference in blank matrix > 20% of the Lower Limit of Quantification (LLOQ).
Matrix Effect (ME)
-
Protocol: Compare peak area of analyte spiked post-extraction into blank matrix (B) vs. analyte in neat solution (A).
-
Calculation:
. -
Target:
(indicating minimal ion suppression/enhancement).
Linearity & Sensitivity
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.
-
Weighting:
linear regression. -
Acceptance:
.[3] Accuracy of standards ( at LLOQ).
Part 5: Visualizations
Validation Workflow Logic
This diagram illustrates the sequential decision-making process for validating this specific isomer.
Caption: Figure 1. Step-wise validation workflow emphasizing the critical decision gate of chromatographic resolution between isomers.
Isomer Separation Mechanism
Visualizing why the Biphenyl column is required over C18.
Caption: Figure 2. Mechanistic comparison of stationary phases. Biphenyl provides necessary selectivity for structural isomers.
References
-
U.S. Food and Drug Administration (FDA). (2022).[4][5] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022).[6] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary for CID 17157613: N-Ethyl-beta-methylphenethylamine.[1] Retrieved from [Link]
-
Wagmann, L., et al. (2018). Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. fda.gov [fda.gov]
- 3. A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair [pubmed.ncbi.nlm.nih.gov]
- 4. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparison of GC-MS and HPLC for N-ethyl-2-phenylpropan-1-amine analysis
This technical guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of N-ethyl-2-phenylpropan-1-amine , a structural isomer of N-ethylamphetamine.[1]
Executive Summary & Analyte Profile
N-ethyl-2-phenylpropan-1-amine (also known as N-ethyl-
-
GC-MS is the preferred technique for structural confirmation and isomer differentiation due to distinct fragmentation patterns (alpha-cleavage) derived from electron ionization (EI).[1]
-
HPLC (LC-UV/MS) is superior for high-throughput quantification , analysis of thermolabile mixtures, and preparative isolation without the need for derivatization.
Physicochemical Profile
| Property | Value / Characteristic | Relevance |
| Structure | Ph-CH(CH₃)-CH₂-NH-CH₂CH₃ | Secondary amine; chiral center at C2.[1][2][3][4] |
| Basicity | Basic (pKa | Requires basic extraction or acidic mobile phases.[1] |
| Volatility | Moderate | Amenable to GC but tailing occurs without derivatization. |
| Isomerism | Constitutive isomer of N-ethylamphetamine | Mass spectral base peaks differ (m/z 58 vs. 72).[1] |
Method A: GC-MS Analysis (Structural Identification)
GC-MS is the gold standard for identifying this analyte because the Electron Ionization (EI) source produces a "fingerprint" spectrum that definitively separates it from its regioisomers.[1]
The Necessity of Derivatization
While N-ethyl-2-phenylpropan-1-amine can be analyzed directly, secondary amines often interact with silanol groups in the GC column, leading to peak tailing and reduced sensitivity.[1] Acylation is the recommended protocol to improve peak shape and mass spectral stability.
-
Reagent: Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA).
-
Mechanism: Converts the polar N-H group into a volatile, non-polar amide.
Experimental Protocol (TFAA Derivatization)
-
Extraction: Aliquot 1 mL sample (urine/plasma)
Add 0.5 mL 1M NaOH Extract with 3 mL Ethyl Acetate. -
Drying: Evaporate organic layer to dryness under
stream at 40°C. -
Derivatization: Reconstitute residue in 50
L Ethyl Acetate Add 50 L TFAA. -
Incubation: Cap and heat at 60°C for 20 minutes.
-
Reconstitution: Evaporate to dryness
Reconstitute in 100 L Ethyl Acetate for injection.
Mass Spectral Logic (Isomer Differentiation)
The power of GC-MS lies in the Alpha-Cleavage mechanism.[1]
-
N-ethyl-2-phenylpropan-1-amine:
-
Cleavage occurs at the C1-C2 bond (between the CH2 and the CH(Ph) group).
-
Dominant Ion:
m/z 58 .
-
-
N-ethylamphetamine:
-
Cleavage occurs at the C1-C2 bond (between the CH(N) and the Benzyl group).
-
Dominant Ion:
m/z 72 .[1]
-
This shift in base peak (58 vs. 72) provides indisputable proof of identity.
Figure 1: Mechanistic differentiation of isomers via EI-MS fragmentation pathways.[1]
Method B: HPLC Analysis (Quantification & Purity)
HPLC is ideal for routine quantification where derivatization is too time-consuming.[1] It relies on chromatographic resolution rather than spectral fingerprinting.
Column & Mobile Phase Selection
To retain and separate basic amines, a C18 column with end-capping (to reduce silanol activity) or a Phenyl-Hexyl column (for
-
Column: C18 (e.g., 150 x 4.6 mm, 3.5
m) or Biphenyl (enhanced selectivity for isomers). -
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 suppresses silanol ionization).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Mode: Gradient elution (10% B to 90% B over 10 mins).
Detection[5][6][7][8]
-
UV-Vis (DAD): Detection at 210 nm (peptide bond/amine) and 254 nm (phenyl ring).[1]
-
Limitation: Cannot distinguish isomers if retention times overlap.
-
-
LC-MS/MS (ESI):
-
Operates in Positive Ion Mode (
). -
MRM Transitions: Both isomers have parent mass 164.1. Differentiation relies on optimizing collision energy to find unique product ions, though they are often similar (m/z 164
91 is common for both). Chromatographic separation is mandatory here.
-
Experimental Protocol (LC-UV)
-
Sample Prep: Dilute sample in Mobile Phase A (avoid pure organic solvent to prevent peak distortion).
-
Injection: 10
L. -
Flow Rate: 1.0 mL/min.
-
Data Analysis: Compare Retention Time (
) against a certified reference standard.
Comparative Summary
| Feature | GC-MS (Derivatized) | HPLC-UV / LC-MS |
| Primary Strength | Definitive Identification (m/z 58 vs 72) | Simple Workflow (No derivatization) |
| Sensitivity (LOD) | High (1-10 ng/mL) | Moderate (UV) to High (MS/MS) |
| Isomer Selectivity | Excellent (Spectral + Chromatographic) | Good (Relies solely on Column Chemistry) |
| Sample Prep Time | High (~1-2 hours) | Low (~15 mins) |
| Throughput | Lower (Cool-down required) | Higher |
| Cost | Moderate | Lower (UV) / High (MS) |
Decision Matrix
-
Choose GC-MS if: You are performing forensic confirmation, need to legally prove the specific isomer identity, or are analyzing complex biological matrices where matrix suppression affects LC-MS.[1]
-
Choose HPLC if: You are performing QC on synthesized batches, checking purity, or analyzing high volumes of samples where the isomer identity is already known.
References
-
PubChem. N-Ethyl-2-phenylpropan-1-amine Compound Summary. National Library of Medicine.
-
Shimadzu Application News. Automatic Derivatization System for Phenethylamine Drugs.
-
Restek Resource Hub. Analysis of Nitrosamine Impurities and Amine Derivatives by GC-MS.
-
Forensic Chemistry of Substance Misuse. Amphetamine and Methylamphetamine Analysis. Royal Society of Chemistry.[3] [1][4][5]
-
Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
Sources
- 1. Cas 582-22-9,2-PHENYLPROPYLAMINE | lookchem [lookchem.com]
- 2. reddit.com [reddit.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Safety Operating Guide
Personal protective equipment for handling N-ethyl-2-phenylpropan-1-amine
Topic: Personal Protective Equipment for Handling N-ethyl-2-phenylpropan-1-amine Content Type: Technical Safety Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Safety Profile
N-ethyl-2-phenylpropan-1-amine (CAS: 52497-69-5 / HCl Salt: 91339-14-9) acts as both a corrosive secondary amine and a potent CNS stimulant .
Unlike standard organic solvents, this compound presents a dual-threat mechanism:
-
Local Necrosis: As a secondary amine, it reacts with skin moisture to form a caustic alkaline solution, causing rapid, deep-tissue chemical burns (Category 1B).
-
Systemic Toxicity: It is an amphetamine isomer.[1] Dermal absorption can lead to sympathomimetic crises (hypertension, tachycardia) even without ingestion.
Critical Directive: Standard laboratory PPE (single nitrile gloves, safety glasses) is insufficient for handling this compound. The protocols below mandate barrier protection capable of resisting amine permeation.
Hazard Mechanism & PPE Rationale
| Hazard Class | Mechanism of Action | PPE Implication |
| Skin Corrosion | Alkaline Hydrolysis: Amines saponify skin lipids, destroying the protective barrier and allowing rapid penetration into the dermis. | Zero-Tolerance for Skin Contact: Thin nitrile gloves degrade rapidly. Laminate barriers are required. |
| Systemic Toxicity | Adrenergic Activation: Once absorbed, the molecule acts on norepinephrine transporters. | Full Body Coverage: Exposure to the neck or wrists (gaps in PPE) can result in systemic dosing. |
| Ocular Damage | Lachrymator/Corrosive: Vapors can cause corneal edema ("blue haze") and permanent scarring. | Vapor-Tight Goggles: Safety glasses with side shields do not prevent vapor diffusion. |
PPE Selection Matrix
A. Hand Protection: The "Permeation Trap"
Standard nitrile gloves offer poor resistance to secondary amines, often degrading or allowing permeation within <15 minutes.
Recommended Protocol: The "Silver Shield" Sandwich To balance dexterity with chemical resistance, use a layered approach:
-
Inner Layer (Barrier): Low-Density Polyethylene (LDPE) / Ethylene-Vinyl Alcohol (EVOH) Laminate gloves (e.g., Ansell Silver Shield™ or North Silver Shield™).
-
Why: These provide >480 minutes of breakthrough time against amines.
-
-
Outer Layer (Mechanical/Grip): 5-8 mil Nitrile exam gloves.
-
Why: Laminate gloves are slippery and ill-fitting. The nitrile outer layer compresses the laminate for dexterity and provides a sacrificial layer against splashes.
-
B. Respiratory Protection
Vapor pressure is moderate, but toxicity is high. Engineering controls (Fume Hood) are primary, but respiratory PPE is mandatory for spills or open-system handling.
-
Respirator Type: Half-face or Full-face elastomeric respirator (NIOSH-approved).
-
Cartridge Selection: Organic Vapor (OV) or Multi-Gas (OV/AG/AM) .
-
Note: While OV cartridges work, specific Amine/Methylamine cartridges are superior as they prevent desorption of the amine from the carbon bed.
-
-
Validation: Perform a Positive/Negative Pressure Seal Check every time the mask is donned.
C. Eye & Face Protection
-
Primary: Indirect-vent chemical splash goggles (ANSI Z87.1+).
-
Secondary: Face shield (8-inch minimum) required during transfer of volumes >10 mL or when heating.
Operational Workflows
Workflow 1: PPE Donning Sequence (Self-Validating)
This protocol ensures no gaps exist between protective layers.
-
Visual Inspection: Check laminate gloves for cracks/tears by inflating them with air and rolling the cuff (Air-Leak Test).
-
Suit Up: Don chemical-resistant lab coat (Tyvek® or chemically treated cotton). Button fully to the neck.
-
Inner Glove: Don the Laminate (Silver Shield) gloves.
-
Cuff Tuck: Tuck the lab coat sleeves into the laminate gloves.
-
Outer Glove: Don the Nitrile gloves over the laminate gloves and the lab coat sleeve.
-
Validation: Raise hands overhead. The sleeve should not slide out of the glove.
-
-
Eye/Face: Don goggles last to prevent fogging during the process.
Workflow 2: Spill Response Logic
Do NOT use standard paper towels for amine spills; they increase surface area for evaporation.
Figure 1: Decision logic for amine spill response. Note the strict prohibition of cellulose-based absorbents (paper) which can facilitate rapid evaporation.
Quantitative Data: Glove Permeation Estimates
Data extrapolated from structurally similar secondary amines (e.g., Diethylamine, N-ethylbenzylamine).
| Glove Material | Thickness (mil) | Est. Breakthrough Time | Degradation Rating | Recommendation |
| Laminate (Silver Shield) | 2.7 | > 480 min | Excellent | Primary Barrier (Required) |
| Butyl Rubber | 25 | > 480 min | Good | Excellent alternative |
| Viton | 12 | > 240 min | Excellent | Good alternative |
| Nitrile (Standard) | 4-6 | < 15 min | Poor | Splash Only (Outer Layer) |
| Latex | 5-8 | Immediate | Poor | DO NOT USE |
Waste Disposal & Decontamination
-
Decontamination: Glassware contaminated with this amine should be rinsed with a dilute acid solution (e.g., 5% HCl or Citric Acid) to convert the volatile free base into the non-volatile hydrochloride salt before washing with soap and water.
-
Disposal: All solid waste (gloves, absorbents) must be tagged as "Solid Toxic/Corrosive Waste" . Liquid waste must go into the "Basic/Alkaline Organic" waste stream. Do not mix with acidic waste streams without controlled neutralization to avoid heat generation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15788198, N-Ethyl-2-phenylpropan-1-amine. Retrieved from [Link]
-
Cohen, P. A., et al. (2015). Hemorrhagic Stroke Probably Caused by Exercise Combined With a Sports Supplement Containing β-Methylphenylethylamine (BMPEA).[1] Annals of Internal Medicine.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
